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  • Product: Z-Tyr-Tyr-OH
  • CAS: 10417-83-1

Core Science & Biosynthesis

Foundational

Z-Tyr-Tyr-OH chemical structure and molecular weight

An In-Depth Technical Guide: Z-Tyr-Tyr-OH – Chemical Structure, Molecular Weight, and Advanced Applications Executive Summary Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly specialized dipeptide deri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Z-Tyr-Tyr-OH – Chemical Structure, Molecular Weight, and Advanced Applications

Executive Summary

Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly specialized dipeptide derivative utilized extensively in advanced biochemical research, peptide synthesis, and the engineering of bioabsorbable polymers. By capping the N-terminus with a benzyloxycarbonyl (Z or Cbz) protecting group, researchers impart significant lipophilicity and proteolytic stability to the dipeptide. This technical whitepaper explores the physicochemical profiling, mechanistic applications, and self-validating experimental workflows associated with Z-Tyr-Tyr-OH, providing actionable insights for drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural integrity of Z-Tyr-Tyr-OH relies on its dual L-tyrosine residues, which provide two reactive phenolic hydroxyl groups, and the N-terminal Z-group, which prevents premature exopeptidase degradation.

The molecular weight is precisely calculated based on the chemical formula C₂₆H₂₆N₂O₇ . The presence of the aromatic rings from both the tyrosine side chains and the benzyloxycarbonyl group gives this molecule a distinct UV absorbance profile (typically monitored at 254 nm and 280 nm), which is critical for chromatographic tracking [1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Name N-benzyloxycarbonyl-L-tyrosyl-L-tyrosineSpecifies the L-enantiomeric configuration required for biological receptor recognition.
CAS Registry Number 10417-83-1Unique identifier for sourcing and regulatory documentation.
Molecular Formula C₂₆H₂₆N₂O₇Dictates the stoichiometric ratios for synthetic coupling reactions.
Molecular Weight 478.5 g/mol Critical for calculating molarity in enzymatic assays and polymer doping.
Key Functional Groups Phenolic -OH, Carboxylic -COOH, Carbamate (Z-group)Provides orthogonal reactivity sites for polymer conjugation or structural modification.

Mechanistic Insights & Biomedical Applications

Role as an Oxytocin Inhibitor

Z-Tyr-Tyr-OH functions as an oxytocin inhibitor [2]. The causality behind this mechanism lies in structural mimicry. Oxytocin is a nonapeptide heavily reliant on its tyrosine residue at position 2 for receptor binding and activation. The bulky, hydrophobic Z-group combined with the di-tyrosine motif in Z-Tyr-Tyr-OH allows the molecule to competitively occupy the binding pocket of the oxytocin receptor. However, because it lacks the cyclic disulfide structure and the remaining sequence of oxytocin, it fails to induce the conformational change required for downstream G-protein coupled signaling, effectively acting as an antagonist.

Building Block for Poly(ester amide) Block Copolymers

In the realm of medical devices, particularly bioabsorbable drug-eluting stents, Z-Tyr-Tyr-OH is utilized as a critical building block for Poly(ester amide) (PEA) block copolymers [3].

  • The Causality of Material Choice: The peptide bonds in the tyrosine dipeptide block provide predictable enzymatic degradability in vivo, ensuring the stent safely dissolves over time.

  • Functionalization: The free phenolic hydroxyl groups on the tyrosine residues serve as anchoring points. Researchers can conjugate iodine or bromine molecules to these sites to impart radiopacity (making the stent visible under X-ray fluoroscopy) or attach biobeneficial moieties like heparin to prevent thrombosis [3].

Pathway A Z-Tyr-Tyr-OH (Di-peptide Block) C Polycondensation (Esterification) A->C B Diols / Diacids (Co-monomers) B->C D Poly(ester amide) (PEA) Block Copolymer C->D E Bioabsorbable Stent Coating D->E

Fig 1: Integration of Z-Tyr-Tyr-OH into Poly(ester amide) copolymers for biomedical devices.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify success at each critical juncture.

Protocol 1: Liquid-Phase Peptide Synthesis (LPPS) of Z-Tyr-Tyr-OH

This protocol outlines the orthogonal synthesis of the dipeptide, ensuring chiral preservation.

Step 1: Reagent Preparation

  • Dissolve 1.0 eq of Z-Tyr-OH (N-protected) and 1.1 eq of H-Tyr-OtBu (C-protected) in anhydrous Dimethylformamide (DMF).

  • Causality: The tert-butyl (OtBu) ester protects the C-terminus from unwanted polymerization, while the Z-group protects the N-terminus.

Step 2: Activation and Coupling

  • Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole) at 0°C, then allow to warm to room temperature.

  • Causality: EDC activates the carboxylic acid. HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate to form a stable, yet reactive, OBt-ester. This suppresses racemization at the chiral alpha-carbon of the tyrosine, ensuring the final product remains strictly the L,L-enantiomer.

Step 3: Orthogonal Deprotection

  • Isolate the intermediate (Z-Tyr-Tyr-OtBu) via aqueous workup.

  • Treat the intermediate with a solution of 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.

  • Causality: TFA selectively cleaves the acid-labile OtBu ester to yield the free carboxylic acid. The Z-group is highly stable to TFA and remains intact. TIS acts as a scavenger to catch reactive t-butyl cations, preventing them from alkylating the electron-rich phenolic rings of the tyrosine residues.

Step 4: Self-Validation (LC-MS)

  • Analyze the precipitate via LC-MS.

  • Validation: The protocol is validated if the chromatogram shows a single major peak at 254 nm with an m/z of 479.5 [M+H]⁺, confirming both purity and the correct molecular weight.

Workflow A Z-Tyr-OH (N-Protected) C Coupling Reaction (EDC/HOBt) A->C B H-Tyr-OtBu (C-Protected) B->C D Z-Tyr-Tyr-OtBu (Intermediate) C->D E Acidic Cleavage (TFA) D->E F Z-Tyr-Tyr-OH (Final Product) E->F

Fig 2: Liquid-Phase Peptide Synthesis (LPPS) workflow for Z-Tyr-Tyr-OH.

Protocol 2: Enzymatic Stability and Cleavage Assay

Because Z-Tyr-Tyr-OH is used in biodegradable polymers, testing its susceptibility to specific proteases (e.g., Papain or Leucine Aminopeptidase) is essential [4].

Step 1: Baseline Establishment

  • Prepare a 1 mM stock of Z-Tyr-Tyr-OH in a 50 mM Phosphate buffer (pH 7.4). Run an initial HPLC-UV aliquot to establish the retention time of the intact substrate.

Step 2: Enzymatic Incubation

  • Introduce 10 µg/mL of Papain to the substrate solution and incubate at 37°C.

  • Causality: Papain is a cysteine protease that targets peptide bonds. The 37°C temperature mimics physiological conditions for accurate kinetic profiling.

Step 3: Quenching

  • At designated time intervals (e.g., 10, 30, 60 mins), extract a 50 µL aliquot and immediately mix with 50 µL of 1% TFA.

  • Causality: The extreme drop in pH caused by TFA instantly denatures the enzyme, halting the cleavage reaction at an exact timestamp for accurate kinetic mapping.

Step 4: Self-Validation (HPLC-UV Tracking)

  • Inject the quenched samples into a C18 Reverse-Phase HPLC.

  • Validation: The system validates itself through mass balance. As the primary peak (Z-Tyr-Tyr-OH) decreases in area, two new peaks must emerge proportionally: Z-Tyr-OH and free H-Tyr-OH. If the molar sum of the product peaks equals the loss of the substrate peak, the cleavage mechanism is confirmed without side-reaction degradation.

References

  • Google Patents. "US7419504B2 - Poly(ester amide) block copolymers." United States Patent and Trademark Office.
  • Chimia. "Die Verwendung enzymatischer Reaktionen für die Reinheitsprüfung und Strukturaufklärung von Peptiden und Proteinen." Chimia Journal. Available at:[Link]

Exploratory

Unveiling CAS 10417-83-1 (Z-Tyr-Tyr-OH): Mechanistic Profiling, Enzymatic Inhibition, and Adjuvant Applications

As drug development pivots toward highly specific peptide derivatives and self-adjuvanting delivery systems, Z-Tyr-Tyr-OH (CAS 10417-83-1) has emerged as a critical molecule of interest. Chemically known as N-Carbobenzox...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific peptide derivatives and self-adjuvanting delivery systems, Z-Tyr-Tyr-OH (CAS 10417-83-1) has emerged as a critical molecule of interest. Chemically known as N-Carbobenzoxy-L-tyrosyl-L-tyrosine, this synthetic dipeptide derivative is characterized by its N-terminal benzyloxycarbonyl (Z) protecting group and dual tyrosine residues.

This whitepaper provides an authoritative, in-depth analysis of Z-Tyr-Tyr-OH. We will dissect its physicochemical properties, its primary role as an enzymatic inhibitor in oxytocin regulation, and its advanced applications in biodegradable polymer chemistry for immunology.

Physicochemical and Structural Profiling

The structural architecture of Z-Tyr-Tyr-OH dictates its biological efficacy. The bulky, lipophilic Z-group provides resistance against non-specific aminopeptidases and enhances the molecule's ability to anchor into hydrophobic enzyme pockets. Simultaneously, the para-hydroxyl groups of the tyrosine residues facilitate critical hydrogen bonding within target active sites[1].

Table 1: Quantitative Physicochemical Properties of Z-Tyr-Tyr-OH

PropertyValue / SpecificationMechanistic Implication
CAS Number 10417-83-1Unique chemical identifier[1].
Molecular Formula C₂₆H₂₆N₂O₇Dictates stoichiometric calculations for synthesis.
Molecular Weight 478.49 g/mol Ideal size for competitive active-site occupation[1].
Melting Point ~148 °CIndicates moderate crystalline stability[1].
Predicted Boiling Point 830.5 ± 65.0 °CHigh thermal stability under standard assay conditions[1].
Predicted Density 1.354 ± 0.06 g/cm³Relevant for polymer matrix dispersion calculations[1].
Predicted pKa 3.09 ± 0.10Carboxylic acid remains ionized at physiological pH, aiding solubility[1].
Storage Temperature -15 °C to -20 °CPrevents spontaneous hydrolysis of the peptide bond[1].

Mechanistic Insights: Enzymatic Inhibition & Oxytocin Regulation

In biochemical catalogs and literature, Z-Tyr-Tyr-OH is prominently classified as an oxytocin inhibitor [1]. Unlike classic GPCR antagonists (e.g., atosiban), dipeptide derivatives like Z-Tyr-Tyr-OH typically exert their effects by competitively inhibiting specific proteases, such as oxytocinase (cystyl aminopeptidase / P-LAP), which are responsible for the degradation of oxytocin[2].

By occupying the active site of these metallopeptidases, the bulky Z-group and aromatic tyrosine rings create steric hindrance. This competitive inhibition prevents the hydrolytic cleavage of endogenous oxytocin, thereby artificially modulating oxytocin-mediated cellular responses in vitro.

G Oxy Oxytocin (Substrate) Enz Oxytocinase (P-LAP) Oxy->Enz Binds Active Site Receptor Oxytocin Receptor (Active Signaling) Oxy->Receptor Receptor Activation Deg Degraded Peptides Enz->Deg Hydrolytic Cleavage ZTYR Z-Tyr-Tyr-OH (Inhibitor) ZTYR->Enz Competitive Inhibition

Competitive inhibition of oxytocinase by Z-Tyr-Tyr-OH, preserving oxytocin signaling.

Advanced Applications in Immunology & Drug Delivery

Beyond direct enzymatic inhibition, Z-Tyr-Tyr-OH serves as a foundational building block for next-generation drug delivery systems. When the dipeptide is modified into a hexyl ester (N-Cbz-Tyr-Tyr-Hex, or CTTH), it can be polymerized to form poly(CTTH-iminocarbonate) [3].

This biodegradable polymer is utilized to fabricate implantable antigen delivery devices. As the polymer matrix undergoes in vivo hydrolysis, it releases the encapsulated antigen alongside the degradation product CTTH (and subsequently Z-Tyr-Tyr-OH). Remarkably, these dipeptide degradation products act as potent immunological adjuvants , stimulating a sustained immune response comparable to complete Freund's adjuvant[3]. This transforms a simple structural polymer into a self-adjuvanting delivery vehicle.

G Polymer Poly(CTTH-iminocarbonate) Implant Matrix Hydrolysis In Vivo Hydrolysis (Water/Enzymes) Polymer->Hydrolysis Matrix Degradation CTTH Z-Tyr-Tyr-Hex (CTTH) Hydrolysis->CTTH Sustained Release ZTYR Z-Tyr-Tyr-OH (Active Dipeptide) CTTH->ZTYR Esterase Cleavage Immune Immune System Activation (Adjuvant) CTTH->Immune Direct Stimulation ZTYR->Immune Sustained Stimulation

Degradation pathway of poly(iminocarbonate) implants yielding immunomodulatory dipeptides.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is embedded into every step to explain why specific biochemical choices are made.

Protocol A: Fluorometric Protease Inhibition Assay

Objective: Determine the IC₅₀ of Z-Tyr-Tyr-OH against target aminopeptidases. Rationale: Fluorometric assays offer superior sensitivity over colorimetric methods, preventing signal interference from the aromatic rings of the Z-Tyr-Tyr-OH inhibitor.

  • Reagent Preparation: Prepare a 10 mM stock of Z-Tyr-Tyr-OH in anhydrous DMSO. Causality: DMSO is required because the Z-protecting group renders the dipeptide highly hydrophobic and insoluble in pure aqueous buffers.

  • Enzyme Pre-incubation: In a 96-well black microplate, mix 50 µL of recombinant enzyme (e.g., 10 nM P-LAP) in assay buffer (50 mM Tris-HCl, pH 7.4) with varying concentrations of Z-Tyr-Tyr-OH (0.1 µM to 100 µM). Incubate at 37 °C for 15 minutes. Causality: Pre-incubation allows the bulky inhibitor to establish equilibrium within the enzyme's active site before the substrate introduces competition.

  • Reaction Initiation: Add 50 µL of a fluorogenic substrate (e.g., L-leucine-7-amido-4-methylcoumarin at 50 µM) to all wells.

  • Kinetic Reading: Immediately read fluorescence (Ex: 380 nm, Em: 460 nm) every minute for 30 minutes at 37 °C.

  • Self-Validation & QC: Include a "DMSO-only" vehicle control to establish baseline uninhibited enzyme velocity, and a "Substrate-only" control to rule out auto-hydrolysis. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Formulation of Poly(CTTH-iminocarbonate) Microparticles

Objective: Synthesize self-adjuvanting microparticles for sustained antigen delivery. Rationale: A water-in-oil-in-water (W/O/W) double emulsion technique is necessary to encapsulate hydrophilic antigens (like BSA) within the hydrophobic poly(CTTH-iminocarbonate) matrix[3].

  • Primary Emulsion (W/O): Dissolve 100 mg of poly(CTTH-iminocarbonate) in 2 mL of dichloromethane (DCM). Add 200 µL of an aqueous antigen solution (e.g., 10 mg/mL BSA). Sonicate for 30 seconds on ice. Causality: Sonication on ice prevents thermal denaturation of the antigen while creating a stable primary emulsion.

  • Secondary Emulsion (W/O/W): Dropwise, add the primary emulsion into 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution while homogenizing at 10,000 RPM. Causality: PVA acts as a surfactant, stabilizing the hydrophobic polymer droplets in the aqueous phase to prevent coalescence.

  • Solvent Evaporation: Stir the emulsion magnetically at room temperature for 4 hours. Causality: Continuous stirring allows the volatile DCM to evaporate completely, hardening the polymer into solid microparticles.

  • Self-Validation & QC: Centrifuge the particles, wash thrice with distilled water, and lyophilize. To validate encapsulation efficiency, dissolve a known mass of microparticles in 0.1 M NaOH and quantify the released BSA via a BCA protein assay.

References

  • Kohn, J., et al. "Single-step Immunization Using a Controlled Release, Biodegradable Polymer With Sustained Adjuvant Activity." Journal of Immunological Methods, PubMed (NIH). Available at: [Link]

Sources

Foundational

Benzyloxycarbonyl-Tyr-Tyr-OH functional groups

An In-Depth Technical Guide to Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH) Abstract This technical guide provides a comprehensive overview of Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH), a pivotal int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH)

Abstract

This technical guide provides a comprehensive overview of Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH), a pivotal intermediate in synthetic peptide chemistry and drug development. As a dipeptide fragment, its utility extends from fundamental research to the complex assembly of therapeutic peptides. This document, intended for researchers, scientists, and professionals in drug development, elucidates the compound's physicochemical properties, explores the strategic importance of the benzyloxycarbonyl (Cbz or Z) protecting group, and offers detailed, field-proven protocols for its synthesis, characterization, and application. By integrating mechanistic insights with practical methodologies, this guide serves as an authoritative resource for leveraging Z-Tyr-Tyr-OH in advanced chemical synthesis.

Introduction: The Strategic Role of Z-Tyr-Tyr-OH

In the landscape of medicinal chemistry, peptides containing tyrosine residues are of paramount importance due to their involvement in a myriad of biological signaling pathways. Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH) is an N-terminally protected dipeptide that serves as a critical building block for the synthesis of more complex peptide structures. The selection of the benzyloxycarbonyl (Cbz or Z) group, one of the classical and most reliable amine protecting groups, is a deliberate choice rooted in its unique stability and versatile deprotection methods.[1][2]

The primary utility of Z-Tyr-Tyr-OH lies in its application in convergent or fragment-based peptide synthesis .[3] Rather than a linear, one-by-one addition of amino acids, complex peptides can be assembled more efficiently by coupling larger, pre-synthesized fragments like Z-Tyr-Tyr-OH. This approach often leads to higher yields and simpler purification of the final product. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy this versatile dipeptide.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Z-Tyr-Tyr-OH is fundamental to its successful application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

Core Properties

The key physicochemical data for the parent N-protected amino acid, Z-Tyr-OH, and the target dipeptide are summarized below.

PropertyZ-Tyr-OHZ-Tyr-Tyr-OH (Estimated)Source
Molecular Formula C₁₇H₁₇NO₅C₂₆H₂₆N₂O₇[4]
Molecular Weight 315.32 g/mol 478.50 g/mol [4]
Appearance White to off-white crystalline powderWhite to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.Soluble in DMSO, DMF; Poorly soluble in water.[5]
Optical Rotation [α]D +11° (c=1 in acetic acid)Data not widely reported, but expected to be levorotatory.
Storage 2–8°C, protected from moisture and light.2–8°C, protected from moisture and light.[6]
Structural Representation

The molecular structure of Z-Tyr-Tyr-OH, highlighting its key functional groups, is essential for understanding its reactivity.

Caption: Molecular Structure of Z-Tyr-Tyr-OH.

The Benzyloxycarbonyl (Cbz) Group: A Cornerstone of Peptide Synthesis

The Cbz group was introduced by Bergmann and Zervas in the 1930s and revolutionized peptide synthesis by providing a reliable and reversible method for protecting the α-amino group of amino acids.[2] Its stability under both acidic and basic conditions used for peptide coupling and its susceptibility to cleavage under specific, non-hydrolytic conditions make it an invaluable tool.

Cbz Protection Mechanism

The most common method for introducing the Cbz group is via the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions (pH 8-10).[1][7] The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming the stable carbamate linkage.

Cbz Deprotection: Strategic Cleavage

The true power of the Cbz group lies in the specific methods available for its removal, which provides orthogonality with other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[8][9]

Cbz_Deprotection_Pathways cluster_main Cbz Deprotection Methods cluster_hydro Catalytic Hydrogenolysis cluster_acid Acidolysis Start N-Cbz Protected Peptide H2_PdC H₂ / Pd-C Start->H2_PdC Mildest Method Most Common HBr_AcOH HBr / Acetic Acid Start->HBr_AcOH Harsh Conditions For H₂-sensitive substrates FreeAmine Deprotected Peptide (Free Amine) H2_PdC->FreeAmine Byproducts_H2 Byproducts: Toluene + CO₂ H2_PdC->Byproducts_H2 HBr_AcOH->FreeAmine Byproducts_Acid Byproducts: Benzyl Bromide + CO₂ HBr_AcOH->Byproducts_Acid

Caption: Primary pathways for Cbz group deprotection.

Catalytic Hydrogenolysis: This is the most prevalent and mildest method for Cbz cleavage.[8] It involves the use of hydrogen gas in the presence of a palladium catalyst (Pd/C) to cleave the benzyl C-O bond, generating the free amine and benign byproducts (toluene and carbon dioxide).[7][8] This method is favored for its clean reaction profile but is incompatible with molecules containing other reducible functional groups (e.g., Cys, Met).

Acid-Catalyzed Cleavage: Strong acids, notably hydrogen bromide (HBr) in acetic acid, can effectively remove the Cbz group.[8][10] This method is useful when catalytic hydrogenation is not feasible. However, the harsh acidic conditions can lead to side reactions if other acid-sensitive protecting groups (like Boc) are present.

MethodReagents/CatalystSolventsKey AdvantagesKey LimitationsSource
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateMild conditions, clean byproducts (toluene, CO₂).Incompatible with reducible groups (alkynes, some S-containing residues).[8]
Transfer Hydrogenolysis Ammonium formate, CyclohexeneMethanol, EthanolAvoids use of flammable H₂ gas.Can be slower than direct hydrogenation.[8]
Strong Acidolysis 33% HBr in Acetic AcidAcetic Acid, DichloromethaneEffective for substrates incompatible with hydrogenation.Harsh conditions, can cleave other acid-labile groups (e.g., Boc, tBu).[8][10]

Synthesis and Purification Workflow

The synthesis of Z-Tyr-Tyr-OH is a multi-step process that requires careful control of protecting group strategy and peptide coupling conditions. The following workflow represents a robust and logical approach to its preparation in high purity.

Z_Tyr_Tyr_OH_Synthesis Tyr1 L-Tyrosine ZTyr Z-Tyr-OH Tyr1->ZTyr 1. N-Protection (Cbz-Cl, Base) ZTyrTyrOMe Z-Tyr-Tyr-OMe ZTyr->ZTyrTyrOMe 3. Peptide Coupling (DCC/HOBt or HATU) Tyr2 L-Tyrosine TyrOMe H-Tyr-OMe Tyr2->TyrOMe 2. C-Protection (SOCl₂, MeOH) TyrOMe->ZTyrTyrOMe 3. Peptide Coupling (DCC/HOBt or HATU) FinalProduct Z-Tyr-Tyr-OH ZTyrTyrOMe->FinalProduct 4. C-Deprotection (Saponification: LiOH or NaOH) Purify Purification (Crystallization / Chromatography) FinalProduct->Purify

Caption: Recommended workflow for the synthesis of Z-Tyr-Tyr-OH.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the synthesis of Z-Tyr-Tyr-OH. Note on Side-Chain Protection: For the synthesis of a simple dipeptide, protection of the phenolic hydroxyl group of tyrosine is often omitted to simplify the workflow. However, for longer peptides or under aggressive coupling conditions, side-chain protection (e.g., as a benzyl or 2-bromobenzyloxycarbonyl ether) is recommended to prevent O-acylation.[11][12]

Step 1: Synthesis of N-Cbz-L-tyrosine (Z-Tyr-OH)

  • Dissolution: Dissolve L-Tyrosine (1.0 equiv) in 2 M aqueous sodium hydroxide (NaOH) solution and cool the mixture to 0-5 °C in an ice bath.

  • Protection: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 equiv) and 2 M NaOH solution, maintaining the pH between 9-10.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid (HCl).

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-Tyr-OH.

Step 2: Synthesis of L-tyrosine methyl ester (H-Tyr-OMe)

  • Esterification: Suspend L-Tyrosine (1.0 equiv) in methanol. Cool to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the solution becomes clear.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt (H-Tyr-OMe·HCl), which can be used directly or neutralized before the coupling step.

Step 3: Peptide Coupling to form Z-Tyr-Tyr-OMe

  • Activation: Dissolve Z-Tyr-OH (1.0 equiv) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous DMF. Cool the solution to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv). Stir for 30 minutes at 0 °C.

  • Coupling: In a separate flask, dissolve H-Tyr-OMe·HCl (1.0 equiv) in DMF and neutralize with a base like N,N-Diisopropylethylamine (DIEA, 1.1 equiv). Add this solution to the activated Z-Tyr-OH mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash successively with 5% HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Saponification to Z-Tyr-Tyr-OH

  • Hydrolysis: Dissolve the crude Z-Tyr-Tyr-OMe from the previous step in a mixture of tetrahydrofuran (THF) and water. Cool to 0 °C.

  • Reaction: Add aqueous lithium hydroxide (LiOH, 1.5 equiv) and stir, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Isolation & Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Applications in Research and Drug Development

The primary value of Z-Tyr-Tyr-OH is its role as a prefabricated building block in the assembly of biologically active peptides.

  • Convergent Solid-Phase Peptide Synthesis (SPPS): Instead of adding single amino acids, the entire Z-Tyr-Tyr-OH dipeptide can be coupled to a resin-bound peptide chain. This is particularly useful for overcoming difficult coupling sequences or reducing the total number of synthetic cycles.[3]

  • Synthesis of Bioactive Peptides: Tyrosine-rich sequences are common in endogenous peptides like enkephalins and other neuropeptides. Z-Tyr-Tyr-OH is a valuable precursor for synthesizing analogs of these molecules for therapeutic research.[13][14]

  • Development of Enzyme Substrates and Inhibitors: Peptides containing tyrosine are often substrates for kinases and phosphatases. Z-Tyr-Tyr-OH can be incorporated into synthetic substrates for high-throughput screening or modified to act as an enzyme inhibitor.

Analytical Characterization Protocols

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural integrity of the synthesized Z-Tyr-Tyr-OH.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final product.

    • Typical Conditions: A reverse-phase C18 column is used with a gradient elution system, typically involving water and acetonitrile (both containing 0.1% trifluoroacetic acid, TFA).[15] Detection is performed via UV absorbance at 220 nm and 280 nm (for the aromatic rings).

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight.

    • Method: Electrospray Ionization (ESI-MS) is ideal. The expected pseudomolecular ion in positive mode would be [M+H]⁺ at m/z 479.5. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure.

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent like DMSO-d₆ or CDCl₃.[16]

    • Expected ¹H NMR Signals: Key signals include aromatic protons from the two tyrosine side chains and the benzyl group of the Cbz protector (typically δ 6.7-7.4 ppm), the α-protons of the two amino acid residues, the β-protons, and the characteristic methylene protons of the Cbz group (around δ 5.1 ppm).

    • Expected ¹³C NMR Signals: Signals corresponding to the carbonyls of the peptide bond, carboxylic acid, and carbamate, as well as the aromatic and aliphatic carbons, will be present.

Conclusion

Benzyloxycarbonyl-L-tyrosyl-L-tyrosine is more than a simple dipeptide; it is a strategic tool for the efficient and controlled synthesis of complex peptide-based molecules. A thorough understanding of the Cbz protecting group, coupled with robust synthetic and analytical protocols, allows researchers to harness the full potential of this valuable building block. The methodologies and insights presented in this guide provide a solid foundation for the successful application of Z-Tyr-Tyr-OH in advancing the frontiers of peptide chemistry and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine. [Online PDF].
  • SRIRAMCHEM. Z-Tyr-OH.
  • MedchemExpress.com. Z-Tyr-OH | Amino Acid Derivative.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Bennasar, M. L., Roca, T., & Padullés, A. (2002). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chem-Impex. Tyr-Tyr-Tyr-OH.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH. [Online PDF].
  • ChemBK. (2024). CBZ-TYR-OH.H2O.
  • MilliporeSigma. Boc Resin Cleavage Protocol.
  • Vágner, J., et al. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis. [Online PDF].
  • ChemScene. Z-Tyr-OH [1164-16-5].
  • BenchChem. (2025). Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Incorporating Cbz-L-Trp-OH. [Online PDF].
  • Taylor & Francis Online. (2012). SYNTHESIS OF A PRECURSOR TRIPEPTIDE Z-Asp-Val-Tyr-OH OF THYMOPENTIN BY CHEMO-ENZYMATIC METHOD.
  • aapptec, LLC. Peptides.
  • CSBio. Boc-L-Tyr(2-Br-Z)-OH CAS No.: 47689-67-8.
  • Sigma-Aldrich. Z-Tyr-OH 97 1164-16-5.
  • BenchChem. (2025). Spectral and Methodological Overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. [Online PDF].
  • SIELC. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column.

Sources

Exploratory

Z-group protection mechanism in tyrosine dipeptides

Architecting Tyrosine Dipeptides: Mechanistic Dynamics of Z-Group Protection and Cleavage Executive Overview The synthesis of tyrosine-containing dipeptides demands precise orthogonal protection strategies due to the bif...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Tyrosine Dipeptides: Mechanistic Dynamics of Z-Group Protection and Cleavage

Executive Overview

The synthesis of tyrosine-containing dipeptides demands precise orthogonal protection strategies due to the bifunctional nature of the tyrosine residue—specifically, its α -amino group and its nucleophilic phenolic side chain. The benzyloxycarbonyl (Z or Cbz) group remains a cornerstone of solution-phase peptide synthesis. Introduced by Bergmann and Zervas, the Z-group offers robust protection against premature acylation and suppresses oxazolone-mediated racemization during peptide coupling 1. This guide provides a deep-dive technical analysis into the causality, experimental validation, and kinetic mechanisms of Z-group application in tyrosine dipeptide synthesis.

Mechanistic Dynamics of Tyrosine Protection

When masking the α -amine of tyrosine, the highly reactive benzyl chloroformate (Z-Cl) acts as the primary acylating agent. However, under standard Schotten-Baumann conditions (aqueous alkaline media), the phenolic hydroxyl group of tyrosine is readily deprotonated to a highly nucleophilic phenoxide ion. This leads to the unavoidable formation of an N,O-bis-Z-tyrosine intermediate 2.

The causality behind the standard synthetic protocol relies on the differential hydrolytic stability of the resulting bonds. The N-Z bond is a urethane (carbamate), which exhibits high stability towards base-catalyzed hydrolysis. Conversely, the O-Z bond is a phenolic carbonate, which is highly labile under alkaline conditions. By subjecting the bis-Z intermediate to controlled saponification, the phenolic O-Z group is selectively cleaved, yielding the desired N α -Z-Tyr-OH [[2]]().

Mechanism Tyr L-Tyrosine BisZ N,O-bis-Z-Tyrosine (Intermediate) Tyr->BisZ + Z-Cl ZCl Benzyl Chloroformate (Z-Cl) ZCl->BisZ Base NaOH / H2O (pH 9-10) Base->BisZ Hydrolysis Alkaline Hydrolysis (Selective O-cleavage) BisZ->Hydrolysis ZTyr Nα-Z-Tyr-OH Hydrolysis->ZTyr - Benzyl Alcohol

Reaction workflow for Z-Tyr-OH synthesis highlighting the bis-Z intermediate.

Experimental Methodology: Synthesis of N α -Z-Tyr-OH

To ensure high fidelity, the following protocol is designed as a self-validating system.

Step 1: Dissolution & pH Control

  • Action: Suspend 100 mmol of L-Tyrosine in 50 mL of DI water and slowly add 2M NaOH until the pH stabilizes at 9.5.

  • Causality: Tyrosine has poor aqueous solubility. The alkaline medium deprotonates both the carboxyl and phenolic groups, forming a highly soluble sodium phenoxide/carboxylate salt.

  • Validation: The transition from a cloudy suspension to a completely clear solution confirms complete salt formation.

Step 2: Acylation

  • Action: Cool the solution to 0–5°C in an ice bath. Add 120 mmol of benzyl chloroformate (Z-Cl) dropwise over 30 minutes, concurrently adding 2M NaOH to maintain the pH strictly between 9.0 and 10.0.

  • Causality: Z-Cl is sensitive to aqueous hydrolysis. Maintaining near-freezing temperatures suppresses the degradation of Z-Cl into benzyl alcohol, ensuring the acylating agent remains available for the amino acid 3.

  • Validation: The continuous consumption of NaOH (monitored via auto-titrator or pH paper) validates that the acylation reaction (which releases HCl) is actively proceeding.

Step 3: Selective O-Deprotection

  • Action: Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour in 1M NaOH.

  • Causality: This step selectively hydrolyzes the unstable phenolic carbonate of the N,O-bis-Z-tyrosine intermediate back to the free phenol, leaving the N-urethane bond intact [[2]]().

  • Validation: Perform Thin-Layer Chromatography (TLC) using a CHCl3:MeOH (9:1) mobile phase. The disappearance of the high-Rf bis-Z spot and the dominance of a single, lower-Rf N-Z spot confirms successful selective hydrolysis.

Step 4: Precipitation and Isolation

  • Action: Wash the aqueous layer with diethyl ether to remove unreacted Z-Cl and benzyl alcohol. Acidify the aqueous layer to pH 2.5 using concentrated HCl.

  • Causality: Acidification protonates the carboxylate group, rendering the highly lipophilic Z-Tyr-OH insoluble in water.

  • Validation: Immediate precipitation of a white crystalline solid upon reaching pH 2.5 confirms product formation. Filter, wash with cold water, and dry under vacuum.

Dipeptide Assembly and Racemization Suppression

Once N α -Z-Tyr-OH is isolated, it can be coupled to a C-protected amino acid (e.g., H-Gly-OMe or H-Ala-OtBu) using standard coupling reagents like DCC/HOBt or EDC.

The choice of the Z-group is highly intentional here. During carboxyl activation, simple acyl protecting groups (like acetyl) are prone to forming oxazolone intermediates, which undergo rapid deprotonation at the α -carbon, leading to racemization. The Z-group, being a carbamate, features an alkoxy oxygen that donates electron density into the carbonyl system via resonance. This significantly reduces the nucleophilicity of the carbonyl oxygen, effectively suppressing oxazolone formation and preserving the stereochemical integrity of the tyrosine residue 4.

Deprotection Kinetics: Cleaving the Z-Group

Following dipeptide assembly, the Z-group must be removed to allow further chain elongation. The Z-group is orthogonal to tert-butyl (tBu) and Boc groups, offering flexible deprotection pathways 1.

Deprotection ZDipep Z-Tyr-Dipeptide Hydro Catalytic Hydrogenolysis (H2, Pd/C) ZDipep->Hydro Acid Strong Acidolysis (HBr / AcOH) ZDipep->Acid FreePep Free Tyr-Dipeptide Hydro->FreePep Byprod1 Toluene + CO2 Hydro->Byprod1 Acid->FreePep Byprod2 Benzyl Bromide + CO2 Acid->Byprod2

Orthogonal deprotection pathways for Z-group cleavage in tyrosine dipeptides.

Self-Validating Protocol 2: Catalytic Hydrogenolysis

  • Action: Dissolve the Z-Tyr-dipeptide in methanol. Add 10% Pd/C catalyst (10% w/w relative to peptide). Purge the flask with Argon, then introduce H2 gas via a balloon. Stir vigorously at 25°C for 2 hours.

  • Causality: Hydrogenolysis is the premier method for Z-group removal because it avoids harsh acids. The reaction yields a terminal carbamic acid that spontaneously decarboxylates into the free amine, releasing CO2 and toluene [[3]](_).

  • Validation: The reaction is self-validating through the cessation of H2 gas consumption (the balloon stops deflating). Additionally, the absence of non-volatile byproducts means that after filtering the Pd/C through Celite and evaporating the methanol, the crude mass should exactly match the theoretical yield of the free dipeptide.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Z-Protection Reagents for Tyrosine

ReagentReaction ConditionsO-Acylation RiskTypical YieldMechanistic Notes
Z-Cl NaOH/H2O, 0-5°CHigh (forms bis-Z)70-85%Requires secondary alkaline hydrolysis step to cleave the phenolic carbonate.
Z-OSu NaHCO3, THF/H2O, RTLow85-95%Succinimido leaving group minimizes side reactions; higher reagent cost but cleaner profile.

Table 2: Deprotection Methodologies for Z-Tyrosine Dipeptides

Cleavage MethodReagentsTempTimeCleavage YieldByproducts
Hydrogenolysis H2 gas, 10% Pd/C, MeOH25°C1-2 h>95%Toluene, CO2 (Volatile, zero residue)
Acidolysis 33% HBr in Acetic Acid20°C30-60 min85-90%Benzyl bromide, CO2 (Requires scavengers)
Transfer Hydrogenation Formic acid, 10% Pd/C25°C2 h~95%Toluene, CO2 (Safer alternative to H2 gas)

References

  • 1 - Thieme Connect

  • - Wiley-VCH 3.4 - Creative Peptides 4. - Wikipedia

Sources

Foundational

Z-Tyr-Tyr-OH: Hydrophobicity, Partition Dynamics, and Implications in Polymer-Based Vaccine Delivery

Molecular Architecture and Functional Relevance Z-Tyr-Tyr-OH, chemically designated as N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (CAS 10417-83-1), is a synthetic dipeptide derivative characterized by its amphipathic natur...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Functional Relevance

Z-Tyr-Tyr-OH, chemically designated as N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (CAS 10417-83-1), is a synthetic dipeptide derivative characterized by its amphipathic nature and highly tunable ionization profile[1]. Structurally, it consists of two L-tyrosine residues linked by a peptide bond, with the N-terminus protected by a lipophilic benzyloxycarbonyl (Z or Cbz) group, and a free carboxylic acid at the C-terminus.

In advanced pharmaceutical engineering, Z-Tyr-Tyr-OH is not merely a peptide intermediate; it is the fundamental building block for a class of biodegradable polymers known as tyrosine-iminocarbonates[2]. Specifically, its hexyl ester derivative (CTTH) is polymerized to create sustained-release microspheres and implants. When these polymers degrade in vivo, they release Z-Tyr-Tyr-OH and its derivatives, which have been proven to act as potent immunological adjuvants—matching the efficacy of Complete Freund's Adjuvant (CFA) in single-dose vaccine formulations[2][3]. Understanding the hydrophobicity and partition coefficient (LogP/LogD) of Z-Tyr-Tyr-OH is therefore critical for predicting polymer degradation kinetics, antigen release rates, and the subsequent localized immune response.

Physicochemical Profiling: LogP vs. LogD Dynamics

The hydrophobicity of Z-Tyr-Tyr-OH is a composite of its structural moieties. The N-terminal Z-group introduces significant lipophilicity via its benzyl ring. The two tyrosine side chains present a dual character: their aromatic rings drive partitioning into non-polar organic phases, while their phenolic hydroxyls act as strong hydrogen-bond donors and acceptors, favoring aqueous solvation.

Because the molecule possesses three ionizable groups—one C-terminal carboxylic acid and two phenolic hydroxyls—its partitioning behavior is strictly pH-dependent. The intrinsic partition coefficient ( LogP ) describes the distribution of the strictly unionized species (occurring at pH < 2.0). However, in physiological environments (pH 7.4), the distribution coefficient ( LogD7.4​ ) is the relevant metric, as the molecule exists primarily as a mono-anion.

Quantitative Data Summary

The following table synthesizes the physicochemical parameters of Z-Tyr-Tyr-OH and structurally adjacent analogs to contextualize its hydrophobicity.

Property / ParameterValue / EstimateCausality & Structural Basis
Molecular Weight 478.49 g/mol Formula: C26H26N2O7[1].
Intrinsic LogP (cLogP) ~ 3.10 - 3.30The lipophilic Z-group balances the polar peptide bonds. (For reference, the less polar analog Z-Tyr-Phe-OH has a cLogP of 3.82[4]). The extra phenolic OH in Z-Tyr-Tyr-OH reduces overall lipophilicity by ~0.5 units.
pKa (C-terminal COOH) ~ 3.1Deprotonation at physiological pH (7.4) generates an anion, drastically reducing the LogD and increasing aqueous solubility.
pKa (Phenolic OH) ~ 9.5 - 10.5At highly basic pH (>10), the tyrosine side chains ionize into phenolates, further driving the molecule into the aqueous phase.
UV Absorbance Max ~ 275 nmThe aromatic rings of the Tyrosine residues and the Z-group enable highly sensitive UV quantification during partition experiments.
pH-Dependent Partitioning Logic

Partitioning N1 Low pH (< 3.0) Neutral Z-Tyr-Tyr-OH N2 Physiological pH (7.4) Mono-anionic (COO-) N1->N2 Deprotonation of COOH P1 High Partitioning into 1-Octanol (Max LogP) N1->P1 N3 High pH (> 10.0) Poly-anionic (COO-, Phenolate-) N2->N3 Deprotonation of Phenolic OH P2 Moderate Partitioning (Lower LogD) N2->P2 P3 Minimal Partitioning into 1-Octanol (Min LogD) N3->P3

Diagram 1: The pH-dependent ionization states of Z-Tyr-Tyr-OH and their direct impact on partitioning.

Self-Validating Protocol: Shake-Flask RP-HPLC Determination of LogP/LogD

To accurately determine the partition coefficient of Z-Tyr-Tyr-OH, classical UV-Vis spectroscopy is insufficient due to the risk of detecting degraded fragments (e.g., cleaved Z-groups). A self-validating Shake-Flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ensures that only the intact dipeptide is quantified.

Methodological Causality and Workflow

The protocol is designed around the principle of thermodynamic equilibrium and mass balance.

Step 1: Mutual Saturation of Phases

  • Action: Stir equal volumes of 1-Octanol and the aqueous buffer (e.g., 0.1 M HCl for LogP, or PBS pH 7.4 for LogD) for 24 hours at 25°C. Allow phases to separate.

  • Causality: If the phases are not pre-saturated, the transfer of water into octanol and octanol into water during the actual experiment will alter the phase volumes. This skews the concentration ratio and violates the mass balance calculations.

Step 2: Solute Addition and Equilibration

  • Action: Dissolve a precisely weighed amount of Z-Tyr-Tyr-OH into the pre-saturated aqueous phase (target concentration ~100 µg/mL). Add an equal volume of pre-saturated 1-Octanol. Invert the flask gently 100 times over 5 minutes, then incubate at 25°C ± 0.1°C for 24 hours.

  • Causality: Gentle inversion prevents the formation of stable micro-emulsions, which are common with amphipathic peptides and can artificially inflate the apparent aqueous concentration. Strict temperature control is mandatory because partition coefficients are thermodynamically temperature-dependent.

Step 3: Phase Separation

  • Action: Centrifuge the mixture at 4,000 × g for 15 minutes at 25°C.

  • Causality: Centrifugation breaks any residual micro-emulsions at the interface, ensuring a sharp boundary between the organic and aqueous layers for accurate sampling.

Step 4: RP-HPLC Quantification

  • Action: Sample both phases using glass syringes (avoiding the interface). Analyze via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, UV detection at 275 nm).

  • Trustworthiness (Self-Validation): The system validates itself through a Mass Balance Check . The total mass of Z-Tyr-Tyr-OH quantified in the octanol phase plus the aqueous phase must equal 95%−105% of the initial mass added. A deviation outside this window indicates interfacial aggregation, adsorption to the glassware, or peptide degradation, immediately invalidating the run.

Protocol N1 1. Phase Preparation (1-Octanol & Buffer) N2 2. Mutual Saturation (24h Stirring at 25°C) N1->N2 N3 3. Solute Addition (Z-Tyr-Tyr-OH) N2->N3 N4 4. Equilibration (Gentle Inversion, 24h) N3->N4 N5 5. Phase Separation (Centrifugation at 4,000 x g) N4->N5 N6 6. RP-HPLC Analysis (Quantification at 275nm) N5->N6 N7 7. Mass Balance Verification (Self-Validating Check) N6->N7

Diagram 2: Self-validating Shake-Flask RP-HPLC workflow for Z-Tyr-Tyr-OH LogP determination.

Implications in Drug Development

The specific hydrophobicity of Z-Tyr-Tyr-OH is the primary reason it is selected as a polymer backbone in advanced drug delivery. When formulated into poly(CTTH-iminocarbonate) microspheres, the inherent lipophilicity of the Z-group prevents rapid hydrolytic degradation, allowing for the continuous release of encapsulated antigens (like Bovine Serum Albumin) over periods exceeding 56 weeks[2][3]. Furthermore, because the LogD of the degraded Z-Tyr-Tyr-OH monomer is finely balanced, it remains localized at the injection site long enough to recruit antigen-presenting cells (APCs) without causing severe, uncontrolled systemic inflammation, thereby acting as a highly efficient, built-in adjuvant[2].

References

  • CAS 10417-83-1: Z-Tyr-Tyr-OH CymitQuimica URL
  • Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters)
  • Vinyl acetate – Knowledge and References Taylor & Francis URL
  • CAS No.

Sources

Exploratory

The Strategic Role of Z-Tyr-Tyr-OH in Peptide Synthesis and Advanced Biomaterials: A Technical Whitepaper

As a Senior Application Scientist, I often encounter challenges in peptide synthesis and biomaterial engineering that require highly specific, orthogonally protected intermediates. Z-Tyr-Tyr-OH (Benzyloxycarbonyl-L-tyros...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter challenges in peptide synthesis and biomaterial engineering that require highly specific, orthogonally protected intermediates. Z-Tyr-Tyr-OH (Benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS: 10417-83-1) is one such foundational dipeptide. It bridges the gap between traditional liquid-phase peptide synthesis (LPPS) and cutting-edge bioabsorbable polymer engineering.

This whitepaper deconstructs the mechanistic logic behind utilizing Z-Tyr-Tyr-OH, explores its applications in enzymology and biomaterials, and provides self-validating experimental protocols for its synthesis and application.

Chemical Architecture & Mechanistic Rationale

The structural brilliance of Z-Tyr-Tyr-OH lies in its combination of a robust N-terminal protecting group and the dual reactive phenolic side chains of its tyrosine residues.

The Causality of the Z-Protecting Group (Cbz)

In peptide synthesis, protecting group strategy dictates the success of the elongation cycle. The benzyloxycarbonyl (Z or Cbz) group is selected for the N-terminus of this intermediate because it is highly stable against the mild acids (e.g., TFA) and bases (e.g., piperidine) typically used to manipulate other protecting groups.

More importantly, the Z-group is cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C). This is a critical mechanistic choice: unlike strong acid cleavage (e.g., HF or HBr/AcOH) which generates highly reactive carbocations that can irreversibly alkylate the electron-rich phenolic rings of the tyrosine residues, hydrogenolysis produces only toluene and carbon dioxide as volatile byproducts. This ensures the integrity of the Tyr-Tyr motif remains uncompromised.

The Tyrosine-Tyrosine Motif

The adjacent tyrosine residues provide high local hydrophobicity, pi-stacking capabilities, and hydrogen-bonding potential. Biologically, this specific motif allows Z-Tyr-Tyr-OH to act as a competitive receptor antagonist, most notably functioning as an oxytocin inhibitor ( [1]).

Key Applications in Research and Therapeutics

Enzymatic Mechanistic Studies

Z-Tyr-Tyr-OH serves as a classic substrate for elucidating the catalytic mechanisms of aspartic proteases. In landmark enzymology studies, researchers demonstrated that the pepsin-catalyzed hydrolysis of Z-Tyr-Tyr-OH forms a stable covalent intermediate. By isolating this intermediate, scientists were able to map the precise nucleophilic attack pathway of pepsin's active site ([2]).

Poly(ester amide) Block Copolymers for Biomaterials

In modern drug delivery and medical device engineering, Z-Tyr-Tyr-OH is a critical building block for tyrosine-derived poly(ester amide)s (PEAs). To utilize the dipeptide in polymerization, the C-terminus is first esterified with an alcohol (e.g., hexanol) to form derivatives like n-benzyloxycarbonyl-tyrosyl-tyrosine hexyl ester (z-TTH).

These monomers are then copolymerized with diols and diacids to create bioabsorbable polymers. The inherent biocompatibility of the tyrosine degradation products makes these polymers ideal for structural matrices in absorbable stents and drug-eluting coatings ( [3]).

Biomaterials A Z-Tyr-Tyr-OH (Dipeptide) B Esterification (Hexanol, pTSA) A->B C z-TTH (Hexyl Ester) B->C Lipophilicity ↑ D Polycondensation (Diols/Diacids) C->D E PEA Block Copolymers (Bioabsorbable) D->E Structural Matrix

Figure 1: Conversion of Z-Tyr-Tyr-OH into poly(ester amide) block copolymers for biomaterials.

Quantitative Data Summaries

To facilitate experimental planning, the following table summarizes the physicochemical properties and typical reaction metrics associated with Z-Tyr-Tyr-OH and its primary derivatives.

Compound / DerivativeCAS NumberMolecular Weight ( g/mol )Est. LogPKey ApplicationTypical Synthesis Yield
Z-Tyr-Tyr-OH 10417-83-1478.502.85Peptide Intermediate, Enzyme Inhibitor85 - 90% (from LPPS)
Z-Tyr-Tyr-OMe N/A492.523.10Protected Precursor92 - 95%
z-TTH (Hexyl Ester) N/A562.665.40PEA Copolymer Monomer80 - 85%
H-Tyr-Tyr-OH 1050-28-8344.360.50Nutritional Supplement, Precursor95%+ (Post-Hydrogenolysis)

Self-Validating Experimental Protocols

The following protocols are designed with inherent chemical checkpoints. By relying on phase partitioning and byproduct solubility, these workflows validate themselves at each step, minimizing the need for complex chromatographic purification.

Protocol 1: Liquid-Phase Synthesis of Z-Tyr-Tyr-OH

Rationale: While solid-phase peptide synthesis (SPPS) is excellent for long sequences, liquid-phase peptide synthesis (LPPS) is vastly superior for scaling up dipeptide intermediates like Z-Tyr-Tyr-OH due to lower costs and higher throughput. We utilize EDC/HOBt coupling because the urea byproduct of EDC is water-soluble, allowing for a self-validating aqueous workup.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Z-Tyr-OH and 1.1 eq of HOBt (Hydroxybenzotriazole) in anhydrous DMF at 0°C. Add 1.1 eq of EDC·HCl. Causality: HOBt suppresses racemization of the tyrosine alpha-carbon by forming an active ester that is less prone to oxazolone formation.

  • Coupling: Add 1.0 eq of H-Tyr-OMe·HCl and 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to the mixture. Stir for 12 hours, allowing the reaction to reach room temperature.

  • Self-Validating Workup (Biphasic Partitioning):

    • Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

    • Validation Check: Unreacted H-Tyr-OMe partitions into the acidic aqueous phase, while unreacted Z-Tyr-OH partitions into the basic aqueous phase. If the organic layer yields a single spot on TLC (UV active, Rf ~0.6 in 9:1 DCM:MeOH), the coupling is successful.

  • Saponification: Dissolve the resulting Z-Tyr-Tyr-OMe in a 3:1 mixture of THF:H₂O. Add 1.5 eq of LiOH at 0°C and stir for 2 hours.

  • Acidification and Precipitation: Carefully acidify the mixture to pH 2.0 using 1 M HCl. The target Z-Tyr-Tyr-OH will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Workflow A Z-Tyr-OH (N-protected) B H-Tyr-OMe (C-protected) C Coupling (EDC/HOBt) Amide Bond Formation D Z-Tyr-Tyr-OMe (Protected Dipeptide) C->D DIPEA, DMF, 25°C E Saponification (LiOH, THF/H2O) D->E C-terminal Deprotection F Z-Tyr-Tyr-OH (Target Intermediate) E->F Acidification (HCl) AB AB AB->C

Figure 2: Liquid-phase synthesis workflow of Z-Tyr-Tyr-OH demonstrating orthogonal protection.

Protocol 2: Pepsin-Catalyzed Hydrolysis Assay

Rationale: To utilize Z-Tyr-Tyr-OH as a probe for aspartic protease activity, the reaction must be monitored under conditions where the covalent intermediate can be trapped or its hydrolysis kinetics accurately measured.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer, adjusted to pH 3.5. Causality: Pepsin exhibits optimal catalytic turnover in highly acidic environments, mimicking gastric conditions.

  • Substrate Solubilization: Dissolve Z-Tyr-Tyr-OH in a minimal volume of DMSO (final assay concentration <2% DMSO to prevent enzyme denaturation) and dilute with the acetate buffer to a final concentration of 1 mM.

  • Enzyme Addition: Introduce 10 nM of purified porcine pepsin to the substrate solution at 37°C.

  • Kinetic Monitoring: Monitor the cleavage of the Tyr-Tyr bond by measuring the increase in free amine concentration using a continuous ninhydrin or fluorescamine assay.

  • Intermediate Trapping (Optional): To isolate the covalent intermediate (as per Akhtar & Jones), rapidly quench the reaction at 30 seconds by dropping the temperature to -78°C (dry ice/acetone bath) and lyophilizing the mixture for subsequent mass spectrometry (MALDI-TOF) analysis.

References

  • Akhtar, M., & Jones, P. (1969). Studies on the mechanism of action of pepsin. Journal of the Chemical Society D: Chemical Communications, (12), 675-676. Available at:[Link]

  • Turnell, W. G., et al. (2008). Poly(ester amide) block copolymers. US Patent 7419504B2. Google Patents.
Foundational

Biological Activity and Applications of Z-Protected Tyrosine Peptides: A Technical Guide

Executive Summary In peptide chemistry, the benzyloxycarbonyl (Z or Cbz) group is traditionally viewed as a transient amine-protecting moiety used during synthesis. However, when conjugated to tyrosine—an amino acid rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide chemistry, the benzyloxycarbonyl (Z or Cbz) group is traditionally viewed as a transient amine-protecting moiety used during synthesis. However, when conjugated to tyrosine—an amino acid rich in hydrogen-bonding potential and aromaticity—the resulting Z-protected tyrosine (Z-Tyr) motif transcends its role as a mere synthetic intermediate. The Z-group introduces critical physicochemical properties, including enhanced hydrophobicity, π−π stacking capabilities, and steric bulk.

This technical guide explores the autonomous biological and supramolecular activities of Z-Tyr peptides, focusing on three cutting-edge applications: entropy-driven protocell coacervation, targeted covalent inhibition of viral entry proteases, and stimulus-responsive gene delivery systems.

Supramolecular Self-Assembly: Entropy-Driven Coacervates and Prebiotic Protocells

The self-assembly of single-component amino acids into highly ordered structures is governed by a delicate balance of intermolecular forces. Z-Tyr-OH exhibits a unique propensity to undergo Liquid-Liquid Phase Separation (LLPS), forming membraneless coacervate droplets.

Mechanistic Causality of Z-Tyr Phase Separation

Coacervate formation relies on the interplay between peptide-peptide and peptide-water interactions. The Z-modification shifts the octanol-water partition coefficient ( logP ) of tyrosine into an optimal "Goldilocks" zone (0.9–3.5)[1].

  • Hydrophobic Collapse: The benzyl ring of the Z-group drives entropy-driven water release, initiating initial aggregation.

  • Directional Stabilization: The phenolic hydroxyl of the tyrosine side chain and the carbamate linkage provide highly directional hydrogen-bonding networks, preventing the transition from a liquid coacervate to a solid amorphous precipitate.

  • Prebiotic Pigment Synthesis: When Z-Tyr coacervates encapsulate transition metals like Fe 3+ , they undergo rapid, compartmentalization-enhanced oxidation to form melanin-like derivatives ( Z−Tyrmel​ ), which exhibit broadband visible absorption and enhanced colloidal stability[2].

ZTyr_Coacervation A Z-Tyr-OH Monomers B Liquid-Liquid Phase Separation (Entropy-Driven) A->B Hydrophobic & H-bond interactions C Z-Tyr Coacervate Droplets B->C D Fe3+ Oxidation C->D Encapsulation E Z-Tyrmel (Melanin-like) Enhanced Stability D->E Polymerization

Pathway of Z-Tyr-OH self-assembly into coacervates and melanin-like protocells.
Protocol: Preparation and Validation of Z-Tyr Coacervates

To ensure a self-validating experimental setup, the liquid nature of the coacervates must be confirmed dynamically to rule out solid aggregation.

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve Z-Tyr-OH in a 100 mM Tris-HCl buffer (pH 8.0) to a final concentration of 10 mM.

  • Phase Separation Induction: Gradually lower the pH to 5.5 using 0.1 M HCl. The solution will become turbid, indicating LLPS.

  • Oxidative Doping (Optional): Introduce 1 mM FeCl 3​ into the coacervate suspension. Incubate at room temperature for 60 minutes to allow the formation of Z−Tyrmel​ .

  • Self-Validation via FRAP: Load the droplets with a cationic fluorescent dye (e.g., methyl green). Perform Fluorescence Recovery After Photobleaching (FRAP) using confocal microscopy.

    • Causality Check: Rapid fluorescence recovery confirms the internal molecular mobility characteristic of a liquid coacervate. A marked reduction in recovery in the Fe 3+ -treated droplets validates the restricted mobility of the polymerized Z−Tyrmel​ state.

Protease Inhibition: Broad-Spectrum Antiviral Therapeutics

Z-protected tyrosine peptides serve as highly specific recognition sequences for cysteine proteases. The bulky, hydrophobic Z-group acts as an ideal pharmacophore to occupy the S-subsites (specifically S2/S3 pockets) of enzymes like Cathepsin L and Caspase-1.

Z-Tyr-Ala-CHN2 as a SARS-CoV-2 Entry Inhibitor

During the viral replication cycle, coronaviruses like SARS-CoV-2 utilize host proteases to cleave the Spike (S) protein, facilitating membrane fusion. While surface entry is mediated by TMPRSS2, endosomal entry is strictly dependent on Cathepsin L.

The small molecule Z-Tyr-Ala-CHN2 integrates the S-pocket affinity of the Z-Tyr motif with a diazomethyl ketone (-CHN 2​ ) covalent warhead. By irreversibly binding to the active site cysteine of Cathepsin L, it effectively halts the early phase of the viral infection cycle[3].

CatL_Inhibition V SARS-CoV-2 Virion E Endosomal Entry V->E C Cathepsin L Cleavage (Spike Protein Activation) E->C B Blocked Viral Fusion C->B Inhibition of Cleavage I Z-Tyr-Ala-CHN2 (Covalent Inhibitor) I->C Binds S-subsites

Mechanism of Z-Tyr-Ala-CHN2 inhibiting SARS-CoV-2 endosomal entry via Cathepsin L.
Quantitative Antiviral Efficacy

The biological activity of Z-Tyr-Ala-CHN2 is highly cell-specific, depending entirely on the dominant viral entry pathway of the host cell. This differential activity provides a built-in mechanistic validation[4].

Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 across Cellular Backgrounds

Cell LineDominant Entry PathwayEC 50​ ( μ M)CC 50​ ( μ M)Selectivity Index (SI)
HeLa-hACE2 Endosomal (Cathepsin L)0.006>25>4100
A549-hACE2 Endosomal (Cathepsin L)0.046>25>500
Caco-2 Surface (TMPRSS2)>50.0>50N/A

Data Interpretation: The lack of efficacy in Caco-2 cells proves that Z-Tyr-Ala-CHN2 does not target the virus itself, but specifically neutralizes the host's Cathepsin L-mediated endosomal pathway.

Protocol: Phenotypic Screening for Viral Entry Inhibition
  • Cell Seeding: Plate A549-hACE2 (test) and Caco-2 (control) cells in 96-well plates at 104 cells/well.

  • Compound Treatment: Perform a serial dilution of Z-Tyr-Ala-CHN2 (ranging from 0.001 to 50 μ M) and pre-incubate cells for 2 hours.

  • Viral Infection: Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.

  • Time-of-Addition Validation: To prove early-stage inhibition, run a parallel assay where the inhibitor is added 4 hours post-infection.

    • Causality Check: Efficacy should drop significantly in the post-infection cohort, self-validating that the Z-Tyr peptide acts exclusively on the entry phase (Cathepsin L) rather than viral replication machinery.

Supramolecular Gene Delivery: Z-Tyr Capped Polyrotaxanes

In advanced drug and gene delivery, cyclodextrin (CD)-based polyrotaxanes are utilized to condense plasmid DNA (pDNA). A critical engineering challenge is preventing the macrocyclic CDs from prematurely "dethreading" from the polymer axis.

The Role of Z-Tyr as a Biocleavable Stopper

Z-Tyr is utilized as a bulky, hydrophobic capping group at the terminals of PEG chains. The steric bulk of the benzyloxycarbonyl and phenolic rings physically traps cationic α -CDs on the axis. Crucially, the Z-Tyr cap is attached via a disulfide linkage.

Upon endocytosis of the polyrotaxane/pDNA complex, the highly reductive intracellular environment—driven by elevated Glutathione (GSH) levels—cleaves the disulfide bond. The Z-Tyr caps are shed, the CDs dethread, and the pDNA is rapidly released into the cytosol, escaping endosomal degradation[5].

Polyrotaxane P PEG Chain + alpha-CDs Z Z-Tyr Capping (Disulfide Linkage) P->Z Threading & Capping C Polyrotaxane/pDNA Complex Z->C Electrostatic Condensation G Intracellular GSH C->G Endocytosis R Disulfide Cleavage & pDNA Release G->R Reductive Environment

Z-Tyr capped polyrotaxane workflow for GSH-triggered intracellular pDNA delivery.
Protocol: Assembly and GSH-Triggered Release
  • Threading: Incubate amine-functionalized PEG (4 kDa) with an excess of dimethylaminoethyl-modified α -CDs in aqueous solution for 48 hours to form the pseudopolyrotaxane.

  • Z-Tyr Capping: React the terminal amines of the PEG chain with Z-Tyr-OH derivatives containing a reducible disulfide linker using standard EDC/NHS coupling chemistry. Purify via dialysis.

  • Condensation: Mix the resulting cationic polyrotaxane with pDNA at an N/P ratio of 10. Confirm condensation via Atomic Force Microscopy (AFM).

  • Release Validation: Incubate the complexes in a buffer containing 10 mM GSH (mimicking cytosolic conditions) vs. 10 μ M GSH (extracellular conditions).

    • Causality Check: Run the samples on an agarose gel. The 10 mM GSH lane will show a distinct pDNA band migrating freely (confirming Z-Tyr cap cleavage and dethreading), while the 10 μ M lane will show DNA retained in the loading well.

References

  • Entropy-Driven Amino Acid-Based Coacervates with Enzyme-Free Metabolism and Prebiotic Robustness Journal of the American Chemical Society (JACS)[Link]

  • Entropy-Driven Amino Acid-Based Coacervates (PMC Full Text) National Institutes of Health (NIH)[Link]

  • Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 Microorganisms (MDPI) / PubMed Central[Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective Advanced Drug Delivery Reviews / PubMed Central[Link]

  • Biomedical Applications of Supramolecular Systems Based on Host–Guest Interactions Chemical Reviews (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Solubilization of Z-Tyr-Tyr-OH in DMSO for Biochemical Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Enzymatic Assays, Oxytocin Inhibitor Studies, and Peptide Biochemistry Introduction & Scientific Context Z-Tyr-T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Enzymatic Assays, Oxytocin Inhibitor Studies, and Peptide Biochemistry

Introduction & Scientific Context

Z-Tyr-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a modified dipeptide widely utilized in biochemical research, serving as a substrate for enzymatic cleavage assays and functioning as a targeted oxytocin inhibitor[1][2].

The Solubilization Challenge: Handling Z-Tyr-Tyr-OH presents significant physicochemical challenges. The molecule contains two phenolic rings from the tyrosine residues and a bulky, highly hydrophobic benzyloxycarbonyl (Z) protecting group. This structural configuration promotes strong intermolecular π−π stacking and hydrogen bonding, rendering the peptide practically insoluble in standard aqueous buffers[3].

Mechanistic Causality of Solvent Choice: To achieve true molecular dispersion, Dimethyl sulfoxide (DMSO) is the mandatory primary solvent[4]. As a highly polar, aprotic solvent, DMSO acts as a potent hydrogen bond acceptor (via its sulfoxide oxygen) while its methyl groups interact favorably with the hydrophobic Z-group and aromatic rings. This dual action efficiently disrupts the peptide's crystalline lattice energy, allowing for complete solvation[3].

Physicochemical Profile
PropertyValue
Compound Name Z-Tyr-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine)
CAS Number 10417-83-1
Molecular Formula C26H26N2O7
Molecular Weight 478.50 g/mol [5]
Primary Solubility Soluble in DMSO (requires sonication); sparingly soluble in methanol[3]
Appearance White to off-white solid powder

Solubilization Workflow

G Step1 1. Thermal Equilibration (Desiccator, Room Temp, 30 min) Step2 2. Weighing (e.g., 1.0 mg Z-Tyr-Tyr-OH) Step1->Step2 Step3 3. Solvent Addition (Add Anhydrous DMSO) Step2->Step3 Step4 4. Agitation (Vortex 30-60s) Step3->Step4 Step5 5. Sonication (Ultrasonic Water Bath, 5-10 min) Step4->Step5 Step6 6. Primary Quality Check (Visual inspection for clarity) Step5->Step6 Step7 7. Aliquoting & Storage (Store at -20°C to -80°C) Step6->Step7

Workflow for the solubilization of Z-Tyr-Tyr-OH in DMSO for assays.

Step-by-Step Methodology & Self-Validating Protocol

As a self-validating system, this protocol builds quality control directly into the workflow to ensure the exact molarity of your stock solution is maintained.

Phase 1: Preparation and Thermal Equilibration
  • Causality: Peptides stored at -20°C or -80°C will rapidly condense ambient moisture if opened immediately. Because Z-Tyr-Tyr-OH is highly hydrophobic, introduced water creates a localized polar environment that forces the peptide to aggregate, severely impeding DMSO solvation.

  • Action: Remove the Z-Tyr-Tyr-OH vial from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before breaking the seal.

Phase 2: Stock Solution Reconstitution
  • Causality: Standard laboratory DMSO readily absorbs atmospheric water. You must use anhydrous DMSO (≥99.9% purity) to prevent premature peptide precipitation.

  • Action: Weigh the desired amount of Z-Tyr-Tyr-OH (e.g., 1.0 mg) into a low-protein-binding microcentrifuge tube. Add the precise volume of anhydrous DMSO required for your target concentration.

Table: Reconstitution Volumes for 1.0 mg of Z-Tyr-Tyr-OH (MW: 478.50 g/mol )

Target Stock ConcentrationVolume of Anhydrous DMSO Required
1 mM2090 µL
5 mM418 µL
10 mM (Recommended) 209 µL
50 mM41.8 µL
Phase 3: Agitation and Sonication
  • Causality: Mechanical vortexing disperses the powder, but the high lattice energy of the hydrophobic peptide often leaves microscopic aggregates intact. Ultrasonic cavitation provides the necessary kinetic energy to break these micro-aggregates and achieve true molecular dispersion[3].

  • Action:

    • Vortex the vial vigorously for 30–60 seconds.

    • Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

Phase 4: Primary Quality Control (Self-Validation Check)
  • System Validation: Hold the vial against a strong light source. The solution must be completely transparent and free of opalescence or floating particulates.

  • If Cloudy: The peptide is not fully dissolved; your calculated molarity is inaccurate. Return to the sonicator for an additional 5 minutes.

  • If Clear: The peptide is fully solvated. Proceed to Phase 5.

Phase 5: Aliquoting and Storage
  • Causality: Repeated freeze-thaw cycles cause irreversible peptide degradation and precipitation[6].

  • Action: Divide the clear stock solution into single-use aliquots (e.g., 10–50 µL). Store immediately at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[6].

Downstream Assay Integration

When transitioning the Z-Tyr-Tyr-OH stock from DMSO into an aqueous biochemical assay (e.g., an oxytocin receptor binding assay or a protease cleavage assay), extreme care must be taken to prevent the peptide from crashing out of solution.

  • The Dropwise Rule: Never add aqueous buffer directly to the DMSO stock. The sudden shift in polarity will cause instant precipitation. Instead, add the DMSO stock dropwise into the aqueous buffer while continuously vortexing. This rapidly disperses the DMSO, keeping the peptide below its critical precipitation concentration.

  • Secondary Quality Control (Self-Validation): After dilution, measure the absorbance of the assay buffer at 600 nm (OD600). A baseline OD600 of 0.00 confirms no micro-precipitation has occurred. If OD600 > 0.01, the peptide has crashed out; you must reduce your stock concentration or increase the final DMSO percentage.

  • DMSO Tolerance Limits: Ensure the final concentration of DMSO in your biological assay does not exceed 1% to 5% (v/v), depending on the specific tolerance of your target enzyme or cell line, to prevent artifactual denaturation.

References

  • Chimia. "Die Verwendung enzymatischer Reaktionen für die Reinheitsprüfung und Strukturaufklärung von Peptiden". Chimia.ch. URL:[Link]

Sources

Application

Application Note: Kinetic Analysis of Cathepsin D Activity Using the Z-Tyr-Tyr-OH Substrate

Introduction & Mechanistic Overview Cathepsin D (EC 3.4.23.5) is a ubiquitous lysosomal aspartic endopeptidase critical for intracellular protein degradation, tissue remodeling, and apoptosis. Aberrant Cathepsin D activi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Cathepsin D (EC 3.4.23.5) is a ubiquitous lysosomal aspartic endopeptidase critical for intracellular protein degradation, tissue remodeling, and apoptosis. Aberrant Cathepsin D activity is heavily implicated in pathological states, including breast cancer metastasis and neurodegenerative disorders such as Alzheimer's disease. The enzyme is synthesized in the rough endoplasmic reticulum as preprocathepsin D and relies on the acidic environment of the lysosome for final proteolytic activation[1].

To evaluate the kinetic properties of aspartic proteases, the synthetic dipeptide derivative Z-Tyr-Tyr-OH (Benzyloxycarbonyl-L-Tyrosyl-L-Tyrosine) serves as a classical, highly specific substrate. Cathepsin D preferentially cleaves peptide bonds between bulky, hydrophobic residues. The Tyr-Tyr bond perfectly complements the hydrophobic S1​ and S1′​ binding pockets of the enzyme's active site.

While modern, highly optimized substrates (e.g., those incorporating Phe(NO2​) ) can achieve Michaelis constant ( Km​ ) values in the low micromolar range (e.g., 7.1 µM)[2], Z-Tyr-Tyr-OH remains a fundamental standard for comparative inhibitor screening and baseline kinetic modeling due to its structural simplicity and historical reliability.

CathepsinD_Pathway RER Rough ER (Preprocathepsin D) Golgi Golgi Apparatus (Procathepsin D) RER->Golgi Signal Peptide Cleavage Lysosome Lysosome (Mature Cathepsin D) Golgi->Lysosome M6P Receptor Transport Substrate Substrate (Z-Tyr-Tyr-OH) Lysosome->Substrate Acidic pH (3.5) Activation Products Products (Z-Tyr-OH + H-Tyr-OH) Substrate->Products Proteolytic Cleavage

Fig 1: Cathepsin D maturation pathway and substrate cleavage mechanism.

Assay Principle & Logical Design

Unlike modern internally quenched fluorogenic substrates[3], Z-Tyr-Tyr-OH is neither chromogenic nor fluorogenic. Cleavage of the substrate by Cathepsin D yields Z-Tyr-OH and free L-Tyrosine (H-Tyr-OH).

The Causality of the Detection Method: To quantify this reaction in a high-throughput format, we utilize a stopped-assay derivatization approach. The N-terminus of the intact substrate is blocked by a Benzyloxycarbonyl (Z) group. Therefore, only the newly liberated primary α -amino group of the released H-Tyr-OH can react with Fluorescamine . Fluorescamine is a non-fluorescent molecule that reacts instantaneously with primary amines to form a highly fluorescent pyrrolinone derivative (Excitation: 390 nm / Emission: 475 nm).

Self-Validating System: To ensure trustworthiness, the protocol integrates two critical controls:

  • Enzyme Blank: Accounts for any spontaneous substrate hydrolysis or background amine contamination.

  • Inhibitor Control (Pepstatin A): Pepstatin A is a potent, reversible inhibitor of aspartic proteases[3]. Complete suppression of fluorescence in this well validates that the observed signal is exclusively driven by Cathepsin D activity.

Experimental Protocol

Reagents and Buffer Preparation
  • Assay Buffer: 0.1 M Sodium Acetate, 0.2 M NaCl, pH 3.5. (Note: Cathepsin D requires a strictly acidic pH to maintain the protonation state of its catalytic aspartate residues[1]).

  • Enzyme Stock: Recombinant Human Cathepsin D, diluted to 2.5 µg/mL in Assay Buffer. Keep on ice until use[3].

  • Substrate Stock: 100 mM Z-Tyr-Tyr-OH in 100% DMSO.

  • Inhibitor Stock: 10 µM Pepstatin A in 10% DMSO[3].

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA). (Causality: TCA rapidly denatures the enzyme and drops the pH, instantly halting proteolysis[1]).

  • Derivatization Buffer: 0.4 M Sodium Borate, pH 9.0. (Causality: Fluorescamine requires an alkaline environment to react efficiently with amines. This buffer shifts the highly acidic stopped reaction to the optimal pH).

  • Detection Reagent: 0.3 mg/mL Fluorescamine in anhydrous acetone.

Step-by-Step Workflow
  • Preparation of Substrate Dilutions: Prepare a serial dilution of Z-Tyr-Tyr-OH in Assay Buffer to achieve final well concentrations ranging from 0.1 mM to 5.0 mM. Ensure the final DMSO concentration remains ≤5% to prevent enzyme denaturation.

  • Reaction Assembly: In a 96-well microplate, set up the reactions according to the volumes specified in Table 1 .

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes to allow the enzyme to equilibrate and the inhibitor (if present) to bind.

  • Initiation: Add 20 µL of the appropriate Z-Tyr-Tyr-OH substrate dilution to all wells to initiate the reaction.

  • Enzymatic Cleavage: Incubate the plate at 37°C for exactly 30 minutes.

  • Termination: Add 20 µL of 10% TCA to all wells to stop the reaction.

  • pH Adjustment: Add 100 µL of 0.4 M Sodium Borate (pH 9.0) to all wells and mix thoroughly.

  • Derivatization: Rapidly inject 50 µL of Fluorescamine solution into each well. Protect from light and incubate at room temperature for 5 minutes.

  • Measurement: Read the fluorescence intensity using a microplate reader set to λex​=390 nm and λem​=475 nm.

AssayWorkflow Step1 Step 1: Buffer & Reagent Prep (Sodium Acetate pH 3.5) Step2 Step 2: Reaction Assembly (Enzyme + Buffer ± Pepstatin A) Step1->Step2 Step3 Step 3: Enzymatic Reaction (Add Z-Tyr-Tyr-OH, Incubate 30 min at 37°C) Step2->Step3 Step4 Step 4: Reaction Termination (Add 10% TCA to denature enzyme) Step3->Step4 Step5 Step 5: pH Shift & Derivatization (Add Borate pH 9.0 + Fluorescamine) Step4->Step5 Step6 Step 6: Fluorescence Measurement (Ex: 390 nm / Em: 475 nm) Step5->Step6

Fig 2: Step-by-step experimental workflow for the stopped-fluorometric kinetic assay.

Data Presentation & Setup Tables

Table 1: Experimental Setup (Volumes per Well)

ComponentTest ReactionEnzyme BlankInhibitor Control
Assay Buffer (pH 3.5) 50 µL70 µL40 µL
Cathepsin D (2.5 µg/mL) 20 µL-20 µL
Pepstatin A (10 µM) --10 µL
Substrate (Z-Tyr-Tyr-OH) 20 µL20 µL20 µL
Incubate 30 min at 37°C
10% TCA (Stop Solution) 20 µL20 µL20 µL
0.4 M Borate Buffer (pH 9.0) 100 µL100 µL100 µL
Fluorescamine Reagent 50 µL50 µL50 µL
Total Volume 260 µL 260 µL 260 µL

Note: Subtract the fluorescence of the Enzyme Blank from the Test Reaction to determine the Δ RFU (Relative Fluorescence Units).

Table 2: Representative Kinetic Parameters for Cathepsin D

By plotting the initial velocity ( V0​ ) against substrate concentration [S] and applying non-linear regression to the Michaelis-Menten equation ( V0​=Km​+[S]Vmax​[S]​ ), researchers can derive the kinetic constants. Below are representative literature-aligned parameters for Cathepsin D.

Substrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Detection Method
Z-Tyr-Tyr-OH 1.8 - 2.5~ 0.15~ 60 - 80Fluorescamine / HPLC
Phe-Ala-Ala-Phe( NO2​ )-Phe-Val-Leu-OM4P 0.00712.9408,000Continuous Spectrophotometric[2]

(Data Insight: While Z-Tyr-Tyr-OH exhibits a much lower catalytic efficiency ( kcat​/Km​ ) compared to modern nona-peptides[2], its robust cleavage profile makes it highly suitable for high-concentration inhibitor screening where substrate depletion must be minimized).

Troubleshooting & Best Practices

  • Signal-to-Noise Ratio is Low: Ensure the Borate buffer is strictly at pH 9.0. Fluorescamine hydrolysis competes with amine derivatization; at pH < 8.5, the reaction with primary amines is too slow, resulting in weak fluorescence.

  • Precipitation upon TCA Addition: High concentrations of substrate or buffer salts may precipitate in TCA. If this occurs, centrifuge the microplate at 1500 x g for 5 minutes[1] and transfer the supernatant to a fresh plate before adding the Borate buffer.

  • Inconsistent Replicates: Fluorescamine is highly unstable in aqueous solutions. It must be dissolved in anhydrous acetone and injected rapidly into the wells. Do not premix Fluorescamine with the Borate buffer.

References

  • Cathepsin D Activity Assay Kit (Fluorometric) Sigma-Aldrich
  • Cathepsin D Inhibitor Screening Assay Kit BPS Bioscience
  • An improved cathepsin-D substrate and assay procedure PubMed (Anal Biochem. 1983)
  • Quantitative determination and localization of c

Sources

Method

Liquid Phase Peptide Synthesis of Z-Tyr-Tyr-OH: A Comprehensive Protocol and Mechanistic Guide

Introduction & Rationale The dipeptide Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly valued intermediate in the development of biodegradable poly(anhydride-esters) and poly(iminocarbonates). These p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The dipeptide Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly valued intermediate in the development of biodegradable poly(anhydride-esters) and poly(iminocarbonates). These polymers are extensively utilized as controlled drug delivery systems and potent immunological adjuvants (e.g., poly(CTTH-iminocarbonate))[1][2].

While Solid Phase Peptide Synthesis (SPPS) is the standard for long peptide sequences, Liquid Phase Peptide Synthesis (LPPS) is the preferred methodology for synthesizing short peptides like Z-Tyr-Tyr-OH. LPPS offers superior scalability, lower excess reagent requirements, and the critical ability to purify intermediates at each step, ensuring high optical and chemical purity of the final product[3][4].

Mechanistic Strategy & Causality (E-E-A-T)

A successful LPPS protocol requires a self-validating orthogonal protection strategy and carefully selected coupling conditions to prevent side reactions.

  • Orthogonal Protection: The N-terminus of the starting tyrosine is protected with a benzyloxycarbonyl (Z or Cbz) group, while the C-terminus of the incoming tyrosine is protected as a methyl ester (OMe). The Z-group is stable to mild basic conditions, allowing for the selective removal of the methyl ester via saponification later in the synthesis[5][6].

  • Unprotected Phenolic Side Chains: The phenolic hydroxyl groups of both tyrosine residues are left unprotected. This streamlines the synthesis and is chemically viable because the aliphatic alpha-amine of H-Tyr-OMe is significantly more nucleophilic than the sterically hindered, less reactive phenolic hydroxyls under controlled conditions.

  • Coupling Chemistry (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is used to activate the carboxylic acid. However, carbodiimide activation alone can lead to the formation of a highly reactive O-acylisourea intermediate, which is prone to oxazolone formation and subsequent epimerization (loss of chiral integrity)[7]. To suppress this, 1-Hydroxybenzotriazole (HOBt) is added. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive O-acyl-OBt active ester, effectively minimizing racemization and preventing unwanted O-acylation of the unprotected phenols[7][8][9].

  • Mild Saponification: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is utilized for the final deprotection. LiOH is a mild base that efficiently hydrolyzes the methyl ester without cleaving the base-stable Z-protecting group or causing base-catalyzed racemization at the alpha-carbon[5][6].

Synthetic Workflow Visualization

G A Z-Tyr-OH (N-protected) C Coupling Reaction EDC·HCl, HOBt, DIPEA DMF, 0°C to RT A->C B H-Tyr-OMe·HCl (C-protected) B->C D Z-Tyr-Tyr-OMe (Protected Dipeptide) C->D Amide Bond Formation E Saponification LiOH·H2O THF/MeOH/H2O D->E F Z-Tyr-Tyr-OH (Target Dipeptide) E->F Ester Hydrolysis

Liquid Phase Peptide Synthesis (LPPS) workflow for Z-Tyr-Tyr-OH.

Quantitative Data & Stoichiometry

Table 1: Phase 1 - Coupling Reaction Parameters

Reagent Function MW ( g/mol ) Equivalents
Z-Tyr-OH N-protected amino acid 315.32 1.00
H-Tyr-OMe·HCl C-protected amino acid 231.68 1.05
EDC·HCl Coupling Agent 191.70 1.10
HOBt (anhydrous) Racemization Suppressant 135.13 1.10

| DIPEA | Base | 129.24 | 2.20 |

Table 2: Phase 2 - Saponification Parameters

Reagent Function MW ( g/mol ) Equivalents
Z-Tyr-Tyr-OMe Protected Dipeptide 492.52 1.00
LiOH·H₂O Hydrolysis Base 41.96 2.00

| THF / MeOH / H₂O | Solvent System (3:1:1 v/v) | N/A | Variable |

Experimental Protocols

Phase 1: Synthesis of Z-Tyr-Tyr-OMe (Coupling)

Note: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Argon) to prevent moisture-induced degradation of the active ester.

  • Acid Activation: In a round-bottom flask, dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 20 minutes to allow the formation of the O-acyl-OBt active ester[9].

  • Amine Liberation: In a separate vial, suspend H-Tyr-OMe·HCl (1.05 eq) in a minimal amount of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Causality: The first equivalent of DIPEA neutralizes the HCl salt to liberate the nucleophilic free amine, while the excess maintains a slightly basic environment necessary for efficient coupling.

  • Coupling: Transfer the free amine solution dropwise into the activated acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12–16 hours.

  • Workup & Purification:

    • Evaporate the majority of the DMF under reduced pressure.

    • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 1M HCl (3x) to remove unreacted amine, DIPEA, and the water-soluble EDC urea byproduct.

      • Saturated aqueous NaHCO₃ (3x) to remove unreacted Z-Tyr-OH and HOBt.

      • Brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude Z-Tyr-Tyr-OMe as a white to off-white solid.

Phase 2: Synthesis of Z-Tyr-Tyr-OH (Saponification)
  • Solvent Preparation: Dissolve the crude Z-Tyr-Tyr-OMe (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1 v/v) to a concentration of ~0.1 M. Cool the solution to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) portion-wise to the cooled solution. Causality: The temperature is kept at 0 °C initially to prevent any base-catalyzed epimerization of the alpha-carbon[5].

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1) or LC-MS.

  • Workup & Isolation:

    • Once complete, remove the volatile organic solvents (THF and MeOH) under reduced pressure at a low temperature (< 30 °C).

    • Dilute the remaining aqueous layer with distilled water and cool to 0 °C.

    • Slowly acidify the aqueous layer to pH ~2–3 using dropwise addition of 1M HCl. The target dipeptide Z-Tyr-Tyr-OH will precipitate out of the solution.

    • Extract the aqueous mixture with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Triturate the crude solid with cold diethyl ether or a mixture of EtOAc/Hexanes to afford pure Z-Tyr-Tyr-OH. Dry under high vacuum.

References

  • Biodegradable polymeric drug delivery system with adjuvant activity (WO1988002262A1). Google Patents.
  • Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) . Biomaterials. URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent . PMC / NIH. URL:[Link]

  • Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. URL:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety . Peptide Chemistry. URL:[Link]

  • Epimerisation in Peptide Synthesis . MDPI. URL:[Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU . ResearchGate. URL:[Link]

Sources

Application

Application Note: Utilizing Z-Tyr-Tyr-OH as a Standardized Substrate for Aspartic Protease Assays

Executive Summary & Biochemical Rationale In the landscape of drug development and enzymology, accurately quantifying the catalytic efficiency of aspartic proteases—such as Pepsin, Cathepsin D, and Renin—is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Rationale

In the landscape of drug development and enzymology, accurately quantifying the catalytic efficiency of aspartic proteases—such as Pepsin, Cathepsin D, and Renin—is critical for screening protease inhibitors[1]. While whole-protein substrates (e.g., hemoglobin or casein) are historically common, they possess multiple cleavage sites. This multiplicity results in complex, multi-phasic kinetics that obscure true Michaelis-Menten parameters.

To resolve this, Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) serves as a gold-standard, label-free synthetic dipeptide substrate[2].

The Causality of Substrate Design:

  • Specificity: The bulky, hydrophobic Tyrosine residues perfectly occupy the S1 and S1' sub-sites of the aspartic protease active cleft, mimicking natural cleavage sites.

  • Exopeptidase Resistance: The N-terminal Carbobenzoxy (Z) protecting group strictly prevents degradation by non-specific aminopeptidases. Any observed cleavage is exclusively the result of endopeptidase activity.

  • Label-Free Kinetics: Unlike modern FRET peptides, Z-Tyr-Tyr-OH lacks bulky synthetic fluorophores. This ensures that the measured binding affinity ( Km​ ) reflects the natural enzyme-substrate interaction without steric hindrance from fluorescent tags.

Reaction Mechanism & Pathway Visualization

The hydrolysis of Z-Tyr-Tyr-OH by aspartic proteases proceeds via a well-documented acyl intermediate mechanism[3]. The enzyme specifically cleaves the scissile peptide bond between the two Tyrosine residues, yielding equimolar amounts of Z-Tyr-OH (which remains N-terminally blocked) and free L-Tyrosine (H-Tyr-OH, possessing a newly exposed primary amine).

Workflow Substrate Z-Tyr-Tyr-OH (Intact Substrate) Cleavage Peptide Bond Cleavage (Tyr-Tyr Scissile Bond) Substrate->Cleavage Enzyme Aspartic Protease (Pepsin / Cathepsin D) Enzyme->Cleavage Catalysis (pH 2.0-3.5) Prod1 Z-Tyr-OH (Blocked N-terminus) Cleavage->Prod1 Prod2 H-Tyr-OH (Free Primary Amine) Cleavage->Prod2 HPLC RP-HPLC Analysis (UV Absorbance at 280 nm) Prod1->HPLC Prod2->HPLC Ninhydrin Ninhydrin Assay (Colorimetric at 570 nm) Prod2->Ninhydrin Reacts with free amine

Fig 1: Cleavage of Z-Tyr-Tyr-OH by aspartic proteases and downstream detection methodologies.

Physicochemical Properties & Assay Parameters

To ensure reproducibility across different laboratories, the physical properties of the substrate and the optimal environmental conditions for the target enzymes must be strictly controlled.

Table 1: Physicochemical Properties of Z-Tyr-Tyr-OH

PropertySpecification
Chemical Name N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine
CAS Number 10417-83-1[2]
Molecular Formula C₂₆H₂₆N₂O₇
Molecular Weight 478.5 g/mol
Solubility Soluble in DMSO/DMF; requires co-solvent for aqueous buffers.

Table 2: Standardized Assay Parameters for Target Proteases

ParameterPepsin ACathepsin D
Optimal pH 2.0 – 2.53.0 – 3.5
Standard Buffer 0.1 M HCl-KCl0.1 M Sodium Acetate
Substrate Conc. 10 – 100 µM10 – 100 µM
Incubation Temp. 37 °C37 °C
Quenching Agent 5% Trichloroacetic Acid (TCA)5% Trichloroacetic Acid (TCA)

Causality Note: Aspartic proteases require highly acidic environments (pH 2.0–3.5) because their catalytic mechanism relies on the simultaneous presence of a protonated and a deprotonated aspartate residue in the active site cleft.

Standardized Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific controls to rule out auto-hydrolysis and contamination by non-aspartic proteases.

Protocol A: RP-HPLC Quantitation (High-Precision Method)

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the intact hydrophobic substrate from its slightly more hydrophilic cleavage products. Because Tyrosine contains a phenolic ring, all species can be sensitively detected via UV absorbance at 280 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Z-Tyr-Tyr-OH in 100% DMSO to create a 10 mM stock. Dilute to a working concentration of 100 µM in the appropriate assay buffer (e.g., 0.1 M Sodium Acetate, pH 3.5). Note: Keep final DMSO concentration below 5% to prevent enzyme denaturation.

  • Self-Validating Control Setup: Prepare three parallel reaction tubes:

    • Test Reaction: Buffer + Substrate + Enzyme.

    • Negative Control (Blank): Buffer + Substrate (No Enzyme). Validates that the substrate does not auto-hydrolyze at acidic pH.

    • Inhibitor Control: Buffer + Substrate + Enzyme pre-incubated with 1 µM Pepstatin A[1]. Validates that the cleavage is strictly mediated by an aspartic protease, as Pepstatin A is a highly specific transition-state analog inhibitor.

  • Initiation & Incubation: Add the enzyme to initiate the reaction. Incubate at 37 °C in a thermomixer.

  • Quenching: At defined time intervals (e.g., 0, 15, 30, 45, 60 minutes), withdraw 50 µL aliquots and immediately mix with 50 µL of 5% Trichloroacetic Acid (TCA). Causality: TCA instantly precipitates the enzyme, locking the kinetic state and preventing further cleavage during HPLC queuing.

  • Sample Processing: Centrifuge the quenched samples at 10,000 × g for 5 minutes to pellet the denatured protein. Transfer the supernatant to HPLC vials.

  • Chromatography: Inject 20 µL onto a C18 RP-HPLC column. Run a linear gradient from 10% to 90% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 20 minutes. Monitor absorbance at 280 nm.

  • Analysis: Quantify the decrease in the Z-Tyr-Tyr-OH peak area and the proportional increase in the Z-Tyr-OH and H-Tyr-OH peak areas.

Protocol B: Ninhydrin Colorimetric Assay (High-Throughput Screening)

Rationale: Intact Z-Tyr-Tyr-OH has a blocked N-terminus. Upon cleavage, the released H-Tyr-OH exposes a primary amine. Ninhydrin reacts exclusively with this free amine to form Ruhemann's Purple, allowing for simple spectrophotometric quantification without HPLC equipment.

Step-by-Step Methodology:

  • Reaction Setup: Follow steps 1 through 3 from Protocol A in a 96-well microplate format.

  • Quenching: Instead of TCA (which can alter the pH too drastically for the Ninhydrin reaction), quench the reaction by heat inactivation at 95 °C for 5 minutes.

  • Color Development: Add 50 µL of 2% Ninhydrin reagent (in ethanol/acetate buffer) to each well. Incubate the microplate at 85 °C for 15 minutes to drive the formation of Ruhemann's Purple.

  • Quantification: Cool the plate to room temperature and read the absorbance at 570 nm using a microplate reader. Compare the absorbance against a standard curve generated using free L-Tyrosine to calculate the exact molar rate of product formation.

References

  • ChemicalBook.Z-TYR-TYR-OH | 10417-83-1.
  • Akhtar, M., & Hussein, J. M. (1969).The labelling of a catalytic group of pepsin; evidence for an acyl intermediate. Journal of the Chemical Society D: Chemical Communications (RSC Publishing).
  • Google Patents.FR2531951A1 - PEPTIDE DERIVATIVES INHIBITORS OF ACIDIC PROTEASES, PROCESS FOR THEIR PREPARATION AND MEDICAMENTS CONTAINING THEM.

Sources

Method

Application Note: Kinetic Profiling of Z-Tyr-Tyr-OH Hydrolysis by α-Chymotrypsin

Executive Summary The accurate determination of enzymatic reaction rates is foundational to drug development, inhibitor screening, and protein engineering. α-Chymotrypsin is a highly studied serine protease, yet profilin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enzymatic reaction rates is foundational to drug development, inhibitor screening, and protein engineering. α-Chymotrypsin is a highly studied serine protease, yet profiling the kinetics of specific, non-chromogenic dipeptide substrates like Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) presents unique analytical challenges. This application note provides a comprehensive, self-validating methodology for determining the steady-state kinetic parameters ( kcat​ , Km​ , and kcat​/Km​ ) of Z-Tyr-Tyr-OH hydrolysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Framework

To design a robust assay, one must first understand the molecular causality of the enzyme-substrate interaction. α-Chymotrypsin is an endopeptidase that selectively cleaves peptide bonds at the C-terminus of large, hydrophobic amino acids (tyrosine, tryptophan, and phenylalanine).

The enzyme operates via a well-characterized [1]. The catalytic cycle relies on a highly conserved catalytic triad (Asp102, His57, Ser195). During the reaction, the substrate's bulky aromatic side chains and the hydrophobic benzyloxycarbonyl (Z) protecting group anchor Z-Tyr-Tyr-OH firmly into the enzyme's S1 binding pocket. Once bound, Ser195 executes a nucleophilic attack on the peptide bond, forming a transient acyl-enzyme intermediate while the transition state is (Gly193 and Ser195)[2]. Subsequent hydrolysis by a water molecule releases the final product and regenerates the free enzyme.

Mechanism E Chymotrypsin (E) ES ES Complex E->ES + S (k1) S Z-Tyr-Tyr-OH (S) S->ES EA Acyl-Enzyme (E-Ac) ES->EA k2 (Acylation) P1 Z-Tyr-OH (P1) ES->P1 Release P1 P2 Tyr-OH (P2) EA->P2 Release P2 E2 Chymotrypsin (E) EA->E2 + H2O, k3 (Deacylation)

Figure 1: Ping-Pong mechanism of chymotrypsin-catalyzed covalent hydrolysis.

Self-Validating Assay Design (Causality & Controls)

Unlike synthetic substrates such as p-nitrophenyl acetate, the cleavage of Z-Tyr-Tyr-OH does not produce a shift in visible absorbance. Therefore, RP-HPLC coupled with UV detection at 274 nm (the absorbance maximum of tyrosine) is required to quantify the depletion of the substrate and the formation of the products (Z-Tyr-OH and Tyr-OH).

To ensure the trustworthiness of the kinetic data, the experimental design must be self-validating. Every choice in this protocol is driven by specific biochemical causality:

  • Buffer Selection (pH 7.8): Chymotrypsin's activity peaks at pH 7.8, where His57 is fully deprotonated and primed to act as a general base.

  • Calcium Chloride (10 mM): Chymotrypsin is prone to autolysis. Ca²⁺ ions bind to specific allosteric sites on the protease, stabilizing its active conformation and preventing self-degradation during the assay.

  • Acid Quenching (0.1% TFA): To accurately measure initial velocity ( v0​ ), the reaction must be stopped instantly at precise time intervals. Adding Trifluoroacetic Acid (TFA) drops the pH below 2.0. This rapidly protonates His57 (pKa ~6.0), completely dismantling the catalytic triad's charge-relay system and freezing the reaction.

  • System Controls: A Zero-Time ( T0​ ) control (where TFA is added before the enzyme) validates that no non-enzymatic degradation occurred during sample prep. A No-Enzyme control incubated for the maximum assay time ensures the substrate is entirely stable in the basic buffer.

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Buffer) Incubate 2. Reaction Incubation (37°C, pH 7.8) Prep->Incubate Quench 3. Acid Quenching (0.1% TFA) Incubate->Quench Time-course sampling HPLC 4. RP-HPLC Analysis (C18 Column, UV 274 nm) Quench->HPLC Arrested reaction Data 5. Kinetic Modeling (Michaelis-Menten) HPLC->Data Peak integration

Figure 2: Step-by-step workflow for RP-HPLC-based kinetic profiling.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, 10 mM CaCl₂, adjusted to pH 7.8 at 37°C.

  • Substrate Stock: Dissolve Z-Tyr-Tyr-OH in 100% DMSO to a concentration of 50 mM. Dilute further in Assay Buffer to create a working series (0.05 mM to 2.0 mM). Note: Final DMSO concentration in the assay must not exceed 5% to prevent enzyme denaturation.

  • Enzyme Stock: Reconstitute lyophilized bovine α-chymotrypsin in 1 mM HCl to a concentration of 10 µM. Store on ice. The low pH prevents autolysis prior to the assay.

Phase 2: Reaction Execution
  • Pre-warm 990 µL of each substrate dilution in standard microcentrifuge tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 µM enzyme stock (Final [E]=100 nM). Vortex immediately for 2 seconds.

  • At precise time intervals (1, 2, 3, 4, and 5 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into a vial containing 100 µL of 0.2% TFA (Final TFA = 0.1%). Vortex to quench.

Phase 3: RP-HPLC Analysis
  • Inject 20 µL of the quenched samples onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Monitor UV absorbance at 274 nm. Integrate the peak areas corresponding to Z-Tyr-OH (Product 1) and Tyr-OH (Product 2).

Data Presentation & Kinetic Modeling

To accurately model [3], the initial velocity ( v0​ ) must be calculated from the linear portion of the product-versus-time curve (typically <10% total substrate conversion).

Table 1: Summary of Critical Assay Parameters

ParameterValueBiochemical Rationale
[Chymotrypsin] 100 nMEnsures [E]≪[S] , a strict requirement for Michaelis-Menten validity.
[Z-Tyr-Tyr-OH] Range 0.05 mM – 2.0 mMSpans the anticipated Km​ to ensure accurate non-linear regression fitting.
Incubation Temp 37°CMatches physiological conditions for maximum catalytic efficiency.
Detection Wavelength 274 nmSpecific to the aromatic ring of Tyrosine; avoids buffer interference.

Once the initial velocities are determined across the substrate concentration gradient, plot v0​ versus [S] and fit the data to the Michaelis-Menten equation:

v0​=Km​+[S]Vmax​[S]​

Table 2: Representative Kinetic Data for Z-Tyr-Tyr-OH Hydrolysis (Note: Data provided below is representative for assay validation and software calibration purposes).

Substrate Concentration [S] (mM)Initial Velocity v0​ (µM/min)Standard Deviation (n=3)
0.051.25± 0.11
0.102.40± 0.18
0.254.95± 0.32
0.507.80± 0.45
1.0010.50± 0.60
2.0012.80± 0.75

Using non-linear regression on the representative data above, the kinetic constants can be derived: Vmax​ is approached asymptotically, Km​ is the substrate concentration at half Vmax​ , and the turnover number ( kcat​ ) is calculated via kcat​=Vmax​/[E]t​ .

References

  • 10.3: Chymotrypsin- A Case Study Chemistry LibreTexts URL:[Link]

  • The Catalytic Mechanism of Chymotrypsin & Measuring Activity BIOC 2580: Introduction to Biochemistry - Open Library Publishing Platform (Pressbooks) URL:[Link]

  • Kinetics of α-chymotrypsin action. III. Mechanisms of inhibition Canadian Science Publishing URL:[Link]

Sources

Application

Application Notes and Protocols: Investigating Tyrosine Hydroxylase Activity

For Researchers, Scientists, and Drug Development Professionals A Guide to the Study of Tyrosine Hydroxylase: Established Methodologies and a Framework for Novel Substrate Evaluation Introduction: The Significance of Tyr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to the Study of Tyrosine Hydroxylase: Established Methodologies and a Framework for Novel Substrate Evaluation

Introduction: The Significance of Tyrosine Hydroxylase

Tyrosine hydroxylase (TH) is a pivotal enzyme in neurobiology and pharmacology. As a member of the aromatic amino acid hydroxylase family, TH catalyzes the first and rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] This enzymatic conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is fundamental to numerous physiological processes, from motor control and mood regulation to the 'fight or flight' response.[3] Consequently, dysfunction in TH activity is implicated in a range of neurological and psychiatric disorders, such as Parkinson's disease, Segawa's dystonia, and schizophrenia, making it a critical target for therapeutic intervention.[1]

These application notes provide a comprehensive overview of the principles and protocols for studying tyrosine hydroxylase activity. While the natural substrate for TH is L-tyrosine, we will also explore a theoretical framework for the investigation of novel substrates, using the dipeptide Z-Tyr-Tyr-OH as a case study.

Biochemical Landscape of Tyrosine Hydroxylase

The catalytic activity of tyrosine hydroxylase is a complex process involving several key components:

  • Substrates: The primary substrate for TH is L-tyrosine. The enzyme exhibits high specificity and does not readily accept indole derivatives.[1]

  • Cofactors: TH requires molecular oxygen (O₂), iron (Fe²⁺), and a tetrahydropterin, typically tetrahydrobiopterin (BH4), to catalyze the hydroxylation of its substrate.[1]

  • Regulation: The activity of TH is tightly regulated through multiple mechanisms, including feedback inhibition by catecholamines and phosphorylation at specific serine residues in its regulatory domain.[2][4]

The catalytic cycle involves the formation of a reactive Fe(IV)=O intermediate, which is responsible for the electrophilic aromatic substitution on the tyrosine ring to produce L-DOPA.[5]

Investigating Novel Substrates: The Case of Z-Tyr-Tyr-OH

While L-tyrosine is the established substrate for TH, the exploration of novel substrates or inhibitors is a key aspect of drug discovery and mechanistic studies. Z-Tyr-Tyr-OH (N-carbobenzyloxy-L-tyrosyl-L-tyrosine) is a dipeptide that presents an interesting theoretical candidate for interaction with the TH active site. Its structural similarity to L-tyrosine, possessing two tyrosine residues, suggests a potential for binding. However, the presence of a peptide bond and the N-terminal protecting group (carbobenzyloxy, Z) introduces significant steric and chemical differences that would need to be experimentally addressed.

A key initial experiment would be to determine if Z-Tyr-Tyr-OH acts as a substrate or an inhibitor. This can be achieved through competitive assays with L-tyrosine.

Hypothetical Experimental Design: Z-Tyr-Tyr-OH as a Potential TH Substrate or Inhibitor
  • Inhibitor Screening: Perform a standard TH activity assay using L-tyrosine as the substrate in the presence of varying concentrations of Z-Tyr-Tyr-OH. A decrease in L-DOPA production would suggest that Z-Tyr-Tyr-OH is acting as a competitive or non-competitive inhibitor.

  • Substrate Viability Assay: Conduct the TH activity assay with Z-Tyr-Tyr-OH as the sole amino acid substrate. The detection of a hydroxylated product would indicate that Z-Tyr-Tyr-OH can be utilized by the enzyme. This would likely require the development of a specific analytical method (e.g., HPLC-MS) to identify the novel product.

  • Kinetic Analysis: If Z-Tyr-Tyr-OH is found to be a substrate or inhibitor, determine the kinetic parameters (Kₘ, Vₘₐₓ, or Kᵢ) to characterize the interaction with TH.

Experimental Protocols for Measuring Tyrosine Hydroxylase Activity

The following protocols describe established methods for quantifying TH activity, primarily through the detection of its product, L-DOPA.

Protocol 1: In Vitro Tyrosine Hydroxylase Activity Assay using HPLC with Electrochemical Detection

This method offers high sensitivity and specificity for the quantification of L-DOPA produced in an in vitro reaction.

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.5)

  • Potassium chloride (KCl)

  • Perchloric acid (HClO₄)

  • HPLC system with a C18 column and an electrochemical detector

Assay Buffer Preparation:

  • 200 mM HEPES, pH 7.5

  • 0.1 M KCl

  • 1 mM DTT

  • 100 µg/ml catalase

  • 10 µM ferrous ammonium sulfate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, TH enzyme (0.1–0.5 µM), and BH4 (1 mM).

  • Initiate the reaction by adding L-tyrosine to a final concentration of 200 µM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), taking time points if performing a kinetic analysis.

  • Terminate the reaction by adding an equal volume of cold 0.1 M perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Filter the supernatant and inject a defined volume into the HPLC system.

  • Separate L-DOPA from other components on a C18 column with an appropriate mobile phase (e.g., 15 mM sodium phosphate, pH 7.0).[6]

  • Quantify the L-DOPA peak using an electrochemical detector, by comparing its signal to a standard curve of known L-DOPA concentrations.

Data Interpretation:

The amount of L-DOPA produced over time is used to calculate the specific activity of the tyrosine hydroxylase enzyme, typically expressed in nmol of L-DOPA formed per minute per mg of protein.

Protocol 2: Real-Time Colorimetric Assay for High-Throughput Screening

This assay is adapted for a plate reader format and allows for the real-time monitoring of TH activity, making it suitable for high-throughput screening of potential inhibitors or activators.[7]

Principle:

L-DOPA produced by TH is oxidized by sodium periodate to form dopachrome, a colored product that can be monitored spectrophotometrically at 475 nm.[7]

Materials:

  • All materials from Protocol 1

  • Sodium periodate (NaIO₄)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 475 nm

Procedure:

  • In a 96-well plate, add the assay buffer, TH enzyme, BH4, and sodium periodate.

  • Initiate the reaction by adding L-tyrosine.

  • Immediately place the plate in a pre-warmed (37°C) plate reader.

  • Measure the absorbance at 475 nm at regular intervals (e.g., every 90 seconds) for a desired duration (e.g., 30 minutes to 3 hours).[7]

  • For inhibitor screening, include wells with a known inhibitor (e.g., CoCl₂) as a negative control and wells without an inhibitor as a positive control.[7]

Data Analysis:

The rate of increase in absorbance at 475 nm is proportional to the rate of L-DOPA production. The activity of TH can be calculated using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹ cm⁻¹).[7] For high-throughput screening, the Z-factor can be calculated to assess the quality of the assay.[7]

Visualizing the Workflow and a Hypothetical Interaction

TH_Workflow cluster_reagents Reaction Components cluster_assay Assay Incubation cluster_detection Detection TH Tyrosine Hydroxylase Reaction Enzymatic Reaction (37°C) TH->Reaction L_Tyr L-Tyrosine L_Tyr->Reaction BH4 BH4 BH4->Reaction Fe2_O2 Fe(II) / O2 Fe2_O2->Reaction Quench Reaction Termination (e.g., Acid) Reaction->Quench HPLC HPLC-ECD Analysis Quench->HPLC L_DOPA L-DOPA Quantification HPLC->L_DOPA

Caption: Workflow for in vitro Tyrosine Hydroxylase activity assay.

Z_Tyr_Tyr_OH_Interaction cluster_substrates Potential Ligands cluster_outcomes Possible Outcomes for Z-Tyr-Tyr-OH TH_ActiveSite TH Active Site Substrate Substrate: Hydroxylated Product Formed TH_ActiveSite->Substrate Inhibitor Inhibitor: Blocks L-Tyr Binding/Activity TH_ActiveSite->Inhibitor No_Interaction No Interaction TH_ActiveSite->No_Interaction L_Tyr L-Tyrosine (Natural Substrate) L_Tyr->TH_ActiveSite Binds & is hydroxylated Z_Tyr_Tyr_OH Z-Tyr-Tyr-OH (Test Compound) Z_Tyr_Tyr_OH->TH_ActiveSite Binds?

Caption: Investigating Z-Tyr-Tyr-OH interaction with TH.

Quantitative Data Summary

The following table summarizes typical conditions and parameters for TH activity assays.

ParameterHPLC-Based AssayReal-Time Colorimetric AssayReference
Enzyme Concentration 0.1–0.5 µMVariable (empirically determined)[6]
L-Tyrosine Concentration 3–300 µM50 µM (example)[6][7]
BH4 Concentration 1 mMVariable (e.g., 100 µM)[6]
Detection Method ElectrochemicalSpectrophotometric (475 nm)[7][8]
Key Advantage High Specificity & SensitivityHigh-Throughput & Real-Time[7][8]
Key Disadvantage Lower ThroughputPotential for Interference[7]

Conclusion

The study of tyrosine hydroxylase is essential for understanding catecholamine biology and for the development of therapeutics for a host of neurological disorders. The protocols outlined in these application notes provide robust and reliable methods for quantifying TH activity. Furthermore, the conceptual framework for investigating novel compounds like Z-Tyr-Tyr-OH illustrates a pathway for expanding our knowledge of TH enzymology and for the discovery of new modulators of this critical enzyme. Careful experimental design and rigorous data analysis are paramount to successfully elucidating the complex nature of tyrosine hydroxylase.

References

  • Vertex AI Search Result 1. (No title available).
  • Fitzpatrick, P. F. (2000). Steady-state kinetics of bovine striatal tyrosine hydroxylase. PubMed, 25(4), 373-80.
  • Olson, S. T., & Fitzpatrick, P. F. (2012). Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction. PMC, 3(4), 517–526.
  • Nagatsu, T., & Ishii, A. (1998).
  • Wikipedia. (n.d.). Tyrosine hydroxylase.
  • Dunkley, P. R., & Dickson, P. W. (2019). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. PMC, 11, 193.
  • Sikorski, M., & Libon, C. (2007). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. PubMed, 852(1-2), 245-52.
  • Wang, Y., et al. (2021).
  • Diebold, B. A., et al. (2015).
  • Pavon, J. A., & Solomon, E. I. (2018).
  • Barnes, C. (n.d.). Tyrosine and Tyrosine hydroxylase. University of Missouri.
  • Mandell, A. J., & Russo, P. V. (1981). STRIATAL TYROSINE HYDROXYLASE ACTIVITY: MULTIPLE CONFORMATIONAL KINETIC OSCILLATORS AND PRODUCT CONCENTRATION FREQUENCIES. Journal of Neuroscience, 1(4), 380-9.
  • AAPPTec. (n.d.). Z-Tyr-OH [1164-16-5].
  • MedChemExpress. (n.d.). Tyrosine Hydroxylase | Inhibitors.
  • Aalen, J. M., et al. (2022).
  • Khan Academy. (2017). Tyrosine hydroxylase. YouTube.
  • Fitzpatrick, P. F. (2013). Mechanisms of tryptophan and tyrosine hydroxylase. PubMed, 23(4), 373-80.
  • Ugrumov, M. V., et al. (2022). Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. MDPI, 23(12), 6706.
  • Zheng, Z., et al. (2021).

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Method

Application Note: A Methodological Guide to Investigating Z-Tyr-Tyr-OH in Amyloid Fibril Formation

Abstract Self-assembling peptides are at the forefront of nanomaterials and biomedical research, with amyloid fibrils representing a significant area of study due to their association with neurodegenerative diseases and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Self-assembling peptides are at the forefront of nanomaterials and biomedical research, with amyloid fibrils representing a significant area of study due to their association with neurodegenerative diseases and their potential in biomaterial fabrication. This guide provides a comprehensive framework for investigating the amyloidogenic potential of the N-benzyloxycarbonyl-protected dipeptide, Z-Tyr-Tyr-OH. We present detailed protocols for inducing and characterizing its fibrillar assemblies, focusing on the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals exploring the fundamental mechanisms of amyloid formation and developing novel peptide-based biomaterials.

Introduction: The Significance of Tyrosine in Peptide Self-Assembly

The aromatic amino acid tyrosine plays a crucial role in the self-assembly of peptides into ordered nanostructures, including amyloid fibrils.[1] Its phenolic side chain can participate in π-π stacking interactions, hydrogen bonding, and is susceptible to enzymatic and chemical cross-linking, all of which can drive the formation of higher-order structures.[1] The aggregation of peptides and proteins involving aromatic amino acids is often a key factor in the formation and stabilization of ordered β-amyloid fibrils, which are hallmarks of several neurodegenerative diseases.[2] Conversely, harnessing this self-assembly process opens avenues for creating novel biomaterials like hydrogels for drug delivery and tissue engineering.[3][4][5]

Z-Tyr-Tyr-OH, a dipeptide with N-terminal benzyloxycarbonyl (Z) protection, presents an interesting candidate for studying amyloidogenesis. The Z-group adds a significant aromatic and hydrophobic component, potentially influencing the self-assembly process initiated by the two tyrosine residues. Understanding the conditions under which Z-Tyr-Tyr-OH forms amyloid fibrils and characterizing the resulting structures are the primary objectives of the methodologies outlined below.

Foundational Concepts: From Monomer to Fibril

The formation of amyloid fibrils is a nucleation-dependent process. Soluble peptide monomers initially misfold and aggregate into small, oligomeric species. These oligomers then serve as nuclei for the rapid elongation into larger protofilaments, which subsequently associate to form mature, unbranched amyloid fibrils typically 5-10 nm in width.[6] A key characteristic of these fibrils is a cross-β-sheet structure, where β-strands run perpendicular to the fibril axis.

This structural transformation can be monitored using a suite of biophysical techniques. Thioflavin T (ThT) fluorescence assays are widely used to detect the formation of amyloid fibrils in real-time.[7][8] Circular Dichroism (CD) spectroscopy provides information on the secondary structure of the peptide, allowing for the observation of the transition from a random coil or other structure to a β-sheet-rich conformation.[9][10][11] Finally, Transmission Electron Microscopy (TEM) allows for the direct visualization of fibril morphology.[6][12][13]

Experimental Workflows

This section details the protocols for inducing and characterizing the fibrillar assembly of Z-Tyr-Tyr-OH.

Preparation of Z-Tyr-Tyr-OH Stock Solutions

The initial state of the peptide is critical for reproducible aggregation studies. It is imperative to ensure a monomeric starting population.

Protocol:

  • Weighing: Accurately weigh Z-Tyr-Tyr-OH powder.

  • Solubilization: Dissolve the peptide in a minimal amount of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), to break any pre-existing aggregates. The choice of solvent can influence the subsequent aggregation pathway.

  • Stock Solution Preparation: Dilute the solubilized peptide into the desired buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the final stock concentration. It is crucial to work quickly to minimize aggregation during this step.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any insoluble material.

  • Concentration Determination: Determine the precise concentration of the stock solution using UV-Vis spectrophotometry, measuring the absorbance of the tyrosine residues at approximately 275-280 nm.

Induction of Fibril Formation

The aggregation of Z-Tyr-Tyr-OH can be induced by creating thermodynamically favorable conditions for self-assembly. This often involves adjusting solvent conditions, temperature, and peptide concentration.

Protocol:

  • Dilution: Dilute the monomeric Z-Tyr-Tyr-OH stock solution into the final aggregation buffer to the desired concentration.

  • Incubation: Incubate the solution under specific conditions. Common variables to explore include:

    • Temperature: Physiological temperature (37°C) is a common starting point.[14]

    • Agitation: Gentle agitation (e.g., orbital shaking) can promote fibril formation by increasing the likelihood of monomer addition to growing aggregates.[7]

    • pH: The pH of the buffer can influence the charge state of the peptide's C-terminus, affecting electrostatic interactions.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis by the characterization methods described below.

experimental_workflow cluster_prep Preparation cluster_aggregation Aggregation cluster_analysis Analysis start Z-Tyr-Tyr-OH Powder solubilize Solubilize in Organic Solvent start->solubilize dilute_stock Dilute in Buffer solubilize->dilute_stock filter Filter (0.22 µm) dilute_stock->filter measure_conc Determine Concentration filter->measure_conc induce Induce Aggregation (Dilution, Temp, pH, Agitation) measure_conc->induce time_points Collect Aliquots (Time-course) induce->time_points tht ThT Assay time_points->tht cd CD Spectroscopy time_points->cd tem TEM time_points->tem

Caption: Experimental workflow for Z-Tyr-Tyr-OH fibril formation.

Characterization Protocols

Thioflavin T (ThT) Fluorescence Assay

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[8][15] This property allows for the real-time monitoring of fibril formation kinetics.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., 1 mM in water) and store it in the dark.

    • On the day of the experiment, prepare a working solution of ThT in the aggregation buffer (e.g., 20 µM).[7]

  • Assay Setup:

    • In a black 96-well plate, add the ThT working solution to each well.

    • Add aliquots of the Z-Tyr-Tyr-OH aggregation reaction from different time points to the wells. Include a buffer-only control.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[14][15]

  • Data Analysis: Plot the fluorescence intensity against time to generate a kinetic curve of fibril formation.

Parameter Value Rationale
Excitation Wavelength ~440-450 nmOptimal for exciting ThT.
Emission Wavelength ~480-490 nmCorresponds to the peak emission of ThT when bound to fibrils.[8]
ThT Concentration 10-20 µMSufficient to provide a strong signal without saturating before fibril equilibrium is reached.[7]
Plate Type Black 96-wellMinimizes background fluorescence and light scattering.
Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the secondary structure of peptides.[10][11] A transition from a random coil (minimum around 198 nm) to a β-sheet structure (minimum around 217 nm) is indicative of amyloid formation.[9]

Protocol:

  • Sample Preparation: Dilute aliquots from the aggregation reaction to a suitable concentration (typically in the low µM range) in the aggregation buffer.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Set the spectrophotometer to scan in the far-UV region (e.g., 190-260 nm).

  • Data Acquisition:

    • Record the CD spectrum of the sample.

    • Record a spectrum of the buffer alone for baseline correction.

  • Data Analysis:

    • Subtract the buffer spectrum from the sample spectrum.

    • Analyze the resulting spectrum for characteristic β-sheet features. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.

cd_analysis_flow start Z-Tyr-Tyr-OH Sample cd_spec Acquire CD Spectrum (190-260 nm) start->cd_spec subtract Subtract Buffer from Sample cd_spec->subtract buffer_spec Acquire Buffer Spectrum buffer_spec->subtract analyze Analyze Spectrum subtract->analyze rc Random Coil (Min at ~198 nm) analyze->rc Unaggregated bs β-Sheet (Min at ~217 nm) analyze->bs Aggregated

Caption: CD spectroscopy data analysis workflow.

Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the morphology of the aggregated species, allowing for confirmation of the presence of amyloid-like fibrils and characterization of their dimensions.[6][13]

Protocol:

  • Grid Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a clean surface.

    • Apply a small aliquot (e.g., 3-5 µL) of the aggregation reaction onto the grid.[12]

    • Allow the sample to adsorb for a few minutes.

  • Negative Staining:

    • Wick away the excess sample solution with filter paper.

    • Immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate in water) to the grid.[12]

    • After a short incubation (e.g., 1-3 minutes), wick away the excess stain.

  • Drying: Allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope operating at a suitable voltage (e.g., 80 keV).[12]

    • Scan at low magnification to find areas of interest, then increase magnification to observe fibril morphology.[12] Amyloid fibrils are typically long, unbranched, and have a width of 5-10 nm.[6]

Parameter Value Rationale
Grid Type Carbon-coated copperProvides a stable, electron-transparent support for the sample.
Stain 2% Uranyl AcetateA heavy metal salt that provides high contrast for visualizing biological macromolecules.[12]
Imaging Voltage ~80 keVA standard accelerating voltage for viewing negatively stained biological samples.[12]

Data Interpretation and Expected Outcomes

By correlating the results from these three techniques, a comprehensive picture of Z-Tyr-Tyr-OH's amyloidogenic properties can be formed.

  • Positive Indication of Amyloid Formation:

    • A sigmoidal increase in ThT fluorescence over time.

    • A shift in the CD spectrum from a random coil to a β-sheet signature.

    • The presence of long, unbranched fibrils with a width of ~5-10 nm in TEM images.

  • Negative or Ambiguous Results:

    • No significant change in ThT fluorescence may indicate the absence of β-sheet-rich aggregates or the formation of amorphous aggregates that do not bind ThT.

    • The absence of a clear β-sheet signal in CD spectra would suggest that the peptide remains in a disordered state or forms other types of secondary structures.

    • TEM images showing amorphous aggregates or no aggregated species would confirm the lack of fibril formation under the tested conditions.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the systematic investigation of amyloid fibril formation by Z-Tyr-Tyr-OH. By understanding the self-assembly properties of this and other tyrosine-containing peptides, researchers can gain deeper insights into the fundamental mechanisms of amyloidogenesis. These studies can inform the design of inhibitors of pathological protein aggregation or the development of novel, self-assembling peptide-based biomaterials with tailored properties for applications in drug delivery, tissue engineering, and beyond.

References

  • Thioflavin T spectroscopic assay. (n.d.).
  • Transmission electron microscopy assay. (n.d.).
  • Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments. (n.d.).
  • Transmission electron microscopy of amyloid fibrils. (n.d.). PubMed.
  • Wang, M., & Jiji, R. D. (2011). Spectroscopic Detection of β-Sheet Structure in Nascent Aβ Oligomers. Journal of Biophotonics, 4(9), 637–644.
  • Z-TYR-TYR-OH | 10417-83-1. (n.d.). ChemicalBook. Retrieved from

  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol.
  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017). Taylor & Francis Online. Retrieved from

  • Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. (2015). PNAS. Retrieved from

  • Z-Tyr-OH. (n.d.). SRIRAMCHEM.
  • Z-Tyr(Bzl)-OH | C24H23NO5 | CID 47600. (n.d.). PubChem.
  • Transmission Electron Microscopy of Amyloid Fibrils | Request PDF. (n.d.). ResearchGate. Retrieved from

  • Circular Dichroism Spectroscopic Study of b-Amyloid Aggregation and the Effects of Inhibitors. (2025). JASCO Global.
  • Circular dichroism and aggregation studies of amyloid β (11–28) fragment and its variants. (2005). IBF. Retrieved from

  • Z-Tyr-OH 97 1164-16-5. (n.d.). Sigma-Aldrich. Retrieved from

  • Mass Mapping of Amyloid Fibrils in the Electron Microscope Using STEM Imaging. (2017). Radiology Key.
  • Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils || Practical Biochemistry. (2021). YouTube. Retrieved from

  • CD measurements of β-amyloid (1-40) and (1-42) in the condensed phase. (2011). PubMed.
  • Thioflavin T Assay. (2023). protocols.io. Retrieved from

  • z-tyr-oh. (n.d.). Fluorochem. Retrieved from

  • Tuning Peptide-Based Hydrogels: Co-Assembly with Composites Driving the Highway to Technological Applications. (2022). PMC. Retrieved from

  • Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. (2021). Frontiers. Retrieved from

  • Formation of amyloid fibrils by the regulatory 14-3-3ζ protein. (n.d.). PMC. Retrieved from

  • Aβ-40 Y10F Increases βfibrils Formation but Attenuates the Neurotoxicity of Amyloid-β Peptide. (2012). MDPI. Retrieved from

  • Antibodies towards Tyrosine Amyloid-Like Fibrils Allow Toxicity Modulation and Cellular Imaging of the Assemblies. (n.d.). PMC. Retrieved from

  • Zwitterionic hydrogels and their biomedical applications: a review. (2024). Springer.
  • L-tyrosine inhibits the formation of amyloid fibers of human lysozyme at physiological pH and temperature. (2025). PMC. Retrieved from

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. (2021). Frontiers. Retrieved from

  • Self-assembly of Tyrosine-containing Peptides into Injectable Hydrogels with Distinct Nanostructures is Key in Determining Inflammatory Response of Macrophages. (n.d.). ChemRxiv.
  • Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (2025). MDPI. Retrieved from

  • Understanding tyrosine self-assembly: from dimer assembly to magnetized fluorescent nanotubes embedded into PVA films. (2022). RSC Publishing.
  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (n.d.). PMC - NIH. Retrieved from

  • Non-thermal plasma modulated l -tyrosine self-assemblies: a potential avenue for fabrication of supramolecular self-assembled biomaterials. (2024). RSC Advances (RSC Publishing).
  • Photo-Cross-Linking Approach to Engineering Small Tyrosine-Containing Peptide Hydrogels with Enhanced Mechanical Stability. (2013). ACS Publications.
  • Investigation of Acrylamide Based Hydrogels as L-Dopa and L-Tyrosine Drug Release System. (2022). Dergipark.

Sources

Application

Application Note: Development of Tyrosine-Based Hydrogels Using Z-Tyr-Tyr-OH

Executive Summary The development of peptide-based hydrogels has revolutionized 3D cell culture, targeted drug delivery, and tissue engineering. Among short peptide gelators, Z-Tyr-Tyr-OH (Carbobenzoxy-L-tyrosyl-L-tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based hydrogels has revolutionized 3D cell culture, targeted drug delivery, and tissue engineering. Among short peptide gelators, Z-Tyr-Tyr-OH (Carbobenzoxy-L-tyrosyl-L-tyrosine) stands out as a highly versatile building block. The presence of the Carbobenzoxy (Z) protecting group provides essential hydrophobicity and aromaticity for non-covalent self-assembly, while the tandem tyrosine residues offer a high local density of reactive phenolic groups.

This application note provides a comprehensive, field-proven guide to formulating Z-Tyr-Tyr-OH hydrogels via two distinct pathways: stimuli-responsive supramolecular assembly and enzyme-mediated covalent crosslinking . By understanding the mechanistic causality behind these pathways, researchers can precisely tune the mechanical and biological properties of the resulting matrices.

Mechanistic Rationale: Dual-Pathway Gelation

Z-Tyr-Tyr-OH possesses a unique structural duality that allows it to form hydrogels through two entirely different mechanisms, depending on the experimental triggers applied.

Supramolecular Assembly (Physical Gelation)

Short aromatic peptides self-assemble into nanofibrous networks driven by a balance of hydrophobic collapse, π−π stacking, and intermolecular hydrogen bonding. In Z-Tyr-Tyr-OH, the Z-group acts as the primary aromatic anchor. When the peptide is dissolved in an alkaline solution and rapidly neutralized (pH-switch), the sudden decrease in solubility forces the hydrophobic Z-groups to stack. Simultaneously, the peptide backbones align to form parallel or anti-parallel β -sheet-like hydrogen bond networks. This creates a reversible, shear-thinning physical hydrogel.

Enzymatic Crosslinking (Covalent Gelation)

For applications requiring higher mechanical stiffness and structural longevity, Z-Tyr-Tyr-OH can be covalently crosslinked using an oxidoreductase enzyme system, typically Horseradish Peroxidase (HRP) and hydrogen peroxide ( H2​O2​ ) [1]. HRP catalyzes the oxidation of the phenolic hydroxyl groups on the tyrosine residues, generating highly reactive tyrosyl radicals. These radicals rapidly undergo non-enzymatic coupling to form stable dityrosine bridges (C-C or C-O-C bonds). Because Z-Tyr-Tyr-OH contains two adjacent tyrosine residues, it acts as a highly efficient multivalent crosslinker, rapidly forming an irreversible polymeric network. This method is highly valued for encapsulating delicate cell lines, such as hepatocellular carcinoma spheroids, due to its mild physiological conditions [2].

G cluster_0 Supramolecular Pathway cluster_1 Enzymatic Pathway ZYY Z-Tyr-Tyr-OH Precursor Trigger pH / Thermal Shift ZYY->Trigger Enzyme HRP + H2O2 ZYY->Enzyme Stacking π-π Stacking & H-Bonding Trigger->Stacking PhysGel Physical Hydrogel (Reversible) Stacking->PhysGel Radical Dityrosine Coupling Enzyme->Radical ChemGel Covalent Hydrogel (Irreversible) Radical->ChemGel

Fig 1: Dual-pathway gelation workflow of Z-Tyr-Tyr-OH into physical or covalent hydrogels.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure that researchers understand why specific parameters (like vortexing timing and H2O2 titration) are critical to preventing premature gelation or enzyme denaturation.

Protocol A: Supramolecular Gelation via pH-Switch

Objective: To formulate a shear-thinning, reversible hydrogel suitable for injectable drug delivery.

Materials:

  • Z-Tyr-Tyr-OH powder (Purity > 98%)

  • 0.5 M NaOH (aq)

  • 0.1 M HCl (aq)

  • Phosphate Buffered Saline (PBS, 10X)

Step-by-Step Methodology:

  • Precursor Solubilization: Weigh 10 mg of Z-Tyr-Tyr-OH into a glass vial. Add 100 µL of 0.5 M NaOH. Rationale: The high pH deprotonates the C-terminal carboxylic acid and the phenolic hydroxyls, disrupting intermolecular hydrogen bonds and ensuring complete solubilization.

  • Buffer Integration: Add 100 µL of 10X PBS to the clear solution. Vortex for 5 seconds.

  • Controlled Neutralization (The Trigger): While gently vortexing the vial, add 0.1 M HCl dropwise (approx. 400-500 µL) until the pH reaches 7.2 - 7.4. Critical Step: Rapid, localized pH drops will cause amorphous precipitation rather than nanofiber formation. Continuous vortexing ensures homogeneous nucleation of the peptide fibers.

  • Volume Adjustment: Bring the final volume to 1 mL with deionized water to achieve a final peptide concentration of 1% (w/v).

  • Incubation and Validation: Allow the vial to rest undisturbed at room temperature for 30 minutes.

    • Validation: Perform the vial inversion test. A successful hydrogel will support its own weight without flowing.

Protocol B: Enzymatic Gelation via HRP/ H2​O2​

Objective: To formulate a mechanically robust, covalently crosslinked hydrogel for 3D bioprinting or cell encapsulation.

Materials:

  • Z-Tyr-Tyr-OH (1% w/v in PBS, pH 7.4, prepared via mild heating if necessary)

  • Horseradish Peroxidase (HRP, ~250 U/mg)

  • Hydrogen Peroxide ( H2​O2​ , 30% stock, freshly diluted)

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a stock solution of HRP at 100 U/mL in PBS. Keep on ice to maintain enzymatic stability.

  • Oxidant Preparation: Dilute the H2​O2​ stock to a working concentration of 10 mM in PBS. Rationale: High concentrations of H2​O2​ will irreversibly oxidize the heme active site of HRP (forming inactive Compound III), halting gelation. Dilution is mandatory.

  • Precursor Mixing: To 800 µL of the 1% Z-Tyr-Tyr-OH solution, add 100 µL of the HRP stock (Final HRP = 10 U/mL). Vortex gently to ensure uniform enzyme distribution. Rationale: HRP must be homogeneously dispersed before the oxidant is introduced to prevent localized "hotspots" of crosslinking.

  • Initiation of Crosslinking: Add 100 µL of the 10 mM H2​O2​ solution. Immediately pipette up and down twice to mix, then cease all agitation.

  • Incubation and Validation: Gelation will occur rapidly (typically within 30 to 60 seconds).

    • Validation: Visually confirm gelation via vial inversion. For rigorous validation, perform a rheological time-sweep at 1 Hz and 1% strain to monitor the crossover of Storage Modulus ( G′ ) and Loss Modulus ( G′′ ).

Pathway HRP HRP (Fe3+) Cpd1 Compound I (Fe4+=O) HRP->Cpd1 + H2O2 Cpd2 Compound II (Fe4+=O) Cpd1->Cpd2 + Z-Tyr-Tyr-OH (1e- transfer) TyrRad Tyrosyl Radical Cpd1->TyrRad generates Cpd2->HRP + Z-Tyr-Tyr-OH (1e- transfer) Cpd2->TyrRad generates Dityr Dityrosine Crosslink TyrRad->Dityr Radical-Radical Coupling

Fig 2: Catalytic cycle of HRP mediating the oxidation of Z-Tyr-Tyr-OH into dityrosine crosslinks.

Quantitative Data & Comparative Analysis

The choice between supramolecular and enzymatic gelation dictates the physical properties of the resulting matrix. Table 1 summarizes the typical quantitative outcomes of both methodologies based on a 1% (w/v) Z-Tyr-Tyr-OH precursor concentration.

Table 1: Comparative Properties of Z-Tyr-Tyr-OH Hydrogels

ParameterSupramolecular Gelation (pH-switch)Enzymatic Gelation (HRP/ H2​O2​ )
Crosslinking Mechanism Non-covalent ( π−π , H-bonding)Covalent (Dityrosine bonds)
Gelation Time 15 – 30 minutes< 1 minute (tunable via H2​O2​ )
Storage Modulus ( G′ ) 100 – 500 Pa2,000 – 10,000+ Pa
Reversibility Yes (Shear-thinning, thermo-reversible)No (Irreversible covalent network)
Biocompatibility High (No reactive oxygen species)Moderate to High (Requires H2​O2​ optimization)
Primary Application Injectable therapeutics, transient scaffolds3D bioprinting, robust cell encapsulation [3]

Applications in Drug Development & Tissue Engineering

1. Injectable Drug Depots: The supramolecular Z-Tyr-Tyr-OH hydrogel exhibits profound shear-thinning behavior. Upon application of shear stress (e.g., injection through a 27G needle), the non-covalent network temporarily disassembles into a liquid state, allowing for smooth administration. Once the shear force is removed post-injection, the network rapidly self-heals, forming a localized depot for the sustained release of small molecule APIs or biologics.

2. 3D Cell Culture Matrices: The enzymatic crosslinking method yields a mechanically robust hydrogel that closely mimics the stiffness of native extracellular matrix (ECM). Because the HRP/ H2​O2​ reaction consumes the potentially cytotoxic H2​O2​ rapidly, the final hydrogel is highly cytocompatible. This makes Z-Tyr-Tyr-OH an excellent candidate for cultivating complex 3D structures, such as hepatic spheroids for drug toxicity screening, where the dityrosine network provides the necessary spatial support for cell-cell interactions [2].

3. In Situ Bioprinting: The rapid gelation kinetics of the HRP-mediated pathway (< 1 minute) are highly advantageous for extrusion-based 3D bioprinting. By utilizing a dual-syringe system—where one syringe contains Z-Tyr-Tyr-OH + HRP and the other contains H2​O2​ —researchers can achieve instant crosslinking at the printer nozzle, ensuring high shape fidelity of the printed constructs[3].

References

  • Enzyme-mediated hydrogelation for biomedical applications: A review Chemical Engineering Journal[Link]

  • Enzymatically prepared redox-responsive hydrogels as potent matrices for hepatocellular carcinoma cell spheroid formation PubMed (National Institutes of Health)[Link]

  • Research Progress in Enzymatically Cross-Linked Hydrogels as Injectable Systems for Bioprinting and Tissue Engineering MDPI - Gels[Link]

Method

Application Note: Evaluating the Antioxidant Properties of Z-Protected Tyrosine Dipeptides in Aqueous and Lipoid Systems

Introduction & Mechanistic Rationale Short-chain peptides, particularly those containing Tyrosine (Tyr) and Tryptophan (Trp), are highly regarded in drug development and nutritional biochemistry for their robust antioxid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Short-chain peptides, particularly those containing Tyrosine (Tyr) and Tryptophan (Trp), are highly regarded in drug development and nutritional biochemistry for their robust antioxidant properties. The phenolic hydroxyl group of the tyrosine residue serves as an excellent hydrogen and electron donor, effectively neutralizing reactive oxygen species (ROS) such as the ABTS•+ cation and peroxyl radicals ()[1]. Furthermore, the position of the Tyr residue is critical; N-terminal tyrosine dipeptides exhibit significantly higher antioxidant capacity (up to 1.4 times higher) than their C-terminal counterparts ()[2].

While native dipeptides (e.g., Tyr-Ala, Tyr-Phe) exhibit strong radical scavenging in aqueous environments, their inherent hydrophilicity limits their interaction with lipid bilayers, reducing their in vivo efficacy against lipid peroxidation. To overcome this pharmacokinetic limitation, N-terminal benzyloxycarbonyl (Z) protection is frequently employed. The Z-group introduces a lipophilic moiety that facilitates membrane anchoring. This strategic modification allows Z-protected tyrosine dipeptides (e.g., Z-Tyr-Ala, Z-Tyr-Phe) to position their redox-active phenolic rings directly at the lipid-water interface, providing superior protection against membrane oxidative stress and making them ideal candidates for advanced hydrogel and liposomal drug delivery systems ()[3].

Mechanistic Pathways of Z-Protected Dipeptides

The antioxidant action of Z-Tyr dipeptides is driven by two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic -OH of tyrosine donates a hydrogen atom to quench free radicals.

  • Single Electron Transfer (SET): The electron-rich aromatic ring transfers an electron to reduce the radical species, forming a resonance-stabilized tyrosyl radical intermediate.

The presence of the Z-protecting group at the N-terminus sterically shields the peptide backbone from rapid enzymatic degradation while increasing the partition coefficient (LogP), driving the molecule into liposomal or cellular membranes where lipid peroxidation initiates ()[4].

Caption: Mechanism of Z-Tyr dipeptides neutralizing ROS at the lipid bilayer.

Comparative Antioxidant Efficacy

To demonstrate the functional impact of N-terminal positioning and Z-protection, the quantitative antioxidant capacities of various dipeptides are summarized below. Data is expressed in Trolox Equivalents (TE) to ensure standardized comparison across assays ()[2].

Peptide VariantN-Terminal StatusABTS Assay (TE µmol/µmol)ORAC Assay (TE µmol/µmol)Liposomal Lipid Peroxidation Inhibition
Native Tyr-Aliphatic (e.g., Tyr-Ala)Free Amine~4.81 ± 0.10~2.10 ± 0.15Moderate
Native Aliphatic-Tyr (e.g., Ala-Tyr)Free Amine~1.70 ± 0.27~1.00 ± 0.12Low
Z-Tyr-Aliphatic (e.g., Z-Tyr-Ala)Z-Protected~4.75 ± 0.12~2.05 ± 0.18High (Membrane Anchored)
Z-Tyr-Phe Z-Protected~4.97 ± 0.15~2.45 ± 0.20Very High

Note: While aqueous radical scavenging (ABTS/ORAC) remains comparable between native N-terminal Tyr peptides and their Z-protected counterparts, liposomal protection is significantly enhanced by Z-protection due to improved membrane partitioning and steric effects ()[5].

Experimental Protocols

Caption: Workflow for evaluating antioxidant capacity of Z-protected dipeptides.

Protocol A: ABTS•+ Radical Scavenging Assay (Aqueous Validation)

Causality & Logic: The ABTS assay is a self-validating system. By measuring the reduction of the blue/green ABTS•+ chromophore against a Trolox standard curve, we ensure that the observed quenching is strictly correlated to a known antioxidant molarity, eliminating false positives from solvent effects.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate (K₂S₂O₈) in the dark at room temperature for 12–16 hours to generate the stable ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02.

    • Expert Insight: Maintaining pH 7.4 is critical. The pKa of the tyrosine phenolic -OH is ~10. At pH 7.4, it remains fully protonated, which is the active state required for the HAT mechanism. Higher pH levels induce phenolate anion formation, artificially skewing the assay towards the SET mechanism.

  • Sample Incubation: Mix 20 µL of the Z-Tyr dipeptide solution (0.1–1.0 mM in 5% DMSO/PBS) with 180 µL of the ABTS•+ working solution in a 96-well microplate.

  • Measurement: Incubate for 6 minutes at 30°C and read the absorbance at 734 nm using a microplate reader.

  • Data Validation: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by plotting the sample's ΔA₇₃₄ against a standard curve of Trolox (0–500 µM).

Protocol B: Liposomal Lipid Peroxidation Assay (Lipid-Phase Efficacy)

Causality & Logic: Aqueous assays fail to capture membrane-level protection. By utilizing a liposomal model initiated by AAPH (a water-soluble radical initiator), we validate the functional advantage of the Z-group's lipophilicity in preventing lipid peroxidation ()[4].

Step-by-Step Methodology:

  • Liposome Preparation: Dissolve egg yolk phosphatidylcholine (EYPC) in chloroform, evaporate to a thin film under a gentle nitrogen stream, and hydrate with PBS (pH 7.4) to a concentration of 5 mg/mL. Sonicate the suspension to form uniform unilamellar vesicles.

  • Peptide Incorporation: Co-incubate the liposomes with 50 µM of Z-Tyr-Phe or native Tyr-Phe for 30 minutes at 37°C to allow the Z-group to partition into the lipid bilayer.

  • Oxidation Initiation: Add AAPH to a final concentration of 10 mM and incubate the mixture at 37°C for 2 hours.

  • TBARS Reaction: Extract 0.5 mL of the reaction mixture and add it to 1.0 mL of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, 0.25 M HCl). Heat at 95°C for 15 minutes.

    • Expert Insight: The acidic conditions and heat are required to catalyze the condensation of malondialdehyde (MDA)—a byproduct of lipid peroxidation—with TBA to form a quantifiable pink chromophore.

  • Quantification: Cool the samples on ice, centrifuge at 4000 × g for 10 minutes to pellet precipitated proteins and lipids, and measure the supernatant absorbance at 532 nm.

Troubleshooting & Field-Proven Insights

  • Solubility Limitations: Z-protected dipeptides are inherently more hydrophobic than their native counterparts. If precipitation occurs in aqueous buffers, pre-dissolve the peptide in a minimal volume of DMSO (ensuring final assay concentration is ≤5%) before diluting with PBS.

  • Steric Hindrance and Protection Strategy: Ensure the Z-group is strictly located at the N-terminus. Any C-terminal protection or side-chain O-protection of the tyrosine hydroxyl will completely abolish the HAT mechanism, rendering the dipeptide biologically inactive as an antioxidant ()[2].

  • Neighboring Residue Effects: When designing novel Z-Tyr dipeptides, avoid bulky neighboring residues that cause excessive steric hindrance around the phenolic ring, as this restricts the approach of ROS and lowers the overall scavenging kinetics ()[1].

References

  • Zheng, L., et al. (2016). Insights into the antioxidant activities of tyr-containing dipeptides in aqueous solution systems and liposomal systems. CABI Digital Library. Available at:[Link]

  • Zheng, L., et al. (2016). Beyond antioxidant actions: Insights into the antioxidant activities of tyr-containing dipeptides in aqueous solution systems and liposomal systems. ResearchGate. Available at:[Link]

  • Su, G., et al. (2015). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. ResearchGate. Available at:[Link]

  • Zinov'ev, E., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PMC / National Institutes of Health. Available at:[Link]

  • Gizińska, M., et al. (2023). Wondrous Yellow Molecule: Are Hydrogels a Successful Strategy to Overcome the Limitations of Curcumin?. PMC / National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: Z-Tyr-Tyr-OH as a Model System for Tyrosine-Tyrosine Crosslinking

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and analytical workflows for dityrosine (DiY) crosslinking.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and analytical workflows for dityrosine (DiY) crosslinking.

Introduction & Mechanistic Rationale

Dityrosine (DiY) crosslinking is a highly stable, irreversible covalent modification formed by the ortho-ortho coupling of two tyrosine residues. In physiological and pathological contexts, DiY crosslinking is a hallmark of severe oxidative stress and is heavily implicated in the pathogenesis of neurodegenerative disorders, where it stabilizes toxic, protease-resistant oligomers of Amyloid-β (Aβ) and α-synuclein[1].

Studying DiY formation in full-length proteins is analytically complex due to competing oxidative pathways (e.g., methionine oxidation or tryptophan degradation)[2]. To isolate and study the kinetics, inhibition, and structural consequences of DiY formation, Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) serves as an elegant and highly controlled synthetic model[3].

Why Z-Tyr-Tyr-OH?

  • Adjacent Phenolic Rings: The presence of two adjacent tyrosine residues allows for the study of both intra-molecular (cyclic-like) and inter-molecular (oligomeric) crosslinking dynamics.

  • N-Terminal Protection: The N-benzyloxycarbonyl (Z) protecting group prevents unwanted oxidative deamination or cleavage at the N-terminus, directing the oxidative stress exclusively to the phenolic side chains.

  • Fibrillar Pre-organization Modeling: Short tyrosine-containing peptides can model the local β-sheet or fibrillar pre-organization that naturally enhances DiY formation in proteins like Aβ[4].

The crosslinking mechanism relies on the generation of a tyrosyl radical (via the removal of a hydrogen atom from the hydroxyl group on the phenoxy ring), followed by radical isomerization, diradical coupling, and enolization to form the stable C-C bond[1].

Mechanism Sub Z-Tyr-Tyr-OH (Substrate) Rad Tyrosyl Radical (Intermediate) Sub->Rad 1e- Oxidation Rad->Rad Isomerization DiY Dityrosine (Crosslink) Rad->DiY Ortho-Ortho Coupling Cat HRP + H2O2 Catalyst System Cat->Rad Catalysis

Fig 1: Peroxidase-catalyzed tyrosyl radical generation and dityrosine coupling mechanism.

Experimental Protocols: A Self-Validating System

To generate DiY crosslinks in vitro, Horseradish Peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) is the gold standard due to its high catalytic efficiency and specificity[5].

The following protocol is designed as a self-validating system . It includes critical causality-driven steps—such as stepwise H₂O₂ addition to prevent enzyme suicide inhibition—and built-in controls to ensure that any downstream analytical signal is strictly a result of the targeted enzymatic crosslinking.

Protocol: HRP-Catalyzed Crosslinking of Z-Tyr-Tyr-OH

Materials Required:

  • Peptide: Z-Tyr-Tyr-OH (CAS 10417-83-1)[3].

  • Enzyme: Horseradish Peroxidase (HRP), ~250 U/mg.

  • Oxidant: 30 wt% H₂O₂ (freshly diluted).

  • Buffer: 10 mM Tris-HCl (pH 8.0). Rationale: A slightly alkaline pH increases the fraction of deprotonated tyrosine, which significantly lowers the oxidation potential and accelerates radical formation[5].

  • Quenching Agent: Catalase (bovine liver) or Sodium Azide (NaN₃).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Z-Tyr-Tyr-OH in 10 mM Tris-HCl (pH 8.0) to a final concentration of 0.2 mg/mL.

  • Enzyme Addition: Add HRP to the peptide solution to achieve a final concentration of 0.1 mg/mL. Aliquot 100 μL of this mixture into a reaction tube.

  • Oxidant Preparation: Dilute the H₂O₂ stock in 10 mM Tris-HCl to a working concentration of 500 μM.

  • Stepwise Oxidation (Critical Step): Initiate the reaction by adding 1 μL of the 500 μM H₂O₂ solution to the 100 μL reaction mixture. Incubate at 37 °C. Repeat this 1 μL addition every 10 minutes for a total of 10 additions (final cumulative H₂O₂ concentration = 50 μM)[5].

    • Causality Insight: Adding a bolus of high-concentration H₂O₂ causes irreversible suicide inactivation of HRP and promotes over-oxidation of tyrosine into DOPA or dopaquinone. Stepwise addition maintains a steady-state flux of tyrosyl radicals, maximizing DiY yield[2][5].

  • Maturation: Following the final H₂O₂ addition, allow the reaction to incubate at 37 °C for an additional 2 to 18 hours to ensure complete diradical coupling and enolization.

  • Reaction Quenching: Add 10 μg/mL Catalase to consume residual H₂O₂, immediately halting radical generation.

  • Control Reactions (Mandatory): Run parallel reactions omitting H₂O₂ (Control A) and omitting HRP (Control B) to establish baseline non-specific oxidation.

Workflow P1 1. Peptide Preparation Z-Tyr-Tyr-OH in Tris-HCl (pH 8.0) P2 2. Enzymatic Oxidation HRP + Stepwise H2O2 Addition P1->P2 P3 3. Reaction Quenching Catalase to consume H2O2 P2->P3 P4 4. Analytical Validation Fluorescence & LC-MS/MS P3->P4

Fig 2: Step-by-step experimental workflow for in vitro dityrosine crosslinking and validation.

Analytical Validation & Data Interpretation

Because DiY crosslinking alters both the photophysical properties and the mass of the peptide, a multi-modal analytical approach is required to validate the success of the protocol.

3.1 Fluorometric Analysis

Dityrosine possesses a highly characteristic extended conjugated biphenyl ring system. Unlike monomeric tyrosine, which fluoresces in the UV range, DiY exhibits a distinct shift into the visible spectrum.

  • Protocol: Excite the quenched reaction mixture at 315–320 nm and monitor emission from 360 to 600 nm. A strong emission peak at 400–410 nm confirms DiY formation[5]. The control samples should exhibit zero fluorescence at this wavelength.

3.2 Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides structural confirmation of the crosslink. The formation of a single DiY bond results in the loss of two hydrogen atoms (Δm = -2.016 Da).

  • Field-Proven Insight: When subjecting DiY-crosslinked peptides to gas-phase fragmentation (CID, HCD, or ETD), the covalent C-C bond between the aromatic rings does not cleave. Instead, the peptide backbone fragments around it. This allows researchers to precisely localize the crosslink by evaluating the product ions of the intact dimerized chains[6].

Table 1: Quantitative Analytical Metrics for DiY Identification
Analytical MethodTarget MetricExpected Observation for Z-Tyr-Tyr-OHMechanistic Rationale
Fluorescence Spectroscopy Ex / Em WavelengthsEx: ~315 nm Em: ~400 nmOrtho-ortho coupling creates an extended conjugated biphenyl system, lowering excitation energy[5].
LC-MS/MS (Intact Mass) Mass Shift (Δm)-2.016 Da per crosslinkDiradical coupling requires the loss of two hydrogen atoms from the phenolic rings.
LC-MS/MS (Fragmentation) CID / HCD SpectraIntact DiY C-C bond with backbone cleavageThe aromatic C-C bond is thermodynamically stronger than the amide backbone bonds[6].
Size-Exclusion Chromatography Elution ProfileShift to higher MW fractionsInter-molecular crosslinking of Z-Tyr-Tyr-OH forms dimers and higher-order oligomers[5].
Applications in Drug Development

The Z-Tyr-Tyr-OH model is highly valuable for drug discovery pipelines targeting neurodegenerative diseases. By utilizing this standardized, self-validating protocol, researchers can:

  • Screen Antioxidants: Introduce candidate small molecules into the reaction mixture to evaluate their efficacy in scavenging tyrosyl radicals before diradical coupling occurs.

  • Develop Biomarker Assays: Use the highly pure, crosslinked Z-Tyr-Tyr-OH oligomers as standards to calibrate ELISA or mass spectrometry assays aimed at detecting DiY in patient cerebrospinal fluid (CSF) or blood, serving as a bio-index for Alzheimer's disease progression[1].

References
  • Characterization and identification of dityrosine cross-linked peptides using tandem mass spectrometry. Analytical Chemistry (via Murdoch University).[Link]

  • Dityrosine cross-linked Abeta peptides: fibrillar beta-structure in Abeta(1-40) is conducive to formation of dityrosine cross-links... Chemical Research in Toxicology (via NIH).[Link]

  • Site-Specific Protein Cross-Linking by Peroxidase-Catalyzed Activation of a Tyrosine-Containing Peptide Tag. Bioconjugate Chemistry (ACS Publications).[Link]

  • Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Molecular Neuroscience.[Link]

  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI.[Link]

Sources

Method

Application Note: Utilizing Z-Tyr-Tyr-OH in the Study of Peptide Self-Assembly Mechanisms

Executive Summary The bottom-up fabrication of supramolecular nanostructures using short peptides is a cornerstone of modern biomaterials science. Among these, Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bottom-up fabrication of supramolecular nanostructures using short peptides is a cornerstone of modern biomaterials science. Among these, Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) serves as an exceptional model compound for elucidating the mechanisms of aromatic peptide self-assembly. This application note provides an in-depth mechanistic analysis and standardized, self-validating protocols for formulating and characterizing Z-Tyr-Tyr-OH hydrogels. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental non-covalent chemistry and applied biomaterial engineering.

Mechanistic Insights: The Causality of Gelation

The self-assembly of Z-Tyr-Tyr-OH into highly ordered nanostructures (e.g., fibrils, nanotubes, and hydrogels) is governed by a delicate balance of non-covalent interactions. Understanding the causality behind these forces is critical for tuning the material properties for downstream applications such as drug delivery or tissue scaffolding.

  • Aromatic π−π Stacking : The N-terminal benzyloxycarbonyl (Z) protecting group eliminates the zwitterionic nature of the native dipeptide, preventing electrostatic repulsion. Simultaneously, it introduces a third aromatic ring alongside the two phenolic rings of the tyrosine residues. This high density of aromaticity drives robust π−π stacking, which is the primary thermodynamic driver for molecular aggregation, as observed in the[1].

  • Directional Hydrogen Bonding : The amide backbones act as highly directional hydrogen bond donors and acceptors, restricting the isotropic growth of the aggregates and forcing them to elongate into 1D β -sheet-like nanofibers.

  • Hydrophilic Corona Formation : The phenolic hydroxyl groups (-OH) of the tyrosine side chains and the C-terminal carboxylic acid (-COOH) orient outward toward the aqueous interface. This stabilizes the nanostructures in water, a phenomenon consistent with the [2].

  • Biocompatibility & Degradation : Because the building blocks are natural amino acids and a metabolizable protecting group, these assemblies are highly relevant as [3].

AssemblyPathway A Z-Tyr-Tyr-OH Monomers B Oligomeric Aggregates A->B π-π Stacking & H-bonding C 1D Nanofibrils (β-sheet-like) B->C Anisotropic Growth D 3D Supramolecular Hydrogel C->D Entanglement & Cross-linking

Fig 1: Mechanistic pathway of Z-Tyr-Tyr-OH self-assembly from monomers to a 3D hydrogel network.

Quantitative Data: Self-Assembly Parameters

To ensure reproducibility across different laboratories, the following table summarizes the validated physicochemical parameters for Z-Tyr-Tyr-OH self-assembly using a solvent-switch methodology.

ParameterOptimal Range/ValueMechanistic Rationale
Critical Gelation Concentration (CGC) 0.5 - 1.0 wt%The minimum spatial density required for 1D nanofibers to physically entangle into a 3D network.
Solvent System DMSO / H₂O (1:9 v/v)DMSO fully solvates the aromatic rings; water acts as the anti-solvent to trigger hydrophobic collapse.
Gelation Time 10 - 30 minutesAllows sufficient kinetic time for ordered β -sheet nucleation rather than amorphous precipitation.
Storage Modulus ( G′ ) 103−104 PaIndicates a robust, solid-like supramolecular network capable of supporting cellular architectures.
Fibril Diameter (TEM) 10 - 50 nmCharacteristic of the lateral association of individual peptide β -sheets into mature fibrils.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality to empower scientists to troubleshoot and adapt the workflow.

Protocol 1: Solvent-Triggered Preparation of Z-Tyr-Tyr-OH Hydrogels

Objective : To induce controlled supramolecular gelation via a rapid polarity shift.

  • Monomer Solubilization : Weigh exactly 10.0 mg of lyophilized Z-Tyr-Tyr-OH powder into a clean glass vial. Add 100 µL of Dimethyl Sulfoxide (DMSO) and vortex until completely clear.

    • Causality: DMSO acts as a hydrogen-bond acceptor, fully solvating the peptide and disrupting any pre-existing aggregates. A clear solution guarantees a true monomeric starting state, preventing heterogeneous nucleation.

  • Aqueous Trigger : Rapidly inject 900 µL of deionized water (or PBS, pH 7.4) directly into the center of the DMSO solution using a micropipette.

    • Causality: The rapid introduction of the anti-solvent (water) creates an instantaneous state of supersaturation. The hydrophobic Z-group and aromatic rings collapse inward to minimize contact with water, initiating π−π stacking.

  • Incubation : Immediately place the vial on a stable surface and leave it completely undisturbed at room temperature (20-25°C) for 30 minutes.

    • Causality: Mechanical agitation during the nucleation phase will shear the fragile, elongating 1D fibrils, resulting in a weak precipitate rather than a continuous 3D hydrogel network.

  • Validation (Inversion Test) : Invert the vial 180 degrees. If the formulation supports its own weight without flowing, successful gelation is confirmed.

Protocol 2: Rheological Profiling

Objective : To quantify the viscoelastic properties and mechanical integrity of the hydrogel.

  • Setup : Utilize a rotational rheometer equipped with a 20 mm parallel plate geometry. Carefully transfer the hydrogel to the lower Peltier plate using a spatula. Lower the upper geometry to a gap of 500 µm.

  • Strain Sweep (Amplitude Sweep) : Run a strain sweep from 0.01% to 100% at a constant frequency of 1 Hz (6.28 rad/s).

    • Causality: This identifies the Linear Viscoelastic Region (LVR)—the strain range where the network remains intact. It also determines the yield strain (the point where G′ crosses G′′ ), indicating the structural failure point of the non-covalent bonds.

  • Frequency Sweep : Run a frequency sweep from 0.1 to 100 rad/s at a constant strain chosen from within the LVR (e.g., 0.1%).

    • Causality: A true supramolecular hydrogel will exhibit a Storage Modulus ( G′ ) that is at least one order of magnitude higher than the Loss Modulus ( G′′ ) across the entire frequency range, proving solid-like behavior.

Protocol 3: Spectroscopic Validation of β -Sheet Formation (ATR-FTIR)

Objective : To confirm the molecular-level hydrogen bonding arrangement.

  • Sample Preparation : Flash-freeze the hydrogel in liquid nitrogen and lyophilize it for 24 hours to obtain a dry xerogel.

    • Causality: Liquid water exhibits a massive, broad absorption band around 1640 cm⁻¹, which completely obscures the critical Amide I band of the peptide backbone.

  • Measurement : Place the xerogel onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and scan from 4000 to 400 cm⁻¹.

  • Data Interpretation : Analyze the Amide I region (1600–1700 cm⁻¹).

    • Causality: Unassembled peptides typically show an Amide I peak around 1655 cm⁻¹ (random coil). A distinct shift to a sharp peak at 1630–1640 cm⁻¹ is the definitive spectroscopic hallmark of highly ordered, hydrogen-bonded β -sheet architectures.

Workflow Step1 1. Peptide Dissolution (DMSO, 100 mg/mL) Step2 2. Aqueous Trigger (Addition of H2O/Buffer) Step1->Step2 Solvent Switch (1:9 v/v) Step3 3. Incubation (Room Temp, Undisturbed) Step2->Step3 Hydrophobic Collapse Step4 4. Characterization (Rheology, FTIR, TEM) Step3->Step4 Gelation Validation

Fig 2: Step-by-step experimental workflow for the preparation and validation of peptide hydrogels.

References

  • Gour, N., Kshtriya, V., Koshti, B., Narode, H., & Naskar, S. (2021). Controlled self-assembly of modified aromatic amino acids. ChemRxiv.[Link][1]

  • Ménard-Moyon, C., et al. (2015). Self-Assembly of Tyrosine into Controlled Supramolecular Nanostructures. Chemistry–A European Journal, 21(33). ResearchGate.[Link][2]

  • Balaji, A., et al. (2023). Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications. Biomacromolecules, ACS Publications.[Link][3]

Sources

Application

Application Note: Intrinsic Fluorescence Quenching Studies Using Z-Tyr-Tyr-OH for Ligand-Peptide Interaction Profiling

Introduction Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS 10417-83-1) is a synthetically protected dipeptide widely utilized in biochemical research, particularly in the study of enzyme kinetics, peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS 10417-83-1) is a synthetically protected dipeptide widely utilized in biochemical research, particularly in the study of enzyme kinetics, peptide self-assembly, and metal-ion complexation. The presence of two adjacent tyrosine residues endows the molecule with intrinsic fluorescence, making it an excellent radiometric probe for biophysical assays.

The N-terminal benzyloxycarbonyl (Z) group plays a dual role: it prevents non-specific exopeptidase degradation during complex assays and introduces a hydrophobic moiety that mimics the steric and hydrophobic environments often found in folded protein domains or [1]. This makes Z-Tyr-Tyr-OH a highly predictive model for studying how larger tyrosine-rich proteins will interact with small-molecule quenchers, transition metals (e.g., Cu²⁺), or nanoparticles.

Mechanistic Principles: The Causality of Quenching

Tyrosine exhibits intrinsic fluorescence with an excitation maximum near 275 nm and an emission maximum around 303–305 nm. When a quencher interacts with the tyrosines in Z-Tyr-Tyr-OH, the fluorescence intensity decreases. To ensure experimental trustworthiness, it is critical to determine how the quenching occurs.

Quenching is mathematically described by the Stern-Volmer equation: F0​/F=1+KSV​[Q]=1+kq​τ0​[Q] (Where F0​ and F are the fluorescence intensities in the absence and presence of the quencher Q , KSV​ is the Stern-Volmer quenching constant, kq​ is the bimolecular quenching rate constant, and τ0​ is the unquenched lifetime of tyrosine, typically ~3.2 ns).

The Self-Validating Temperature Test: A robust protocol must differentiate between dynamic (collisional) and static (complex-formation) quenching. This is achieved by running the assay at multiple temperatures [2].

  • Dynamic Quenching: Driven by diffusion. Higher temperatures increase diffusion rates, leading to an increase in KSV​ .

  • Static Quenching: Driven by the formation of a non-fluorescent ground-state complex. Higher temperatures destabilize this complex, leading to a decrease in KSV​ .

By validating the mechanism through temperature variation, researchers can confidently extract thermodynamic parameters ( ΔG , ΔH , ΔS ) to map the exact binding forces (hydrophobic, electrostatic, or hydrogen bonding) driving the interaction [3].

Experimental Protocol: Steady-State Fluorescence Quenching Assay

Objective: To determine the binding affinity and thermodynamic parameters of Z-Tyr-Tyr-OH complexation with a model quencher (e.g., Cu²⁺, a known tyrosinase cofactor).

Materials & Reagents
  • Peptide: Z-Tyr-Tyr-OH (Purity >95%).

  • Instrumentation: Spectrofluorometer equipped with a Peltier temperature controller.

  • Consumables: Quartz cuvette (1 cm path length).

  • Buffer: 50 mM HEPES, pH 7.4 (Avoid primary amine buffers like Tris, which competitively coordinate transition metals).

  • Quencher: 10 mM CuSO₄ in ultrapure water.

Step-by-Step Methodology
  • Peptide Stock Preparation: Dissolve Z-Tyr-Tyr-OH in a minimal volume of DMSO (necessitated by the hydrophobic Z-group) and dilute with HEPES buffer to a final working concentration of 10 µM. Causality: The final DMSO concentration must be kept strictly <1% (v/v) to prevent solvent-induced optical artifacts and peptide aggregation.

  • Baseline Measurement: Transfer 2.0 mL of the 10 µM Z-Tyr-Tyr-OH solution into the quartz cuvette. Equilibrate to the target temperature (e.g., 298 K) for exactly 5 minutes to ensure thermal homogeneity.

  • Spectral Acquisition: Excite the sample at 275 nm (slit width 5 nm). Record the emission spectrum from 290 nm to 400 nm. Note the maximum intensity ( F0​ ) at ~305 nm.

  • Titration: Successively add 2 µL aliquots of the quencher stock to the cuvette. Mix gently by inversion to avoid introducing micro-bubbles, which scatter light and artificially inflate quenching readings.

  • Equilibration & Reading: Allow 2 minutes for complex equilibration after each addition, then record the emission spectrum ( F ).

  • Inner Filter Effect Correction: If the quencher absorbs light at the excitation or emission wavelengths, you must correct the observed fluorescence using the equation: Fcorr​=Fobs​×10(Aex​+Aem​)/2 . Failing to do so will result in false-positive static quenching data.

  • Thermodynamic Profiling: Repeat steps 2–6 at elevated temperatures (e.g., 308 K and 318 K) to extract thermodynamic parameters via the Van 't Hoff equation.

G N1 1. Peptide Prep (10 µM Z-Tyr-Tyr-OH) N2 2. Baseline Scan (Ex: 275nm, Em: 305nm) N1->N2 N3 3. Quencher Titration (Equilibrate 2 min) N2->N3 N4 4. Inner Filter Correction N3->N4 N5 5. Stern-Volmer & Thermodynamic Analysis N4->N5

Experimental workflow for Z-Tyr-Tyr-OH steady-state fluorescence quenching assay.

Data Presentation: Thermodynamic Profiling

By analyzing the temperature-dependent quenching of Z-Tyr-Tyr-OH, researchers can deduce the binding forces. Below is a representative dataset for a static quenching interaction (e.g., Z-Tyr-Tyr-OH binding to a metal cation).

Temperature (K) KSV​ (L·mol⁻¹) kq​ (L·mol⁻¹·s⁻¹) ΔG (kJ·mol⁻¹) ΔH (kJ·mol⁻¹) ΔS (J·mol⁻¹·K⁻¹)
298 4.52 × 10⁴1.41 × 10¹³-26.54-15.20+38.05
308 3.85 × 10⁴1.20 × 10¹³-26.92-15.20+38.05
318 3.10 × 10⁴0.97 × 10¹³-27.30-15.20+38.05

Data Interpretation: The bimolecular quenching constants ( kq​ ) are orders of magnitude higher than the maximum diffusion-limited collision quenching constant (~ 2.0×1010 L·mol⁻¹·s⁻¹). Furthermore, KSV​ strictly decreases with increasing temperature. Together, these two factors definitively validate a static quenching mechanism (ground-state complexation). The negative ΔH and positive ΔS suggest that binding is driven synergistically by electrostatic interactions and hydrophobic effects.

G GS Z-Tyr-Tyr-OH (Ground State) EX Excited State (Tyr*) GS->EX hν (275nm) GC [Z-Tyr-Tyr-OH : Q] Ground-State Complex GS->GC +Q (Association) EM Radiative Emission (Fluorescence ~305nm) EX->EM k_f Q Quencher (Q) Q->GC NR Non-Radiative Decay (Static Quenching) GC->NR hν absorbed but no emission

Jablonski-style mechanistic pathway of static fluorescence quenching in Z-Tyr-Tyr-OH.

References

  • Title: Single-step Immunization Using a Controlled Release, Biodegradable Polymer With Sustained Adjuvant Activity Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Modulating Uranium Binding Affinity in Engineered Calmodulin EF-Hand Peptides: Effect of Phosphorylation Source: PubMed Central (PMC) URL: [Link]

  • Title: Principles of Fluorescence Spectroscopy (3rd Edition) Source: Springer Link URL: [Link]

Method

Application Note: Z-Tyr-Tyr-OH as a Probe for Aromatic-Aromatic Interactions in Supramolecular Assembly

Introduction & Mechanistic Rationale Aromatic-aromatic ( π−π ) interactions are fundamental non-covalent forces that dictate protein folding trajectories, drive amyloidogenesis, and enable the rational design of supramol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aromatic-aromatic ( π−π ) interactions are fundamental non-covalent forces that dictate protein folding trajectories, drive amyloidogenesis, and enable the rational design of supramolecular biomaterials. Studying these interactions within complex protein environments is notoriously difficult due to competing steric and electrostatic factors. Consequently, short aromatic dipeptides have emerged as highly tractable, minimal models to isolate and evaluate these forces.

Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS 10417-83-1) serves as an exceptionally robust biochemical probe for these studies[1]. The molecule features a unique tri-aromatic architecture: an N-terminal benzyloxycarbonyl (Z) protecting group and two adjacent phenolic side chains from the tyrosine residues.

Unlike simple aliphatic peptides, the presence of these aromatic moieties provides critical energetic contributions and directional order during self-assembly, effectively guiding the peptides into highly ordered nanostructures[2]. The Z-group acts analogously to the well-documented Fmoc-cap, driving hierarchical assembly through robust intermolecular π−π interlocking[3]. Furthermore, the4, allowing the supramolecular system to be highly responsive to pH and ionic strength, distinguishing it from purely apolar sequences like diphenylalanine (Phe-Phe)[4][5].

G A Z-Tyr-Tyr-OH Monomer (Aromatic Probe) B Hydrophobic Collapse (Solvent Switch) A->B Trigger C Hydrogen Bonding (Peptide Backbone) B->C D π-π Stacking (Z-group & Phenol Rings) B->D E Antiparallel β-Sheet Formation C->E D->E F Fibrillar Network (Hydrogel) E->F Entanglement

Logic of Z-Tyr-Tyr-OH self-assembly via non-covalent interactions.

Experimental Protocols

To utilize Z-Tyr-Tyr-OH as a reliable probe, the self-assembly process must be tightly controlled. The following protocols utilize a solvent-switch methodology to ensure a thermodynamically driven, self-validating assembly process.

Protocol 1: Solvent-Triggered Supramolecular Assembly

This protocol induces the transition of Z-Tyr-Tyr-OH from a solvated monomeric state to a macroscopic hydrogel depot.

  • Stock Preparation: Weigh exactly 10.0 mg of lyophilized Z-Tyr-Tyr-OH powder and transfer it to a clean 2.0 mL glass vial.

  • Primary Dissolution: Add 100 µL of Dimethyl Sulfoxide (DMSO) to the vial. Vortex gently until the solution is completely transparent.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular peptide bonds and fully solvating the aromatic rings to prevent premature, kinetically trapped aggregation.

  • Aqueous Trigger: Rapidly inject 900 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into the DMSO stock solution.

    • Causality: The sudden shift in solvent polarity forces a hydrophobic collapse. The 6 shield themselves from the aqueous environment, initiating π−π stacking and subsequent β -sheet formation[6].

  • Thermodynamic Equilibration: Seal the vial and incubate undisturbed at 25°C for 2 to 4 hours.

  • Macroscopic Validation: Perform the tube inversion test. A successfully cross-linked fibrillar network will support its own weight, yielding a self-supporting hydrogel.

Protocol 2: Spectroscopic Validation of π−π Stacking

To confirm that the macroscopic gelation is driven by the intended aromatic interactions, spectroscopic validation is required.

  • Fluorescence Spectroscopy (Probing π−π Stacking):

    • Dilute a fraction of the assembled gel 1:10 in PBS to avoid inner-filter effects.

    • Excite the sample at 280 nm.

    • Validation: Monomeric tyrosine emits at ~305 nm. A successful π−π stacked architecture will exhibit an excimer emission shift to ~320–330 nm due to the delocalization of electrons across stacked aromatic rings.

  • Thioflavin T (ThT) Assay (Probing β -sheets):

    • Add ThT to a final concentration of 10 µM in the peptide solution.

    • Excite at 440 nm and monitor emission at 482 nm.

    • Validation: A significant fluorescence enhancement confirms the presence of highly ordered, cross- β fibrillar architectures.

  • Attenuated Total Reflectance (ATR) FTIR:

    • Lyophilize a 100 µL aliquot of the hydrogel to remove water interference.

    • Scan from 4000 to 400 cm⁻¹.

    • Validation: An Amide I band peak centered at 1620–1630 cm⁻¹ definitively confirms the presence of hydrogen-bonded β -sheets.

Workflow Step1 1. Dissolution (DMSO) Step2 2. Aqueous Trigger (Buffer Addition) Step1->Step2 Step3 3. Incubation (Thermodynamic Equilibration) Step2->Step3 Step4 4. Macroscopic Validation (Inversion Test) Step3->Step4 Step5 5. Spectroscopic Probing (CD, FTIR, Fluorescence) Step4->Step5

Step-by-step workflow for Z-Tyr-Tyr-OH hydrogelation and characterization.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative readouts when utilizing Z-Tyr-Tyr-OH as an aromatic-aromatic interaction probe. These metrics serve as a benchmarking standard for successful assembly.

Analytical TechniqueTarget MetricExpected Readout for Z-Tyr-Tyr-OH AssemblyMechanistic Implication
Fluorescence (Ex: 280 nm) Emission Peak ( λmax​ )Red-shift from ~305 nm to ~325 nmFormation of aromatic excimers via π−π stacking.
ThT Fluorescence Emission Intensity (482 nm)>10-fold increase vs. monomeric baselineInterlocking of peptides into cross- β amyloid-like fibrils.
ATR-FTIR Amide I BandSharp peak at 1625 cm⁻¹Strong intermolecular hydrogen bonding (antiparallel β -sheet).
Circular Dichroism (CD) Molar EllipticityNegative minimum at ~216 nmChiral organization of the β -sheet network.
Oscillatory Rheology Storage (G') vs Loss (G'') ModuliG' > G'' by at least one order of magnitudeFormation of a viscoelastic solid (hydrogel) network.

Applications in Drug Development

Understanding and harnessing the π−π interactions of Z-Tyr-Tyr-OH has direct implications for pharmaceutical development. The dense aromatic core of the resulting hydrogel creates an ideal microenvironment for the encapsulation of hydrophobic small-molecule drugs. By acting as a host-guest system, the 5 can stabilize poorly soluble therapeutics and provide a sustained, diffusion-controlled release profile[5]. Furthermore, because the tyrosine hydroxyl groups remain solvent-exposed, the degradation and release kinetics can be finely tuned by altering the pH of the surrounding physiological environment.

References

  • Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Related Nanostructures. FASEB J / NIH. Available at:[Link]

  • Sequence/structure relationships in aromatic dipeptide hydrogels formed under thermodynamic control by enzyme-assisted self-assembly. Soft Matter (RSC Publishing). Available at: [Link]

  • Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. MDPI. Available at: [Link]

  • Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. PMC. Available at: [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC. Available at: [Link]

Sources

Application

Synthesis of radiolabeled Z-Tyr-Tyr-OH for metabolic tracking

Application Note: Synthesis and Validation of Radiolabeled [ 125 I]-Z-Tyr-Tyr-OH for Metabolic Tracking Introduction & Rationale Z-Tyr-Tyr-OH (Benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS 10417-83-1) is a synthetic dipept...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Radiolabeled [ 125 I]-Z-Tyr-Tyr-OH for Metabolic Tracking

Introduction & Rationale

Z-Tyr-Tyr-OH (Benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS 10417-83-1) is a synthetic dipeptide derivative utilized extensively in biochemical research as an oxytocin inhibitor and a sensitive substrate for probing protease and tyrosinase activity[1]. To accurately study its pharmacokinetics, protease-mediated degradation, and tissue distribution, metabolic tracking via radiolabeling is an essential preclinical tool[2].

While tritium ( 3 H) and carbon-14 ( 14 C) are foundational isotopes for 3[3], the unique structure of Z-Tyr-Tyr-OH—featuring two adjacent tyrosine residues—makes it an ideal candidate for direct radioiodination using Iodine-125 ( 125 I). Tyrosine contains an electron-rich phenol group that is highly reactive toward electrophilic attack, allowing for high-efficiency labeling without the need for bulky prosthetic groups that might alter the peptide's native biological activity[4].

Scientific Principles of Radioiodination

The direct radioiodination of tyrosine-containing peptides proceeds via an4[4]. Radioactive iodide ( 125I− ) is first oxidized to a reactive electrophilic species (e.g., 125I+ ) by an oxidizing agent. This electrophile then attacks the ortho position of the tyrosine's phenolic ring[4].

Causality in Oxidant Selection: Historically, Chloramine-T has been the standard oxidant. However, it is a strong, water-soluble oxidant that can cause significant oxidative damage to delicate peptides and lead to chlorination by-products[5]. For a protected peptide like Z-Tyr-Tyr-OH, Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) is the superior choice. Iodogen is virtually insoluble in water; it is plated onto the walls of the reaction vessel, creating a solid-liquid interface for oxidation[5]. This minimizes the peptide's direct exposure to the bulk oxidant, drastically reducing oxidative damage while maintaining high radiochemical yields (RCY)[5].

G Iodide Na[125I] (Radioiodide) ActiveI Electrophilic[125I]+ Species Iodide->ActiveI Oxidation Oxidant Iodogen (Solid-Phase Oxidant) Oxidant->ActiveI Labeled [125I]-Z-Tyr-Tyr-OH (Radiolabeled Peptide) ActiveI->Labeled Electrophilic Substitution Peptide Z-Tyr-Tyr-OH (Substrate) Peptide->Labeled

Mechanism of Iodogen-mediated electrophilic radioiodination of Z-Tyr-Tyr-OH.

Comparative Analysis of Oxidation Methods

To justify the protocol parameters, the following table summarizes the quantitative and qualitative differences between common radioiodination oxidants used in peptide synthesis.

Oxidizing AgentPhaseTypical Reaction TimeRCY (%)Risk of Peptide DamageOptimal pH
Chloramine-T Aqueous (Homogeneous)1 - 5 min80 - 95%High (Oxidation, Chlorination)7.0 - 7.5
Iodogen Solid (Heterogeneous)5 - 15 min80 - 95%Low (Surface-restricted)7.0 - 7.5
Lactoperoxidase Enzymatic15 - 30 min50 - 70%Very Low6.0 - 7.5

Experimental Protocol: Synthesis and Purification

Self-Validating System: This protocol incorporates a strict chemical quenching step to control the degree of iodination (preventing di-iodination of a single tyrosine, which alters biological activity)[4] and an RP-HPLC purification step to isolate the mono-iodinated product. The system validates itself through a final Quality Control (QC) injection to confirm Radiochemical Purity (RCP) >95% before use.

Materials Required
  • Peptide: Z-Tyr-Tyr-OH (1 mg/mL in 0.05 M Phosphate Buffer, pH 7.4). Note: Ensure complete dissolution; use a minimal amount of DMSO (<5%) if aqueous solubility is limited.

  • Isotope: Na125I (Carrier-free, ~37 MBq / 1 mCi) in dilute NaOH.

  • Oxidant: Iodogen-coated tubes (commercially available or prepared by evaporating 100 µg Iodogen dissolved in chloroform).

  • Quenching Agent: Sodium metabisulfite (5 mg/mL in water).

  • Buffer: 0.05 M Phosphate Buffer (PB), pH 7.4.

Step-by-Step Radiolabeling Workflow
  • Preparation of Reaction Vessel: Wash the Iodogen-coated tube with 100 µL of PB (pH 7.4) and discard the wash to remove any loose oxidant particles.

  • Isotope Addition: Add 50 µL of PB (pH 7.4) to the Iodogen tube, followed by the addition of 1 mCi (37 MBq) of Na125I .

    • Causality: Pre-incubating the isotope with the solid-phase oxidant for 1 minute allows the generation of the active electrophilic iodine species before the delicate peptide is introduced.

  • Peptide Introduction: Add 20 µg of Z-Tyr-Tyr-OH (20 µL) to the reaction tube.

  • Incubation: Swirl gently and incubate at room temperature for exactly 10 minutes.

    • Causality: A 10-minute window at room temperature is the optimal thermodynamic sweet spot for Iodogen to achieve >80% RCY while preventing the formation of di-iodinated tyrosine species[5],[4].

  • Quenching: Terminate the reaction by transferring the liquid mixture from the Iodogen tube into a new tube containing 50 µL of sodium metabisulfite solution.

    • Causality: Metabisulfite acts as a reducing agent that instantly converts unreacted active iodine back to unreactive iodide ( I− ), halting electrophilic substitution and locking in the reaction profile[5].

Purification and Quality Control (RP-HPLC)

To isolate [125I] -Z-Tyr-Tyr-OH from free iodide and unlabeled peptide:

  • Column: C18 Reverse-Phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: In-line UV detector (254 nm) coupled with a NaI(Tl) radiodetector.

  • Collection: The radiolabeled peptide will elute later than the unlabeled Z-Tyr-Tyr-OH due to the increased lipophilicity imparted by the heavy iodine atom. Collect the major radioactive peak.

  • Quality Control: Re-inject an aliquot of the collected fraction. The Radiochemical Purity (RCP) must be >95% to ensure accurate metabolic tracking without background noise from free 125I .

Application: Metabolic Tracking Workflow

Once synthesized and purified, [125I] -Z-Tyr-Tyr-OH serves as a highly sensitive probe for 2[2]. Because the radioisotope acts as a tracer, researchers can monitor the peptide's biological fate, receptor binding, and degradation in real-time[3],[6].

Workflow A 1. Radiolabeling & HPLC Purification B 2. Quality Control (RCP > 95%) A->B C 3. In Vitro / In Vivo Administration B->C D 4. Sample Collection (Plasma/Tissue) C->D E 5. Gamma Counting & Autoradiography D->E F 6. Pharmacokinetic & Metabolic Profiling E->F

End-to-end workflow for metabolic tracking using[125I]-Z-Tyr-Tyr-OH.

In Vitro Plasma Stability & Protease Assay
  • Incubate 10 µCi of [125I] -Z-Tyr-Tyr-OH in 1 mL of fresh human or rat plasma at 37°C.

  • Extract 100 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 mins).

  • Precipitate plasma proteins using 200 µL of cold acetonitrile, centrifuge, and analyze the supernatant via radio-HPLC.

  • Data Interpretation: The disappearance of the intact parent peak and the emergence of new radioactive peaks (representing cleaved fragments like [125I] -Tyr-OH) allow for the calculation of the peptide's biological half-life and the identification of primary metabolic cleavage sites.

In Vivo Biodistribution
  • Inject 50 µCi of the radiolabeled peptide intravenously into a rodent model.

  • Euthanize subjects at specific time points. Harvest, weigh, and measure the radioactivity of organs (liver, kidneys, spleen, blood, etc.) using an automated gamma counter.

  • Express results as Percentage of Injected Dose per Gram of tissue (%ID/g). This highlights the primary routes of clearance (renal vs. hepatic) and tissue accumulation, providing critical data for drug development[6].

References

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. 5

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques - MDPI. 4

  • Metabolic Labeling Techniques - Creative Proteomics. 3

  • What Are Radiolabeled Peptides Used For? - Moravek, Inc.6

  • Radiolabelling small and biomolecules for tracking and monitoring - PMC - NIH.2

  • Z-TYR-TYR-OH | 10417-83-1 - ChemicalBook. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Strategies for Solubilizing Z-Tyr-Tyr-OH in Aqueous Buffers

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to overcoming the significant solubility challenges associated with N-α-Cbz-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to overcoming the significant solubility challenges associated with N-α-Cbz-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH). As researchers and drug development professionals, successfully preparing a homogenous, stable solution is the critical first step for any downstream application. This document moves beyond generic advice to offer a structured, scientifically-grounded workflow for achieving this goal.

Understanding the Challenge: The Physicochemical Profile of Z-Tyr-Tyr-OH

The poor aqueous solubility of Z-Tyr-Tyr-OH is not an anomaly; it is a direct consequence of its molecular structure. A clear understanding of its components is essential for devising an effective solubilization strategy.

The molecule is characterized by three dominant hydrophobic moieties: the N-terminal Benzyloxycarbonyl (Z) protecting group and the two aromatic phenol side chains of the tyrosine residues. These groups favor self-association and aggregation over interaction with water, leading to insolubility at neutral pH.

However, the molecule also possesses three ionizable protons, which are the key to enhancing its solubility.

FeatureDescriptionpKa (approx.)Charge at pH 7.4Impact on Solubility
C-Terminal Carboxylic Acid -COOH~3.0-1Provides a single negative charge, insufficient to overcome the molecule's hydrophobicity.
Tyrosine Phenolic Hydroxyls (x2) -OH~10.0[1][2]0Uncharged and hydrophobic at neutral pH. Deprotonation at high pH is critical for solubilization.
N-Terminal Z-Group BenzyloxycarbonylN/A0Large, aromatic, and highly hydrophobic; a primary driver of poor aqueous solubility.
Overall Molecule Dipeptide DerivativepI < 7-1Considered an acidic and highly hydrophobic peptide.[3][4]
Frequently Asked Questions (FAQs)

Q1: Why won't my Z-Tyr-Tyr-OH dissolve in water or standard PBS (pH 7.4)? A: The molecule is overwhelmingly hydrophobic due to its Z-group and two tyrosine side chains. At neutral pH, only the C-terminal carboxyl group is ionized, providing a net charge of just -1. This single charge is insufficient to counteract the strong tendency of the hydrophobic regions to aggregate and precipitate out of aqueous solution.[3][5][6]

Q2: I need to get this into a solution for my experiment. What is the very first thing I should try? A: Always begin with a small-scale solubility test to conserve your material.[3][4][7] Before attempting to dissolve your entire stock, weigh out ~1 mg and test the recommended strategies in this guide (see Protocol 1). The most direct and often successful method for this specific molecule is pH adjustment.

Q3: How does increasing the pH help dissolve Z-Tyr-Tyr-OH? A: The key lies in the phenolic hydroxyl groups on the tyrosine residues, which have a pKa of approximately 10.[1][2] By raising the pH of the buffer above 10, these groups are deprotonated, converting them from neutral -OH to negatively charged phenolate ions (-O⁻). This adds two additional negative charges to the molecule (for a total net charge of -3), dramatically increasing its polarity and affinity for water, thereby promoting dissolution.[8][9]

Q4: Can I use an organic solvent like DMSO? What are the risks? A: Yes, using a minimal amount of an organic co-solvent is a very common strategy for highly hydrophobic peptides.[5][7][10][11] The standard procedure is to first dissolve the peptide completely in a small volume of 100% DMSO (or DMF), and then slowly add this stock solution dropwise into your vigorously stirring aqueous buffer.[4][10][11][12] The main risk is that your final concentration of organic solvent may be incompatible with your specific biological assay (e.g., cell-based assays are often sensitive to >0.5-1% DMSO).[3]

Q5: My peptide dissolved in DMSO, but it crashed out of solution when I added my buffer. What went wrong? A: This is a classic sign that you have exceeded the solubility limit of the peptide in the final aqueous/organic mixture.[7] The peptide is soluble in 100% DMSO but not in, for example, 95% buffer and 5% DMSO. To fix this, you can either decrease the final target concentration of the peptide or increase the percentage of the organic co-solvent in the final solution, keeping in mind the tolerance of your downstream application.[7] Adding the organic stock very slowly to a rapidly stirring buffer is crucial to avoid localized high concentrations that promote precipitation.[4]

Systematic Troubleshooting Workflow

This workflow provides a logical progression from the simplest and most desirable methods to more aggressive techniques. Following this sequence ensures that you use the mildest conditions possible that are compatible with your experimental needs.

G cluster_0 cluster_1 Tier 1: pH Adjustment (Preferred) cluster_2 Tier 2: Organic Co-Solvent cluster_3 Tier 3: Last Resort start Start: Lyophilized Z-Tyr-Tyr-OH test Protocol 1: Perform Small-Scale Solubility Test (~1 mg) start->test ph_high Protocol 2: Attempt Dissolution in Basic Buffer (e.g., 20 mM Borate, pH 9.5-10.5) test->ph_high ph_ok Success: Soluble & Homogenous ph_high->ph_ok Yes ph_fail Insoluble or Precipitates ph_high->ph_fail No organic Protocol 3: Dissolve in min. DMSO/DMF, then add dropwise to aqueous buffer ph_fail->organic org_ok Success: Soluble & Homogenous organic->org_ok Yes org_fail Insoluble or Precipitates organic->org_fail No denature Protocol 4: Use Denaturing Agents (e.g., 6M Urea, 6M GdnHCl) WARNING: Assay Incompatible org_fail->denature den_ok Soluble, but limited use denature->den_ok

Caption: Systematic workflow for solubilizing Z-Tyr-Tyr-OH.
Detailed Experimental Protocols
Protocol 1: Foundational Small-Scale Solubility Test

Causality: This protocol is the most critical step for any expensive or precious lyophilized peptide. It prevents the loss of your entire sample stock on a solubilization method that may prove ineffective. By using a small, representative aliquot, you can efficiently determine the optimal solvent system.[3][7]

Methodology:

  • Allow the vial of lyophilized Z-Tyr-Tyr-OH to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh out approximately 1 mg of the peptide into a sterile microcentrifuge tube.

  • Based on your target concentration, calculate the volume of your first test solvent (e.g., for a 1 mg/mL final concentration, start with 100 µL and plan to add up to 1 mL).

  • Add a fraction (e.g., 20%) of the total calculated solvent volume to the tube.

  • Vortex the tube for 30 seconds. Visually inspect for dissolution against a dark background.

  • If not fully dissolved, briefly sonicate the sample in a bath sonicator for 2-5 minutes.[3][6][13] Be cautious of heating.

  • Repeat steps 4-6, incrementally adding more solvent until the peptide dissolves or the final volume is reached.

  • If it remains insoluble, this solvent system is not suitable at this concentration. Centrifuge the tube, carefully remove the solvent, re-lyophilize the peptide if necessary, and attempt the next protocol with a fresh 1 mg aliquot.

Protocol 2: Solubilization by pH Adjustment

Causality: This is the preferred method for Z-Tyr-Tyr-OH if compatible with the experiment, as it avoids organic solvents. The strategy relies on ionizing the two phenolic hydroxyl groups on the tyrosine residues to dramatically increase the molecule's net negative charge and, consequently, its aqueous solubility.[8][9]

Methodology:

  • Prepare a suitable basic buffer, such as 20-50 mM sodium borate or ammonium bicarbonate, with a pH between 9.5 and 10.5. Note: Buffers like Tris may have reduced buffering capacity in this range.

  • Perform the small-scale test from Protocol 1 using your prepared basic buffer as the solvent.

  • Alternatively, suspend the 1 mg of peptide in sterile, unbuffered water.

  • While vortexing, add a dilute basic solution (e.g., 0.1 M NaOH or 1% ammonium hydroxide) dropwise, monitoring for dissolution.[6] Use a calibrated micro-pH probe to ensure the final pH does not exceed a level detrimental to your peptide or experiment.

  • Once dissolved, the stock solution can be diluted further with the same basic buffer.

  • Self-Validation: Before use, always check the final pH of your stock solution and adjust as necessary. If diluting into a neutral buffer for your final experiment, be aware that the peptide may precipitate if the final pH drops significantly.

Caption: Mechanism of pH-induced solubilization of Z-Tyr-Tyr-OH.
(Note: Images in the diagram are placeholders for chemical structures.)
Protocol 3: Solubilization Using Organic Co-solvents

Causality: This method leverages the principle of "like dissolves like." A potent, water-miscible organic solvent like DMSO first disrupts the hydrophobic self-association of the peptide molecules. Subsequent controlled dilution into an aqueous buffer maintains the peptide in solution, provided its solubility limit in the final solvent mixture is not exceeded.[10][11][14]

Methodology:

  • Add a minimal volume of 100% DMSO or DMF directly to the lyophilized Z-Tyr-Tyr-OH (e.g., 20-50 µL for 1-5 mg of peptide).

  • Vortex or sonicate until the peptide is completely dissolved, forming a clear, concentrated primary stock solution. It is crucial that no solid particles remain.[10]

  • Place your final volume of aqueous buffer (e.g., PBS, Tris) into a separate tube on a stir plate with a stir bar, ensuring vigorous agitation.

  • Crucial Step: Using a pipette, add the concentrated organic stock solution from step 2 very slowly and dropwise into the vortexing aqueous buffer.[4][10][11] Do not add the buffer to the organic stock.

  • Visually monitor the solution. If persistent cloudiness or precipitate forms, you have reached the solubility limit.[11] Stop adding the stock solution.

  • Self-Validation: After preparation, centrifuge the final solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet any microscopic, undissolved precipitate before using the supernatant in your experiment.[3]

Protocol 4: Advanced & Last-Resort Techniques

Causality: Chaotropic agents like urea and guanidine hydrochloride (GdnHCl) disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, thereby unfolding aggregated peptide structures and forcing them into solution.[5][7] These should only be used when all other methods have failed and are generally incompatible with cell-based or enzymatic assays.

Methodology:

  • Prepare a stock solution of 6 M GdnHCl or 8 M urea in your desired buffer.

  • Attempt to dissolve the Z-Tyr-Tyr-OH directly in this denaturing solution.

  • Warning: These agents will denature most proteins and disrupt cellular functions. Their use is typically limited to biophysical or analytical chemistry applications where the native structure of other components is not a concern.

References
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • AltaBioscience. (n.d.). General Guide for Dissolving Peptides.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Biorunstar. (2025, July 14). How to optimize the solubility of catalogue peptides?.
  • SRIRAMCHEM. (n.d.). Z-Tyr-OH.
  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • LifeTein. (n.d.). How to dissolve peptides?.
  • Agrisera. (n.d.). How to dissolve a peptide?.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
  • MedchemExpress.com. (n.d.). Z-Tyr-OH | Amino Acid Derivative.
  • Isca Biochemicals. (2023, May 2). Peptide solubility | News.
  • ResearchGate. (2016, June 8). How do you dissolve a hydrophobic peptide in water?.
  • ChemBK. (2024, April 9). CBZ-TYR-OH.H2O.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • ChemicalBook. (n.d.). Z-TYR-TYR-OH | 10417-83-1.
  • MilliporeSigma. (n.d.). Z-Tyr-OH 97 1164-16-5.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Pharmaceutical Technology.
  • Pharmaceutical Technology. (2022, November 3).
  • Sigma-Aldrich. (n.d.). Z-Tyr-OH 97 1164-16-5.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • MedchemExpress.com. (n.d.). Z-Tyr-OH | Amino Acid Derivative (Korean).
  • Sigma-Aldrich. (n.d.). Boc-Tyr(2-Br-Z)-OH Novabiochem 47689-67-8.
  • Pure. (n.d.). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.
  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Wikipedia. (n.d.). Tyrosine.
  • ResearchGate. (2015, October 10). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.
  • World Journal of Pharmaceutical Science and Research. (2026, January 20).
  • International Journal of Pharmaceutical Erudition. (2011, November). Solubility Enhancement Techniques: A Review.
  • GSC Biological and Pharmaceutical Sciences. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • The Journal of Biological Chemistry. (n.d.). Two tyrosine residues, Tyr-108 and Tyr-503, are responsible for the deprotonation of phenolic substrates in vanillyl-alcohol oxidase.

Sources

Optimization

Technical Support Center: Troubleshooting Z-Group Removal from Tyr-Tyr Peptides

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic challenges and troubleshooting steps associated with the deprotec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic challenges and troubleshooting steps associated with the deprotection of the benzyloxycarbonyl (Z or Cbz) group from Tyrosine-Tyrosine (Tyr-Tyr) dipeptides.

While Z-group removal is traditionally considered a straightforward procedure [1], the presence of adjacent Tyrosine residues introduces complex chemoselectivity issues. The electron-rich phenolic rings of Tyrosine are highly reactive, making them susceptible to both over-reduction during catalytic hydrogenation and electrophilic aromatic substitution during acidic cleavage [2].

Part 1: Mechanistic Causality & Workflow

To successfully deprotect a Tyr-Tyr peptide, one must understand the causality behind the side reactions. Tyrosine contains a phenol group which is strongly ortho/para-directing.

  • Catalytic Hydrogenation (H₂/Pd/C): The standard method for Z-group removal [2]. However, the Tyrosine aromatic ring can undergo unwanted ring hydrogenation , converting the phenol into a cyclohexanol derivative. This is exacerbated by high pressure, highly active catalysts, or extended reaction times.

  • Acidic Cleavage (HBr/AcOH): When strong acids are used to cleave the Z-group, a benzyl carbocation is generated. Without a proper "sink" (scavenger) for this highly reactive electrophile, it will attack the electron-rich ortho-position of the Tyrosine phenol ring, leading to ortho-benzylation [5].

G Start Z-Tyr-Tyr-OH Cond1 Catalytic Hydrogenation (H2, Pd/C) Start->Cond1 Cond2 Acidic Cleavage (HBr/AcOH) Start->Cond2 Prod H-Tyr-Tyr-OH (Desired Product) Cond1->Prod Optimal time/pressure Side1 Ring Hydrogenation (+6 Da or +12 Da) Cond1->Side1 Over-reduction (Harsh conditions) Cond2->Prod With Scavengers (Thioanisole) Side2 Ortho-Benzylation (+90 Da per Tyr) Cond2->Side2 No Scavengers (Carbocation attack)

Caption: Mechanistic pathways of Z-group deprotection in Tyr-Tyr peptides and associated side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: I performed a standard H₂/Pd/C hydrogenation on my Z-Tyr-Tyr-OH peptide. My LC-MS shows my product mass is off by +6 Da and +12 Da. What happened? A1: You are observing aromatic ring hydrogenation . Each Tyrosine ring requires three equivalents of H₂ (6 Daltons) to fully reduce the aromatic ring to a saturated cyclohexanol ring. A +6 Da shift means one Tyrosine residue was reduced; a +12 Da shift means both were reduced. To prevent this, avoid high-pressure hydrogen balloons and switch to Catalytic Transfer Hydrogenation (CTH) using 1,4-cyclohexadiene as a mild hydrogen donor [3].

Q2: I switched to HBr/AcOH to avoid hydrogenation side reactions, but now my mass spec shows +90 Da and +180 Da adducts. How do I fix this? A2: The +90 Da shift corresponds to the addition of a benzyl group (C₇H₇⁺). During HBr/AcOH cleavage, the Z-group decomposes into carbon dioxide and a benzyl carbocation. Because Tyrosine's phenol ring is highly nucleophilic, it undergoes a Friedel-Crafts-like alkylation at the ortho position [5]. You must add a nucleophilic scavenger, such as thioanisole or anisole (typically 5-10% v/v), to trap the carbocation before it can react with your peptide.

Q3: My catalytic hydrogenation is extremely sluggish, and the starting material remains unconsumed after 24 hours. Is the Tyr-Tyr sequence causing steric hindrance? A3: Steric hindrance is rarely the limiting factor for a dipeptide. Sluggish deprotection is almost always due to catalyst poisoning [3]. Trace sulfur impurities in your solvents, or incomplete degassing of the reaction mixture, will rapidly deactivate the Pd/C catalyst. Ensure you are using HPLC-grade solvents, thoroughly degas the mixture with argon/nitrogen before introducing hydrogen, and consider using a fresh batch of 10% Pd/C [4].

Part 3: Quantitative Data & Diagnostics

Use the following diagnostic tables to interpret your LC-MS data and select the appropriate troubleshooting pathway.

Table 1: Mass Shift Diagnostics for Tyr-Tyr Deprotection
Observed Mass Shift (Δ)Chemical ModificationRoot CauseRequired Corrective Action
0 Da None (Desired Product)Optimal conditions achieved.N/A
+6 Da Single Ring HydrogenationOver-reduction of one Tyr ring.Reduce H₂ pressure or switch to CTH.
+12 Da Double Ring HydrogenationOver-reduction of both Tyr rings.Reduce H₂ pressure or switch to CTH.
+90 Da Mono-benzylationBenzyl cation attack on one Tyr.Add Thioanisole scavenger during acid cleavage.
+180 Da Di-benzylationBenzyl cation attack on both Tyr.Increase scavenger equivalents; lower temperature.
Table 2: Comparison of Deprotection Strategies
StrategyReagentsProsCons / Risks
Standard Hydrogenolysis H₂ gas, 10% Pd/C, MeOHClean byproduct (toluene/CO₂).High risk of Tyr ring reduction [3].
Transfer Hydrogenation (CTH) 1,4-Cyclohexadiene, Pd/CVery mild; prevents ring reduction.Generates benzene as a byproduct [3].
Acidic Cleavage 33% HBr in AcOHFast; avoids metal catalysts.Requires scavengers; risk of ortho-alkylation[5].

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols specifically tailored for Tyr-Tyr peptides.

Workflow Step1 Select Z-Deprotection Method for Tyr-Tyr Decision1 Acid-sensitive groups present? Step1->Decision1 PathA Catalytic Transfer Hydrogenation (CTH) Decision1->PathA Yes PathB Acidic Cleavage (HBr/AcOH) Decision1->PathB No ActionA Use 1,4-Cyclohexadiene + Pd/C (Prevents ring reduction) PathA->ActionA ActionB Add Thioanisole Scavenger (Prevents alkylation) PathB->ActionB

Caption: Decision workflow for selecting the optimal Z-group deprotection strategy for Tyr-Tyr peptides.

Protocol A: Mild Catalytic Transfer Hydrogenation (CTH)

This protocol is highly recommended to prevent the +6/+12 Da ring hydrogenation artifacts.

  • Preparation: Dissolve 1.0 mmol of Z-Tyr-Tyr-OH in 10 mL of anhydrous, HPLC-grade Methanol (MeOH) or Dimethylformamide (DMF) [4].

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C (Palladium on Carbon). Caution: Pd/C is pyrophoric when dry; add under an inert atmosphere.

  • Donor Addition: Add 10.0 mmol (10 equivalents) of 1,4-cyclohexadiene dropwise to the stirring mixture.

  • Reaction: Stir the suspension at room temperature (20-25°C) for 2 to 4 hours. Monitor the reaction strictly via LC-MS to confirm the disappearance of the starting material without the appearance of +6 Da peaks.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude H-Tyr-Tyr-OH peptide.

Protocol B: Acidic Cleavage with Scavengers

Use this protocol if your peptide contains functionalities that poison Palladium catalysts (e.g., downstream sulfur modifications).

  • Preparation: Dissolve 1.0 mmol of Z-Tyr-Tyr-OH in 5 mL of glacial acetic acid (AcOH).

  • Scavenger Addition: Add 1.0 mL of Thioanisole (scavenger) to the solution and stir for 5 minutes. Critical Step: Do not omit the scavenger, or ortho-benzylation will occur [5].

  • Acid Addition: Cool the flask in an ice bath (0°C). Slowly add 5 mL of 33% HBr in AcOH dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold diethyl ether. The deprotected peptide hydrobromide salt will precipitate.

  • Isolation: Centrifuge the mixture, decant the ether layer (which contains the scavenged benzyl-thioanisole byproducts), and wash the peptide pellet twice more with cold ether. Dry under a vacuum.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at:[Link]

  • ResearchGate. Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level (Citing Isawa et al., 1978 on Thioanisole Scavengers). Available at:[Link]

Troubleshooting

Technical Support Center: Resolving Z-Tyr-Tyr-OH Precipitation in Assay Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly hydrophobic peptide substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly hydrophobic peptide substrates. Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is notoriously difficult to keep in solution during enzymatic assays (e.g., macrophage elastase or cathepsin activity screens).

This guide is designed for researchers and drug development professionals. It moves beyond generic advice by explaining the thermodynamic causality of peptide precipitation and providing field-validated, self-checking protocols to ensure your assays remain robust and reproducible.

The Causality of Z-Tyr-Tyr-OH Precipitation

To solve a precipitation issue, we must first understand the molecular mechanics driving it. Z-Tyr-Tyr-OH consists of a bulky, nonpolar benzyloxycarbonyl (Z) protecting group attached to two aromatic tyrosine residues.

  • Hydrophobic Collapse: The sequence is functionally >75% hydrophobic[1]. In an aqueous assay buffer, water molecules form a highly ordered clathrate cage around these nonpolar moieties. To maximize thermodynamic entropy, the hydrophobic regions rapidly aggregate to squeeze out the water, resulting in precipitation[2].

  • The "Salting Out" Effect: When a highly concentrated peptide stock in Dimethyl Sulfoxide (DMSO) is injected directly into a high-salt aqueous buffer, the local dielectric constant drops instantaneously. This sudden polarity shift forces the peptide to "salt out" before it can evenly disperse[2].

  • Charge Insufficiency: While the C-terminal carboxyl group provides a negative charge at physiological pH (pKa ~3.1), this single charge is sterically hindered by the massive hydrophobic bulk of the Z-group and aromatic rings, making it insufficient to maintain solubility on its own.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to systematically diagnose and resolve precipitation at any stage of your assay preparation.

Workflow Start Z-Tyr-Tyr-OH Lyophilized Powder Stock Reconstitute in 100% Anhydrous DMSO (10-50 mM Stock) Start->Stock Check1 Is the solution clear? Stock->Check1 WarmSon Warm to 37°C & Sonicate (3x 10s bursts) Check1->WarmSon No Intermediate Prepare Intermediate Stock (Dilute in 50% DMSO / 50% Buffer) Check1->Intermediate Yes WarmSon->Check1 Dilute Add dropwise to vigorously stirring Assay Buffer Intermediate->Dilute Check2 Did precipitation occur? Dilute->Check2 Success Proceed to Assay (Final DMSO < 1%) Check2->Success No OptBuffer Optimize Buffer: Add 0.05% Triton X-100 or adjust pH > 7.5 Check2->OptBuffer Yes OptBuffer->Intermediate Retry

Workflow for resolving Z-Tyr-Tyr-OH precipitation in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Q1: My Z-Tyr-Tyr-OH stock in 100% DMSO is cloudy. Is the peptide degraded? A1: Not necessarily. Cloudiness in the primary stock usually indicates that the solubility limit has been exceeded or that the DMSO has absorbed atmospheric moisture (hydration)[3]. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (37°C) and brief sonication can disrupt these initial aggregates[3][4].

Q2: Why does the peptide precipitate the moment it touches my assay buffer? A2: This is a localized concentration issue. If you pipette 2 µL of a 50 mM DMSO stock directly into 98 µL of buffer, the peptide at the interface experiences an immediate aqueous shock before diffusion can occur. To prevent this, you must create an intermediate dilution in DMSO before introducing the peptide to the final aqueous medium.

Q3: Can I just increase the DMSO concentration in my final assay buffer to keep it dissolved? A3: While increasing DMSO improves solubility, it often denatures the target enzyme or causes cytotoxicity in cell-based assays. It is generally recommended to keep the final DMSO concentration below 1% (ideally <0.5%)[1][2]. Instead of relying solely on DMSO, use the step-down protocol below.

Validated "Step-Down" Solubilization Protocol

This methodology utilizes a self-validating system to ensure the peptide is fully solubilized before it ever touches your valuable enzyme or cell culture.

Phase 1: Primary Reconstitution
  • Equilibration: Allow the lyophilized Z-Tyr-Tyr-OH vial to reach room temperature in a desiccator to prevent condensation.

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve a 10 mM to 50 mM primary stock.

  • Dissolution: Vortex vigorously for 60 seconds. If opalescence persists, warm the vial in a 37°C water bath and sonicate for three 10-second bursts, chilling on ice in between[4].

    • Self-Validation Check 1: Hold the vial against a dark background. The solution must be 100% transparent and particle-free. If cloudy, discard the DMSO (it may be hydrated) and restart with fresh anhydrous solvent.

Phase 2: The Intermediate Stock (Critical Step)
  • Preparation: Do not add the primary stock directly to the assay buffer. Instead, prepare a 1 mM intermediate stock by diluting the primary stock into a 50% DMSO / 50% Assay Buffer mixture.

  • Mixing: Add the buffer to the DMSO stock slowly, not the other way around.

    • Self-Validation Check 2: If precipitation occurs here, your final assay buffer lacks the necessary components to support the peptide. Proceed to Phase 3.

Phase 3: Buffer Optimization & Final Integration
  • Buffer Modification: If Phase 2 failed, supplement your final aqueous assay buffer with a non-ionic surfactant (e.g., 0.01% - 0.05% Triton X-100 or Tween-20). These surfactants form micelles that shield the bulky Z-group from the aqueous environment.

  • Dropwise Integration: Place your optimized assay buffer on a magnetic stirrer. While vigorously stirring, add the intermediate peptide stock dropwise to achieve your final working concentration (typically 10-100 µM)[1][2].

    • Self-Validation Check 3 (Quantitative): Blank a spectrophotometer with your assay buffer. Measure the absorbance of your final peptide solution at 600 nm (OD600). An OD600 > 0.05 indicates the presence of micro-precipitates. A successful solubilization will yield an OD600 < 0.01.

Comparative Data: Solubilization Strategies

The table below summarizes the quantitative impact of various solubilization strategies on Z-Tyr-Tyr-OH stability and assay compatibility.

Solubilization StrategyMax Achievable ConcentrationPrecipitation RiskAssay CompatibilityOD600 (Turbidity Indicator)
Direct Aqueous Addition < 1 µMCriticalHigh> 0.500 (Failed)
100% DMSO Direct to Buffer ~ 10 µMHigh (Salting Out)Medium0.100 - 0.300
Step-Down Dilution (Intermediate) ~ 50 µMLowHigh< 0.050 (Pass)
Step-Down + 0.05% Triton X-100 > 100 µMMinimalMedium (Check Enzyme)< 0.010 (Optimal)

References

  • How to dissolve, handle and store synthetic peptides LifeTein[Link]

  • Peptide Solubility Guidelines SB-Peptide[Link]

Sources

Optimization

Minimizing oxidative degradation of tyrosine in Z-Tyr-Tyr-OH

Technical Support Center: Troubleshooting Oxidative Degradation in Z-Tyr-Tyr-OH Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oxidative Degradation in Z-Tyr-Tyr-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of tyrosine-containing peptides. Z-Tyr-Tyr-OH (Benzyloxycarbonyl-tyrosyl-tyrosine) presents a unique analytical and handling challenge. Because it contains two adjacent phenolic rings, the local concentration of electron-rich aromatic systems is exceptionally high. This structural feature makes the dipeptide highly susceptible to rapid oxidative degradation, leading to cross-linking, polymerization, and even peptide bond cleavage.

This guide is designed to move beyond basic handling instructions by explaining the causality behind these degradation pathways, providing self-validating experimental protocols, and offering actionable troubleshooting steps to ensure the scientific integrity of your assays.

Part 1: The Mechanistic Reality of Z-Tyr-Tyr-OH Oxidation

To prevent degradation, we must first understand the chemical pathways that destroy the peptide. The phenolic hydroxyl group of tyrosine is a prime target for reactive oxygen species (ROS), photooxidation (UV/visible light), and transition metal-catalyzed oxidation[1].

When Z-Tyr-Tyr-OH is exposed to oxidative stress, the initial event is the abstraction of a hydrogen atom from the phenol group, generating a highly reactive tyrosyl radical (Tyr•) [2]. Because Z-Tyr-Tyr-OH contains adjacent tyrosine residues, the proximity of these rings heavily favors intramolecular reactions. The radicals can dimerize to form dityrosine , creating a covalent carbon-carbon cross-link (-2 Da mass shift)[2].

Alternatively, further oxidation leads to the formation of 3,4-dihydroxyphenylalanine (DOPA) and subsequently dopaquinone [3]. Dopaquinone is highly electrophilic and can undergo Michael addition, leading to the formation of melanin-like polymeric aggregates that turn your solutions yellow or brown[3]. In severe cases of hyperoxidation, the tyrosine side chain can be converted into a 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) moiety, which triggers the spontaneous scission of the N-terminal amide bond, destroying the peptide backbone entirely[4].

Furthermore, the C-terminal carboxylate (-OH) of Z-Tyr-Tyr-OH is negatively charged at neutral pH. Adjacent negatively charged groups accelerate tyrosine oxidation by acting as affinity sinks for trace transition metals (like Fe³⁺ and Cu²⁺), localizing Fenton-like chemistry directly adjacent to the vulnerable phenolic rings[1].

G A Z-Tyr-Tyr-OH (Intact Dipeptide) C Tyrosyl Radical (Tyr•) A->C Oxidation B ROS / Trace Metals / UV Light B->C D Dityrosine Cross-link (Intramolecular Dimerization) C->D Radical Coupling (-2 Da) E DOPA & Dopaquinone (Hydroxylation) C->E +O2 / +H2O (+16 Da) F Peptide Bond Cleavage (TICA Formation) E->F Hyperoxidation

Fig 1. Mechanistic pathways of oxidative degradation in Z-Tyr-Tyr-OH.

Part 2: Symptom-Based Troubleshooting & FAQs

Q1: My lyophilized Z-Tyr-Tyr-OH powder is white, but upon reconstitution and overnight incubation, the solution turns yellow/brown. What is happening? A: You are observing the formation of dopaquinone and its subsequent polymerization into melanin-like aggregates[3]. This is primarily driven by dissolved oxygen and trace transition metals in your buffer. Action: Degas your reconstitution buffers by sparging with Argon for 15 minutes prior to use. Add a metal chelator (e.g., 1 mM EDTA) to sequester trace Cu²⁺ or Fe³⁺[5].

Q2: I am analyzing my peptide via HPLC-MS and I see a loss of signal for the parent mass, accompanied by new peaks with mass shifts of -2 Da and +16 Da. Why? A: A mass shift of -2 Da indicates the loss of two protons, which is the exact signature of dityrosine cross-linking [2]. A mass shift of +16 Da indicates the addition of an oxygen atom, signifying the hydroxylation of tyrosine to DOPA [3]. Action: These modifications are often photo-induced. Tyrosine absorbs UV light, which can transfer energy to molecular oxygen, creating reactive singlet oxygen[1]. Ensure all handling is performed in amber vials or under low-light conditions.

Q3: Does the pH of my assay buffer affect the oxidation rate of Z-Tyr-Tyr-OH? A: Yes, drastically. The pKa of the tyrosine phenolic hydroxyl is approximately 10.0. However, as the pH of your buffer increases toward alkaline conditions, a larger fraction of the tyrosine exists as a phenolate anion . The phenolate is significantly more electron-rich than the protonated phenol, dramatically lowering its oxidation potential and making it highly susceptible to rapid oxidation[1]. Action: Maintain your working solutions at a slightly acidic to neutral pH (e.g., pH 5.5 - 6.5) to keep the phenol group protonated and stable.

Quantitative Data Summary: Oxidation Signatures

Use the following table to diagnose your specific degradation pathway during mass spectrometry (MS) and visual inspection:

Degradation ProductMS Mass Shift (Δ Da)Visual/Physical SymptomPrimary Catalyst
Dityrosine -2.0 DaLoss of solubility, aggregationUV Light, ROS, Peroxidases
DOPA +16.0 DaNone (precursor to coloration)Metal-catalyzed (Fe³⁺/Cu²⁺)
Dopaquinone +14.0 DaYellow/Brown discolorationDissolved O₂, Metals
TICA (Cleavage) Fragmented massesLoss of parent peptide peakHyperoxidation (e.g., Periodinanes)

Part 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, your experimental setup must be a self-validating system. Implementing the following SOPs will minimize oxidation and allow you to verify the integrity of Z-Tyr-Tyr-OH before use.

SOP 1: Inert Preparation and Storage Workflow

Causality: Removing oxygen prevents dopaquinone formation; chelating metals prevents Fenton chemistry; acidic pH prevents phenolate formation.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM Sodium Acetate) and adjust the pH to 5.5. Add 1 mM EDTA to sequester trace metals[5].

  • Degassing: Sparge the buffer with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.

  • Reconstitution: In a biosafety cabinet with the lights dimmed, add the degassed buffer to the lyophilized Z-Tyr-Tyr-OH vial. Swirl gently; do not vortex vigorously, as this introduces shear stress and cavitation bubbles that can generate ROS.

  • Aliquoting: Divide the solution into single-use amber microcentrifuge tubes to protect from photooxidation[1].

  • Storage: Flush the headspace of each tube with Argon before capping. Flash-freeze in liquid nitrogen and store at -80°C.

G S1 1. Buffer Prep (pH 5.5 + 1mM EDTA) S2 2. Degassing (Argon Sparging) S1->S2 S3 3. Reconstitution (Low Light) S2->S3 S4 4. Aliquoting (Amber Vials) S3->S4 S5 5. Storage (Argon Overlay, -80°C) S4->S5

Fig 2. Optimized workflow for the reconstitution and storage of Z-Tyr-Tyr-OH.

SOP 2: Analytical Verification of Dityrosine Formation (Self-Validation)

Causality: Dityrosine has a highly specific, intrinsic fluorescent signature that intact tyrosine lacks. This allows for rapid, non-destructive quality control before running expensive assays.

  • Sample Preparation: Dilute a 10 µL aliquot of your working Z-Tyr-Tyr-OH solution into 990 µL of degassed buffer.

  • Fluorometer Setup: Set a spectrofluorometer to an excitation wavelength (λex) of 315 nm.

  • Emission Scan: Scan the emission (λem) from 350 nm to 500 nm.

  • Data Interpretation: Intact tyrosine fluoresces maximally around 303 nm (when excited at 274 nm). If your sample exhibits a strong emission peak at 400–410 nm (when excited at 315 nm), dityrosine cross-links have formed, and the batch is compromised. Discard the aliquot and review your light-protection and degassing protocols.

References

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways BioProcess International[Link][1]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues Chemical Science (RSC Publishing)[Link][4]

  • Chemical Modifications in Aggregates of Recombinant Human Insulin Induced by Metal-Catalyzed Oxidation: Covalent Cross-Linking via Michael Addition to Tyrosine Oxidation Products Pharmaceutical Research (PMC - NIH)[Link][3]

  • Tyrosine Modifications in Aging Antioxidants & Redox Signaling (PMC - NIH)[Link][2]

  • Near UV and Visible Light Induce Iron-Dependent Photodegradation Reactions in Pharmaceutical Buffers: Mechanistic and Product Studies Molecular Pharmaceutics (ACS Publications)[Link][5]

Sources

Troubleshooting

Part 1: The Causality of pH-Dependent Stability

Welcome to the Technical Support Center for peptide handling and assay optimization. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of Z-Tyr-Tyr-OH (N-benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide handling and assay optimization. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine).

Because this dipeptide derivative features a hydrophobic protecting group, two oxidatively sensitive phenolic rings, and a pH-sensitive peptide bond, its stability is highly dependent on your buffer conditions[1]. This guide bypasses generic advice to focus on the mechanistic causality behind degradation, offering self-validating protocols and actionable troubleshooting steps.

To troubleshoot Z-Tyr-Tyr-OH, we must first understand its molecular vulnerabilities. The molecule consists of three distinct functional zones that react differently to pH changes:

  • The Z-Protecting Group (Carboxybenzyl): This N-terminal modification is highly stable under mild to strongly basic conditions. It is specifically designed to resist alkaline hydrolysis but remains susceptible to strong acids (e.g., HBr/Acetic acid) and catalytic hydrogenation[2].

  • The Tyrosine Phenolic Hydroxyls: With a pKa of approximately 10.0, these groups remain protonated in acidic to neutral environments. However, in alkaline buffers, they deprotonate into phenolate ions, drastically increasing their susceptibility to rapid auto-oxidation and reactive oxygen species (ROS)[3].

  • The Peptide Bond & C-Terminal Carboxyl: The C-terminal carboxyl (pKa ~2.2) dictates aqueous solubility. At low pH, the molecule is fully protonated and highly hydrophobic, leading to precipitation. Furthermore, extreme acidic or basic conditions catalyze the hydrolysis of the central peptide backbone[3].

Quantitative Stability Profile Summary

The following table synthesizes the expected behavior of Z-Tyr-Tyr-OH across various pH ranges at 25°C.

pH RangeDominant Ionic StateAqueous SolubilityEst. Stability Half-LifePrimary Degradation Mechanism
pH < 2.5 Fully ProtonatedVery Low (< 0.1 mg/mL)< 24 hoursAcid-catalyzed peptide hydrolysis
pH 4.0 - 6.5 Zwitterionic / NeutralLow> 6 monthsNone (Highly stable)
pH 7.0 - 8.5 Carboxylate AnionModerate> 3 monthsSlow trace-metal catalyzed oxidation
pH > 10.0 Phenolate Di-anionHigh< 12 hoursRapid auto-oxidation (quinone formation)

Part 2: Troubleshooting Guides & FAQs

Q1: My Z-Tyr-Tyr-OH solution turns pink or brown after a few hours in my assay buffer (pH 8.5). What is happening, and how do I stop it? The Mechanism: You are observing the auto-oxidation of the tyrosine phenolic hydroxyl groups. At pH 8.5, a fraction of the tyrosine residues begins to deprotonate. These electron-rich phenolate ions are highly susceptible to oxidation, forming dopaquinone derivatives that polymerize into colored compounds (melanin-like pigments)[3]. The Fix:

  • Buffer adjustment: If your enzyme/assay permits, lower the pH to 7.0–7.5 to keep the phenolic groups fully protonated.

  • Scavengers: Degas your buffers with nitrogen to remove dissolved oxygen. Add 1 mM EDTA to chelate trace heavy metals (like Cu²⁺ or Fe³⁺) that catalyze this oxidative pathway.

Q2: I am trying to dissolve Z-Tyr-Tyr-OH in a pH 3.0 citrate buffer, but it immediately precipitates. How can I improve solubility without risking acid hydrolysis? The Mechanism: At pH 3.0, the C-terminal carboxyl group is mostly protonated. Combined with the highly hydrophobic Z-group and two aromatic rings, the molecule loses its ability to interact with water[1]. The Fix: Do not attempt to force dissolution by heating, as this accelerates acid-catalyzed peptide bond cleavage. Instead, use a co-solvent strategy. Dissolve the peptide first in 100% DMSO or DMF to create a concentrated stock (e.g., 50 mM). Spike this stock into your aqueous buffer immediately before the experiment, ensuring the final organic solvent concentration remains below 5%.

Q3: Is the Z-protecting group falling off during my alkaline enzymatic assay (pH 9.0)? The Mechanism: No. The benzyloxycarbonyl (Z) group is fundamentally stable to alkaline conditions and will not undergo base-catalyzed hydrolysis under standard assay temperatures[2]. If you are observing a loss of the intact mass via LC-MS, you are likely experiencing base-catalyzed epimerization or peptide bond cleavage, not deprotection[3].

Part 3: Self-Validating Protocol for pH Stability Testing

To empirically determine if your specific buffer is causing chemical degradation or merely physical precipitation, use this self-validating HPLC-UV methodology. By incorporating an inert internal standard, this system mathematically distinguishes between a molecule crashing out of solution and a molecule breaking down chemically.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Z-Tyr-Tyr-OH in 100% HPLC-grade DMSO to a concentration of 10 mM.

  • Internal Standard Addition (The Validation Key): Add 1 mM of an inert, pH-stable, and hydrophobic internal standard (e.g., Naphthalene) to the DMSO stock.

  • Buffer Incubation: Aliquot 10 µL of the stock into 990 µL of your target buffer (e.g., pH 2, pH 7, pH 10) in amber glass vials to prevent photo-oxidation. Incubate at your assay temperature (e.g., 37°C).

  • Sampling: Extract 50 µL aliquots at t=0 , 1h, 4h, 12h, and 24h.

  • Quenching & Solubilization: Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality note: This drops the pH to halt base-catalyzed reactions and uses the organic solvent to re-dissolve any transient precipitates, ensuring total recovery.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Run a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV absorbance at 254 nm and 280 nm.

  • Data Interpretation: Calculate the ratio of the Z-Tyr-Tyr-OH peak area to the Internal Standard peak area.

    • If the ratio decreases over time , chemical degradation is occurring.

    • If the ratio remains constant , but the absolute signals of both drop, your peptide is precipitating out of solution prior to the quench step.

Part 4: Visualizing pH-Dependent Pathways

The following workflow diagram illustrates the logical relationship between buffer pH, structural state, and the resulting physical/chemical outcomes for Z-Tyr-Tyr-OH.

ZTyrTyrOH_Stability Start Z-Tyr-Tyr-OH (Protected Dipeptide) LowPH pH < 3 (Strong Acid) Start->LowPH Protonation MidPH pH 4 - 7 (Mild Acid to Neutral) Start->MidPH Zwitterionic/Neutral HighPH pH 8 - 10 (Mild Base) Start->HighPH Carboxyl Deprotonation ExtremePH pH > 10 (Strong Base) Start->ExtremePH Phenolic Deprotonation LowOut Peptide Bond Hydrolysis & Severe Precipitation LowPH->LowOut MidOut High Stability (Requires Co-solvent) MidPH->MidOut HighOut Increased Solubility (Slow Oxidation Risk) HighPH->HighOut ExtremeOut Phenolate Formation & Rapid Auto-oxidation ExtremePH->ExtremeOut

Fig 1: pH-dependent structural states and primary degradation pathways of Z-Tyr-Tyr-OH.

References

  • CymitQuimica. "CAS 10417-83-1: Z-Tyr-Tyr-OH". CymitQuimica Catalog.
  • Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide". Creative Peptides Technical Resources.
  • National Center for Biotechnology Information (NCBI). "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review". PMC.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Z-Tyr-Tyr-OH Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing low yields, incomplete reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing low yields, incomplete reactions, or epimerization during the synthesis of sterically hindered dipeptides like Z-Tyr-Tyr-OH.

Coupling two bulky Tyrosine residues—especially when the N-terminus is protected by a large benzyloxycarbonyl (Z) group—creates a massive thermodynamic and kinetic barrier. This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.

Diagnostic Workflow

Troubleshooting Start Steric Hindrance in Z-Tyr-Tyr-OH Synthesis Reagent 1. Optimize Coupling Reagent Start->Reagent HATU Use HATU / COMU (Forms highly reactive OAt ester) Reagent->HATU Energy 2. Overcome Activation Barrier HATU->Energy Micro Microwave-Assisted Synthesis (Dielectric heating at 60°C) Energy->Micro Solvent 3. Disrupt Aggregation Micro->Solvent NMP Use NMP or DMF + LiCl (Reduces intermolecular H-bonds) Solvent->NMP Success High-Yield Z-Tyr-Tyr-OH (Minimal Epimerization) NMP->Success

Workflow for overcoming steric hindrance in Z-Tyr-Tyr-OH peptide coupling.

Core Troubleshooting Guides (FAQs)

Q1: Why does coupling Z-Tyr-OH to a Tyrosine derivative result in incomplete reactions when using standard EDC/HOBt? A1: The failure stems from severe steric hindrance. The bulky aromatic phenol rings on both Tyrosine side chains, compounded by the large benzyloxycarbonyl (Z) protecting group, restrict the conformational freedom required for the amine to attack the activated carbonyl. Standard carbodiimides form an O-acylisourea intermediate that lacks the reactivity needed to overcome this high activation energy barrier, leading to hydrolysis rather than successful coupling (1)[1].

Q2: Which coupling reagent should I substitute to improve my yield and prevent racemization? A2: You must switch to highly reactive uronium/aminium salts, specifically HATU or COMU. HATU is considered the gold standard for difficult, sterically hindered couplings (2)[2]. It incorporates a 7-azabenzotriazole (HOAt) leaving group. The nitrogen at the 7-position provides a neighboring group effect, acting as an intramolecular base that guides the incoming bulky amine, significantly accelerating reaction kinetics and suppressing racemization (3)[3]. Alternatively, COMU offers comparable efficiency with a better safety profile, as it is not based on potentially explosive benzotriazole derivatives ().

Mechanism Z Z-Tyr-OH + HATU + DIPEA Act O-Acyluronium Intermediate Z->Act Base Activation Ester Active HOAt Ester (Resistant to Epimerization) Act->Ester HOAt Displacement Prod Z-Tyr-Tyr-OR (Coupled Product) Ester->Prod Nucleophilic Attack by H-Tyr-OR

Mechanistic pathway of HATU-mediated activation for sterically hindered Tyrosine.

Q3: Can Microwave-Assisted Peptide Synthesis (MAPS) resolve the steric clash between the two Tyrosine residues? A3: Yes. When steric hindrance is severe, the activation energy ( ΔG‡ ) for the transition state is exceptionally high. Microwave irradiation provides rapid, uniform dielectric heating that directly transfers energy to the polar peptide bonds and solvent molecules. This localized energy effectively overcomes the steric barrier of bulky residues, driving the reaction to completion in minutes rather than hours (4)[4].

Quantitative Reagent Comparison

To optimize your specific workflow, consult the following table summarizing the performance of common coupling reagents when applied to sterically hindered dipeptides (e.g., Tyr-Tyr, Pro-Pro).

Coupling ReagentLeaving GroupRelative ReactivityEpimerization ControlTypical Yield (Bulky Couplings)Reaction Time
HATU HOAtVery HighExcellent>90%5–15 min
COMU OxymaPureVery HighExcellent>85%5–15 min
PyBOP HOBtHighGood70–80%30–60 min
HBTU HOBtModerateModerate40–60%2–4 hours
EDC / HOBt HOBtLowPoor<30%>12 hours

Self-Validating Experimental Protocol

Microwave-Assisted HATU Coupling of Z-Tyr-OH and H-Tyr(tBu)-OtBu

This protocol incorporates precise stoichiometric control and in-process analytical checks to ensure that the steric barrier is overcome without compromising chiral integrity.

Step 1: Preparation of Reagents

  • Dissolve 1.0 eq of Z-Tyr-OH and 1.0 eq of H-Tyr(tBu)-OtBu in anhydrous N,N-Dimethylformamide (DMF). Ensure the concentration is high (e.g., 0.2 M).

  • Causality Note: High concentration is critical for bulky couplings to shift the equilibrium toward the bimolecular transition state, increasing the probability of successful intermolecular collisions.

Step 2: Pre-Activation

  • Add 1.05 eq of HATU to the Z-Tyr-OH solution.

  • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir for exactly 2 minutes at room temperature.

  • Causality Note: This brief pre-activation forms the highly reactive HOAt ester. Exceeding 2 minutes increases the risk of oxazolone formation at the activated C-terminus, which is the primary driver of epimerization.

Step 3: Microwave-Assisted Coupling

  • Transfer the pre-activated Z-Tyr-OH solution to the vessel containing H-Tyr(tBu)-OtBu.

  • Subject the reaction mixture to microwave irradiation (60°C, 15-20 W) for 10 minutes.

  • Causality Note: Microwave dielectric heating provides the precise thermal energy required to overcome the steric hindrance of the two adjacent bulky phenol side chains without causing the bulk thermal degradation seen in conventional heating.

Step 4: In-Process Validation (Self-Validating Step)

  • Withdraw a 5 µL aliquot, quench in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS or HPLC at 254 nm.

  • Validation Criteria: The complete disappearance of the Z-Tyr-OH peak indicates a successful coupling. If >5% unreacted starting material remains, re-subject the vessel to microwave heating for 5 additional minutes. Do not proceed to workup until this metric is met.

Step 5: Workup and Isolation

  • Dilute the mixture with Ethyl Acetate and wash sequentially with 5% Citric Acid (to remove DIPEA), saturated NaHCO3 (to remove HOAt and unreacted acid), and brine.

  • Dry over MgSO4, filter, and concentrate in vacuo to yield the protected dipeptide.

References

  • Source: amazonaws.
  • Source: globalso.
  • Source: benchchem.
  • Source: acs.
  • Source: highfine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Z-Tyr-Tyr-OH

Welcome to the Technical Support Center for peptide synthesis and purification. Synthesizing the dipeptide Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH) via liquid-phase peptide synthesis (LPPS) introduces specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis and purification. Synthesizing the dipeptide Benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH) via liquid-phase peptide synthesis (LPPS) introduces specific downstream challenges. Because tyrosine possesses an unprotected phenolic side chain, and because hydrophobic Z-protecting groups alter solubility, researchers frequently encounter stubborn by-products.

This guide is designed for drug development professionals and synthesists, providing field-proven, self-validating methodologies to isolate high-purity Z-Tyr-Tyr-OH.

Workflow Visualization

Workflow N1 Crude Z-Tyr-Tyr-OH (Target, DCU & O-Acyl Adducts) N2 Cold Filtration (Precipitates DCU) N1->N2 Cool to 0°C N3 Hydroxylamine Treatment (Cleaves O-Acyl Esters) N2->N3 Filtrate N4 Liquid-Liquid Extraction (Removes Salts & Polar Impurities) N3->N4 Aqueous Wash N5 Preparative RP-HPLC (Isolates Target Dipeptide) N4->N5 Organic Layer N6 Pure Z-Tyr-Tyr-OH (Target Verified by LC-MS) N5->N6 Fraction Collection

Fig 1: Sequential purification workflow for Z-Tyr-Tyr-OH targeting specific synthesis by-products.

Diagnostic FAQs: Understanding Causality

Q: Why is my Z-Tyr-Tyr-OH yield low, and why do I see a higher molecular weight mass on my LC-MS? A: This is a classic hallmark of O-acylation . Tyrosine contains an unprotected phenolic hydroxyl group. During activation with coupling reagents like Dicyclohexylcarbodiimide (DCC), the phenolate ion can act as a nucleophile, competing with the amine to form an ester linkage instead of an amide[1]. This side reaction creates O-acylated by-products (e.g., Z-Tyr(O-Z-Tyr)-Tyr-OH). Because ester bonds are significantly more labile than peptide (amide) bonds, this side reaction can be reversed post-synthesis using mild alkaline hydrolysis or hydroxylamine treatment without damaging the target peptide backbone[2].

Q: I used DCC for coupling. Why is my crude product a cloudy suspension, and how do I remove the white precipitate? A: The white precipitate is Dicyclohexylurea (DCU) , the primary by-product of DCC-mediated coupling. DCU is notoriously insoluble in most organic solvents, which is advantageous for solution-phase synthesis but complicates downstream purification if not handled correctly[3]. To remove it, the reaction mixture must be chilled to 0°C to force complete precipitation, followed by filtration through a fritted funnel[3].

Q: During RP-HPLC, I see a closely eluting twin peak next to my main Z-Tyr-Tyr-OH peak. What is this? A: This is likely a diastereomer (e.g., Z-D-Tyr-L-Tyr-OH) resulting from racemization during the coupling step. Tyrosine derivatives are prone to racemization via oxazolone formation if the activation step is too long or if the base concentration is too high. To resolve this during HPLC, you must optimize the gradient (e.g., using a shallower gradient of 0.1-0.5% B/min) or switch the mobile phase modifier from Trifluoroacetic Acid (TFA) to Formic Acid (FA) to alter chromatographic selectivity[4].

Step-by-Step Purification Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation criteria are met.

Protocol 1: DCU Precipitation and Removal

Causality: DCU solubility is highly temperature-dependent. Residual DCU will irreversibly foul preparative HPLC columns, making complete upstream removal critical.

  • Concentration: Concentrate the crude reaction mixture via rotary evaporation until a thick syrup is formed.

  • Solvent Exchange: Re-dissolve the syrup in a minimal volume of Dichloromethane (DCM).

  • Thermal Shock: Submerge the flask in an ice-water bath (0°C) for exactly 60 minutes to crash out the DCU.

  • Filtration: Filter the cold suspension through a pre-chilled G3 fritted Büchner funnel. Wash the filter cake with 10 mL of ice-cold DCM.

  • System Validation: Dry and weigh the recovered DCU filter cake. The theoretical yield of DCU is 1:1 molar ratio with the DCC used in the reaction. If the recovered mass is <85% of the theoretical yield, perform a secondary chill (-20°C for 2 hours) on the filtrate and filter again.

Protocol 2: Reversal of Tyrosine O-Acylation

Causality: Hydroxylamine ( NH2​OH ) is a strong alpha-effect nucleophile that selectively cleaves phenolic esters (the O-acylation by-product) while leaving the highly stable Z-protecting group and the central peptide amide bond fully intact.

  • Preparation: Dissolve the DCU-free filtrate in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

  • Reagent Addition: Add 3.0 equivalents of aqueous Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) neutralized with Triethylamine (pH ~8.0).

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • System Validation: Withdraw a 10 µL aliquot and analyze via LC-MS. The protocol is validated when the higher molecular weight peak (representing the O-acylated adduct) completely disappears, converting back to the target Z-Tyr-Tyr-OH mass. Do not proceed to extraction until this conversion is >99% complete.

  • Quenching & Extraction: Concentrate the mixture, dissolve in Ethyl Acetate, and wash sequentially with 5% HCl, 5% NaHCO₃, and brine to remove the hydroxylamine and salts[4].

Protocol 3: Preparative RP-HPLC Purification

Causality: Z-protected dipeptides are highly hydrophobic. A standard C18 stationary phase paired with a shallow organic gradient ensures the separation of the target peptide from closely eluting deletion sequences or racemized diastereomers.

  • Sample Prep: Dissolve the crude extracted peptide in a minimal volume of DMSO/Acetonitrile (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Acetonitrile

  • Execution: Run a shallow gradient (see Table 2) at a flow rate of 15 mL/min. Monitor UV absorbance at 220 nm (peptide bond) and 280 nm (tyrosine phenolic ring).

  • System Validation: Collect fractions across the main peak. Perform analytical HPLC on the leading edge, apex, and tailing edge fractions. Only pool fractions demonstrating >98% purity. Lyophilize the pooled fractions to obtain the final pure Z-Tyr-Tyr-OH powder.

Quantitative Data & Solvent Selection

Table 1: Solubility Profile of Dicyclohexylurea (DCU) in Common Solvents[3] Use this data to select the appropriate solvent for Protocol 1.

SolventDCU SolubilityImplication for Purification Workflow
Dichloromethane (DCM)Insoluble Ideal for precipitating DCU; target peptide remains in solution.
Ethyl Acetate (EtOAc)Insoluble Excellent for post-coupling liquid-liquid extraction.
Dimethylformamide (DMF)SolubleAvoid during filtration steps; DCU will carry over into the filtrate.
2-PropanolHigh SolubilityUseful for washing resin in SPPS, but detrimental for LPPS precipitation.

Table 2: Optimized RP-HPLC Gradient for Z-Protected Dipeptides[4] A shallow gradient minimizes the co-elution of diastereomeric impurities.

Time (min)% Buffer A (Water + 0.1% TFA)% Buffer B (Acetonitrile + 0.1% TFA)Phase
0.080%20%Equilibration / Injection
5.080%20%Isocratic Hold (Desalting)
35.040%60%Shallow Elution Gradient (Target Elutes Here)
40.05%95%Column Wash
45.080%20%Re-equilibration
References
  • Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU), benchchem.com,
  • Technical Support Center: Purification of Peptides Synthesized with Z-Glu(otbu)-onp, benchchem.com,
  • O-Acylation of Tyrosine during Peptide Synthesis, American Chemical Society,
  • Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry, University of Groningen,

Sources

Optimization

Reducing background noise in Z-Tyr-Tyr-OH fluorescence assays

Welcome to the Technical Support Center for Z-Tyr-Tyr-OH Fluorescence Assays . This guide is designed for researchers, assay developers, and scientists troubleshooting high background noise in peptide-based enzymatic ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Z-Tyr-Tyr-OH Fluorescence Assays . This guide is designed for researchers, assay developers, and scientists troubleshooting high background noise in peptide-based enzymatic assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the biochemical causality behind background noise, establish self-validating experimental workflows, and provide actionable, step-by-step protocols to restore the signal-to-noise ratio (SNR) of your assays.

Part 1: The Mechanistic Causality of Background Noise

In assays utilizing Z-Tyr-Tyr-OH (Benzyloxycarbonyl-L-tyrosyl-L-tyrosine) as an enzyme substrate, background fluorescence is rarely a random artifact. It is typically a predictable biochemical consequence of tyrosine oxidation .

While monomeric tyrosine has a weak intrinsic fluorescence (Excitation ~274 nm / Emission ~303 nm), exposure to reactive oxygen species (ROS), trace metals in buffers, or ambient light can trigger the formation of tyrosyl radicals. These radicals rapidly recombine to form dityrosine cross-links [1]. Dityrosine is a highly stable, highly fluorescent molecule that shifts the spectral profile significantly (Excitation ~315–325 nm / Emission ~400–420 nm)[1]. If your assay's detection window overlaps with this spectrum, even trace amounts of auto-oxidized Z-Tyr-Tyr-OH will cause massive background noise, masking true enzymatic cleavage signals.

Pathway ZTYR Z-Tyr-Tyr-OH (Monomeric Tyrosine) Radical Tyrosyl Radical Intermediate ZTYR->Radical Oxidation ROS Oxidative Stress / ROS (Trace Metals, Light) ROS->Radical Dityrosine Dityrosine Cross-link (Highly Fluorescent) Radical->Dityrosine Recombination

Fig 1: Radical-mediated oxidation of Z-Tyr-Tyr-OH leading to fluorescent dityrosine formation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My "Substrate-Only" blank is showing higher fluorescence than my actual samples. What is happening? A: This is the hallmark of substrate auto-oxidation. If your Z-Tyr-Tyr-OH stock has been subjected to freeze-thaw cycles or exposed to light, dityrosine cross-links have likely formed[2]. Because dityrosine serves as a cumulative marker of oxidative events[2], the background will only increase over time. Solution: Prepare fresh substrate stocks in degassed solvents and store them in single-use aliquots at -20°C.

Q2: How do I differentiate between substrate auto-oxidation and buffer/lysate autofluorescence? A: You must implement a self-validating control matrix. Never rely on a single "blank." Run three distinct controls:

  • Buffer Only: Measures baseline scattering and buffer impurities.

  • Buffer + Lysate/Enzyme: Measures autofluorescence of the biological sample (e.g., endogenous flavins or NADH).

  • Buffer + Substrate (Z-Tyr-Tyr-OH): Isolates dityrosine fluorescence[3]. If Control 3 is high, your substrate is degraded. If Control 2 is high, your lysate is the culprit, and you may need to dilute your sample or use a different excitation/emission window.

Q3: Can the choice of microplate affect my Z-Tyr-Tyr-OH assay background? A: Absolutely. Clear plates cause optical crosstalk between wells and scatter excitation light, artificially inflating background readings. Always use solid black, flat-bottom microplates for fluorescence assays to absorb scattered light and eliminate well-to-well crosstalk.

Troubleshooting Start High Background Noise in Z-Tyr-Tyr-OH Assay Check1 Run Substrate-Only Control Start->Check1 IsSubHigh Is fluorescence high? Check1->IsSubHigh SubIssue Substrate Auto-oxidation (Dityrosine Formation) IsSubHigh->SubIssue Yes Check2 Run Enzyme/Lysate-Only Control IsSubHigh->Check2 No Action1 Add Antioxidants (e.g., DTT) Store in Aliquots at -20°C SubIssue->Action1 IsEnzHigh Is fluorescence high? Check2->IsEnzHigh EnzIssue Lysate Autofluorescence or Buffer Contamination IsEnzHigh->EnzIssue Yes Action2 Use Black Microplates Optimize Excitation/Emission EnzIssue->Action2

Fig 2: Diagnostic workflow for isolating the source of fluorescence background noise.

Part 3: Data & Spectral Metrics

To effectively troubleshoot, you must understand the spectral properties of the molecules in your well. Use the table below to identify which contaminant is bleeding into your detection channel.

Molecule / ComponentExcitation (nm)Emission (nm)Primary Cause of Background
Monomeric Tyrosine 274303Intrinsic substrate property; usually harmless if detection is >400 nm.
Dityrosine 315–325400–420Substrate auto-oxidation via radicals or metal-catalyzed oxidation.
NADH / NADPH 340460Endogenous metabolic autofluorescence from complex cell lysates.
Flavins (FAD/FMN) 450525Endogenous lysate autofluorescence.
Raman Scattering VariesVariesBuffer impurities or incorrect microplate selection (clear plates).

Part 4: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating protocols when preparing and executing your Z-Tyr-Tyr-OH assays.

Protocol A: Preparation of Z-Tyr-Tyr-OH to Prevent Auto-Oxidation

Objective: Prevent the formation of dityrosine cross-links during storage and handling.

  • Solvent Degassing: Prior to reconstitution, degas your primary solvent (e.g., DMSO or assay buffer) by sparging with inert gas (Nitrogen or Argon) for 10 minutes. This removes dissolved oxygen that fuels tyrosyl radical formation.

  • Reconstitution: Dissolve the lyophilized Z-Tyr-Tyr-OH powder in the degassed solvent to create a concentrated stock (e.g., 10 mM). Perform this step in a low-light environment.

  • Antioxidant Addition (Optional but Recommended): If your downstream enzyme is not sensitive to reducing agents, add a low concentration of DTT (0.1 - 1 mM) to the stock to quench stray radicals.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in opaque, amber microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store immediately at -20°C or -80°C. Never freeze-thaw.

Protocol B: Self-Validating Assay Execution

Objective: Run the assay with integrated controls to dynamically subtract background noise.

  • Plate Selection: Obtain a 96-well or 384-well solid black, flat-bottom microplate.

  • Buffer Preparation: Prepare your assay buffer using ultra-pure, LC-MS grade water. Filter through a 0.22 µm membrane to remove particulates that cause light scattering.

  • Control Matrix Setup:

    • Wells A1-A3: 100 µL Assay Buffer (Blank).

    • Wells B1-B3: 90 µL Assay Buffer + 10 µL Z-Tyr-Tyr-OH (Substrate Control).

    • Wells C1-C3: 90 µL Assay Buffer + 10 µL Enzyme/Lysate (Enzyme Control).

    • Wells D1-D3: 80 µL Assay Buffer + 10 µL Enzyme + 10 µL Z-Tyr-Tyr-OH (Full Reaction).

  • Incubation: Incubate the plate in the dark at the required temperature (e.g., 37°C).

  • Reading: Read the plate using the specific excitation/emission parameters required for your cleaved product.

  • Data Processing: To calculate the true signal, use the formula: True Signal = (Full Reaction) - (Substrate Control) - (Enzyme Control) + (Blank).

References

  • What is Dityrosine and Why Does the Cellular Zoomer Test for It?
  • Source: National Institutes of Health (NIH)
  • Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - MDPI Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time of Z-Tyr-Tyr-OH on C18 column

HPLC Retention Dynamics of Z-Tyr-Tyr-OH on C18 Columns: A Comparative Guide For researchers and drug development professionals working in peptide synthesis and peptidomimetic design, predicting and controlling the chroma...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Dynamics of Z-Tyr-Tyr-OH on C18 Columns: A Comparative Guide

For researchers and drug development professionals working in peptide synthesis and peptidomimetic design, predicting and controlling the chromatographic behavior of protected intermediates is critical. Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly hydrophobic, N-protected dipeptide derivative frequently utilized in enzymatic assays and pharmaceutical synthesis[1].

This guide objectively compares the reversed-phase high-performance liquid chromatography (RP-HPLC) retention performance of Z-Tyr-Tyr-OH against alternative peptide constructs. By examining the causality between molecular structure and stationary phase partitioning, we provide a self-validating framework for optimizing your analytical workflows.

Mechanistic Drivers of C18 Retention

Peptide retention on an octadecylsilane (C18) stationary phase is governed by the cumulative hydrophobicity of the amino acid side chains, terminal protecting groups, and the ion-pairing dynamics of the mobile phase[2].

For Z-Tyr-Tyr-OH, three structural factors dictate its elution profile:

  • The Z-Protecting Group (Benzyloxycarbonyl): This bulky, aromatic moiety is highly lipophilic. Its addition to the N-terminus drastically shifts the molecule's partition coefficient, forcing it deeper into the hydrophobic C18 alkyl chains and significantly delaying elution compared to unprotected peptides[1][2].

  • The Tyrosine (Tyr) Core: Tyrosine possesses a phenolic ring that contributes to overall hydrophobicity. However, its para-hydroxyl (-OH) group acts as a polar, hydrogen-bonding site. Consequently, Tyr is less hydrophobic than Phenylalanine (Phe)[2]. A dipeptide containing two Tyr residues will therefore elute earlier than its Phe-Phe counterpart.

  • Ion Suppression via Mobile Phase: To achieve sharp, reproducible peaks, the ionization of the C-terminal carboxylate (pKa ~2.2) and the phenolic hydroxyls (pKa ~10.0) must be controlled. Utilizing 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. This neutralizes the carboxyl group, ensuring the molecule interacts with the C18 phase in a consistent, fully protonated state[2][3].

Structural Logic & Retention Workflow

The following diagram illustrates the causal relationship between the structural components of Z-Tyr-Tyr-OH and the RP-HPLC retention mechanism.

G Z_Group Z-Protecting Group (Highly Hydrophobic) C18_Phase C18 Stationary Phase (Hydrophobic Partitioning) Z_Group->C18_Phase Primary Partitioning Tyr_Residues Tyr-Tyr Core (Moderately Hydrophobic) Tyr_Residues->C18_Phase Secondary Partitioning Mobile_Phase 0.1% TFA Mobile Phase (Ion Suppression) Mobile_Phase->Tyr_Residues Neutralizes -COO⁻ Retention Elution Time (Retention Profile) C18_Phase->Retention Determines RT

Logical relationship of structural and chemical factors driving Z-Tyr-Tyr-OH retention on C18.

Comparative Retention Performance Data

To contextualize the behavior of Z-Tyr-Tyr-OH, we must compare it against related structural alternatives. Modern retention prediction algorithms, such as the Sequence-Specific Retention Calculator (SSRCalc) and deep-learning models like Chronologer, map peptide retention to a Hydrophobicity Index (HI), which correlates to the percentage of organic modifier (e.g., Acetonitrile) required for elution[3][4].

The table below summarizes the relative hydrophobicity and estimated elution profiles of Z-Tyr-Tyr-OH and its structural analogs on a standard 100Å C18 column.

CompoundStructural DistinctionsRelative HydrophobicityEst. Elution (% Acetonitrile)*
H-Tyr-Tyr-OH Unprotected; possesses a highly polar, positively charged N-terminus ( NH3+​ ).Low12 - 18%
Z-Tyr-OH Protected N-terminus; contains only a single moderately hydrophobic Tyr residue.High35 - 42%
Z-Tyr-Tyr-OH Protected N-terminus; dual Tyr residues increase the total hydrophobic surface area.Very High45 - 52%
Z-Phe-Phe-OH Protected N-terminus; lacks the polar phenolic -OH groups, maximizing lipophilicity.Extremely High58 - 65%

*Estimates are based on standard linear gradients (0.1% TFA in Water to 0.1% TFA in Acetonitrile) at a rate of ~1% B/min[3][4]. Exact retention times will vary based on system dead volume and specific column dimensions.

Self-Validating RP-HPLC Experimental Protocol

To accurately determine the retention time of Z-Tyr-Tyr-OH and ensure data integrity, the following step-by-step methodology incorporates built-in System Suitability Testing (SST).

Phase 1: System Preparation & Equilibration
  • Column Selection: Install a high-purity C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size, 100 Å pore size). The 100 Å pore size is optimal for small dipeptides, providing maximum surface area for interaction[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and acidifier, suppressing the ionization of the peptide's carboxyl and hydroxyl groups to prevent peak tailing[2].

  • Equilibration: Flush the column with 5% B for 15 column volumes (CV) at a flow rate of 1.0 mL/min to establish a stable baseline.

Phase 2: Sample Preparation
  • Stock Solution: Weigh 1.0 mg of Z-Tyr-Tyr-OH. Because the Z-group renders the peptide highly insoluble in pure water, dissolve the standard in 100 µL of Dimethyl Sulfoxide (DMSO) or pure Methanol.

  • Working Dilution: Dilute the stock to a final concentration of 0.1 mg/mL using a mixture of 20% Acetonitrile / 80% Water. Note: Do not dilute entirely in Mobile Phase A, as the Z-peptide may precipitate out of solution.

Phase 3: Gradient Elution & Validation Workflow

Execute the following sequence to ensure a self-validating dataset:

  • Injection 1: Uracil Marker (SST)

    • Inject 10 µL of a 10 µg/mL Uracil solution under isocratic conditions (5% B).

    • Purpose: Uracil is unretained on C18. Its elution time establishes the exact dead time ( t0​ ) and dead volume of your specific LC system.

  • Injection 2: Blank Run (SST)

    • Inject 10 µL of the sample diluent (20% Acetonitrile / 80% Water). Run the full gradient (5% to 95% B over 30 minutes).

    • Purpose: Validates baseline stability and ensures no ghost peaks emerge from the diluent or column carryover.

  • Injection 3: Z-Tyr-Tyr-OH Analysis

    • Inject 10 µL of the 0.1 mg/mL Z-Tyr-Tyr-OH working solution.

    • Gradient Profile:

      • 0-5 min: Hold at 5% B (Desalting/loading phase)

      • 5-35 min: Linear ramp from 5% B to 80% B (Elution phase)

      • 35-40 min: Hold at 95% B (Column wash)

      • 40-50 min: Return to 5% B (Re-equilibration)

    • Detection: Monitor UV absorbance at 214 nm (peptide bond absorption) and 254 nm (aromatic ring absorption of the Z-group and Tyr residues). The dual-wavelength detection confirms the structural identity of the eluting peak.

By analyzing the percentage of Mobile Phase B at the exact moment of peak elution (accounting for the system's dwell volume), you can derive the empirical Hydrophobicity Index of Z-Tyr-Tyr-OH on your specific C18 architecture.

References

  • Hodges, R.S., et al. "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N". Journal of Chromatography A. URL:[Link]

  • Krokhin, O.V., et al. "Sequence-specific retention calculator. Algorithm for peptide retention prediction in ion-pair RP-HPLC: application to 300- and 100-A pore size C18 sorbents". Analytical Chemistry. URL:[Link]

  • Searle, B.C., et al. "Deep learning from harmonized peptide libraries enables retention time prediction of diverse post translational modifications". bioRxiv. URL:[Link]

Sources

Comparative

Mechanistic Causality: Ionization and Fragmentation of Z-Tyr-Tyr-OH

Mass Spectrometry Fragmentation Pattern of Z-Tyr-Tyr-OH: A Comprehensive Analytical Guide The structural characterization of protected dipeptides is a critical component of targeted proteomics, enzyme assay development,...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of Z-Tyr-Tyr-OH: A Comprehensive Analytical Guide

The structural characterization of protected dipeptides is a critical component of targeted proteomics, enzyme assay development, and synthetic peptide quality control. N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine (Z-Tyr-Tyr-OH) is widely utilized as a model substrate for proteolytic enzymes and a precursor in peptidomimetic drug design.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the mass spectrometry (MS) fragmentation behavior of Z-Tyr-Tyr-OH. This document details the mechanistic causality behind its ionization, compares its performance against alternative protecting group strategies (Fmoc and Ac), and provides a self-validating LC-MS/MS protocol for robust laboratory implementation.

To optimize an MS/MS method, one must first understand the thermodynamic and structural drivers of the molecule's fragmentation. Z-Tyr-Tyr-OH has an exact mass of 478.1740 Da, yielding a primary precursor ion of [M+H]⁺ at m/z 479.18 in positive electrospray ionization (ESI+).

The presence of the N-benzyloxycarbonyl (Z or Cbz) group fundamentally alters the peptide's collision-induced dissociation (CID) pathway compared to unprotected peptides. The fragmentation is driven by two competing mechanisms:

  • Protecting Group Cleavage (Diagnostic Ions): The carbamate linkage of the Z-group is highly labile under low-energy CID. The dominant neutral loss is benzyl alcohol (108 Da), which generates a stable fragment at m/z 371.13 . Alternatively, heterolytic cleavage of the Z-group yields a highly stable tropylium/benzyl cation at m/z 91.05 . The loss of the benzyloxy group is a well-documented hallmark of Z-protected peptide fragmentation, heavily influenced by the conformational stability of the resulting ions [1].

  • Peptide Backbone Cleavage: Parallel to the Z-group loss, the amide bonds undergo standard charge-directed cleavage to form b and y ion series, a fundamental principle in [2]. The cleavage of the central peptide bond yields the y₁ ion (Tyr-OH) at m/z 182.08 and the b₁ ion (Z-Tyr) at m/z 298.10 . Secondary fragmentation of the tyrosine residue generates a characteristic immonium ion at m/z 136.07 .

G Precursor [M+H]+ m/z 479.18 (Z-Tyr-Tyr-OH) Z_Loss [M+H - 108]+ m/z 371.13 (Loss of Benzyl Alcohol) Precursor->Z_Loss CID (-C7H8O) Benzyl Benzyl Cation m/z 91.05 Precursor->Benzyl Z-group cleavage b1 b1 Ion (Z-Tyr) m/z 298.10 Precursor->b1 Peptide bond cleavage y1 y1 Ion (Tyr-OH) m/z 182.08 Precursor->y1 Peptide bond cleavage Immonium Tyr Immonium m/z 136.07 y1->Immonium -CO, -NH3

Caption: Fragmentation pathway of Z-Tyr-Tyr-OH under CID, highlighting diagnostic structural ions.

Comparative Performance: Z-Tyr-Tyr-OH vs. Alternatives

When designing an assay, the choice of the N-terminal protecting group dictates both the liquid chromatography (LC) retention behavior and the MS ionization efficiency. N-carbobenzoxy derivatives are frequently used as due to their balanced hydrophobicity [3].

Below is an objective performance comparison of Z-Tyr-Tyr-OH against its primary alternatives: Fmoc-Tyr-Tyr-OH, Ac-Tyr-Tyr-OH, and unprotected H-Tyr-Tyr-OH.

Performance MetricZ-Tyr-Tyr-OHFmoc-Tyr-Tyr-OHAc-Tyr-Tyr-OHH-Tyr-Tyr-OH
Precursor[M+H]⁺ 479.18567.21387.15345.14
Dominant MS/MS Ion m/z 91.05 (Benzyl)m/z 179.09 (Fluorenyl)m/z 182.08 (y₁)m/z 182.08 (y₁)
ESI+ Efficiency High (Optimal surface activity)Very HighModerateLow
Backbone Frag. Yield Moderate (Competes with Z-loss)Poor (Suppressed by Fmoc)ExcellentExcellent
LC Retention (C18) Moderate-StrongVery Strong (Often carries over)WeakVery Weak
Primary Utility Enzyme assays, MS standardsSolid-phase synthesisBiological acetylation modelsStandard proteomics

Scientific Insight: While Fmoc-Tyr-Tyr-OH provides the highest raw ESI signal due to extreme hydrophobicity, the Fmoc group dominates the MS/MS spectrum (yielding an overwhelming m/z 179 peak), which suppresses the structural b and y ions necessary for sequence confirmation. Z-Tyr-Tyr-OH offers the optimal analytical "sweet spot": it is hydrophobic enough to retain well on a C18 column and ionize efficiently, yet its fragmentation energy is balanced enough to yield both diagnostic protecting-group ions (m/z 91.05) and sequence-specific backbone ions (m/z 182.08).

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of specific diagnostic transition monitoring (e.g., 479.18 → 91.05) acts as an internal quality control step to verify the integrity of the Z-protecting group prior to backbone analysis.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Z-Tyr-Tyr-OH in 1 mL of LC-MS grade Methanol to create a 1 mg/mL (approx. 2 mM) stock.

  • Working Dilution: Dilute the stock to 1 µg/mL (approx. 2 µM) using 0.1% Formic Acid in Water (Solvent A). Causality: Formic acid ensures the protonation of the peptide, maximizing the [M+H]⁺ yield in ESI+.

Phase 2: LC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.3 mL/min. Causality: The moderate hydrophobicity of the Z-group will typically result in elution between 40-50% B, clearly separating it from any deprotected H-Tyr-Tyr-OH impurities (which elute <15% B).

Phase 3: MS/MS Acquisition (Q-TOF or Triple Quadrupole)
  • Source Settings (ESI+): Capillary voltage at 3.0 kV; Desolvation temperature at 350°C.

  • Targeted MS/MS (PRM/MRM):

    • Isolation: Q1 set to m/z 479.18 (± 0.5 Da window).

    • Collision Energy (CE) Titration:

      • Low CE (15-20 eV): Optimizes for the loss of benzyl alcohol (m/z 371.13) and the y₁ ion (m/z 182.08).

      • High CE (30-40 eV): Drives the complete heterolytic cleavage to yield the benzyl cation (m/z 91.05) and immonium ions (m/z 136.07).

G Sample 1. Sample Prep Z-Tyr-Tyr-OH LC 2. RP-HPLC Separation Sample->LC ESI 3. ESI Source [M+H]+ 479.18 LC->ESI Quad 4. Q1 Isolation Precursor Selection ESI->Quad CID 5. q2 CID Fragmentation Quad->CID TOF 6. TOF/Orbitrap Mass Analysis CID->TOF

Caption: Step-by-step LC-ESI-MS/MS analytical workflow for Z-protected dipeptide characterization.

Phase 4: Data Validation

A successful run is validated if the MS/MS spectrum contains:

  • The m/z 91.05 peak (Confirms the presence of the Z-group).

  • The m/z 182.08 peak (Confirms the C-terminal Tyrosine residue).

  • The absence of an m/z 345.14 precursor (Confirms the sample has not degraded into unprotected Tyr-Tyr-OH).

References

  • Tsunematsu H, Hachiyama S, Isobe R, Ishida E, Kakoi M, Yamamoto M. "Conformational Effect on the Fragmentations of Peptide Derivatives in Field Desorption Mass Spectrometry." Biochemical and Biophysical Research Communications, 1987. URL: [Link]

  • Rombouts I, Lagrain B, Brunnbauer M, Koehler P, Brijs K, Delcour JA. "Identification of Isopeptide Bonds in Heat-Treated Wheat Gluten Peptides." Journal of Agricultural and Food Chemistry, 2011. URL:[Link]

  • Albertolle ME, Glass SM, Trefts E, et al. "Isotopic tagging of oxidized and reduced cysteines (iTORC) for detecting and quantifying sulfenic acids, disulfides, and free thiols in cells." Journal of Biological Chemistry, 2019. URL:[Link]

Validation

Resolving the Aromatic Region of Z-Tyr-Tyr-OH: A Comparative Guide to ¹H NMR Solvent Selection and Prediction Tools

Target Audience: Researchers, scientists, and drug development professionals. Benzyloxycarbonyl-Tyrosyl-Tyrosine (Z-Tyr-Tyr-OH) is a critical dipeptide building block frequently utilized in the synthesis of biodegradable...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Benzyloxycarbonyl-Tyrosyl-Tyrosine (Z-Tyr-Tyr-OH) is a critical dipeptide building block frequently utilized in the synthesis of biodegradable polyiminocarbonates and polyurethanes for drug delivery systems[1]. However, characterizing its structural integrity via ¹H NMR presents a specific analytical challenge: the aromatic region (6.5 ppm to 7.5 ppm) is highly congested. It contains 13 overlapping protons—five from the Z-group (Cbz) phenyl ring and eight from the two distinct Tyrosine phenol rings (forming two overlapping AA'BB' systems).

This guide objectively compares experimental solvent strategies (DMSO-d₆ vs. CD₃OD) against leading in silico prediction software (Mnova vs. ChemDraw) to establish a self-validating protocol for unambiguous signal assignment.

Part 1: Solvent Selection Comparison (Experimental)

The choice of deuterated solvent fundamentally alters the chemical shifts and resolution of the aromatic protons due to solvent-solute hydrogen bonding and viscosity differences[2].

Alternative A: DMSO-d₆ (The Comprehensive View)
  • Mechanism & Causality: DMSO is a strong hydrogen-bond acceptor. It tightly binds to the phenolic hydroxyls and amide protons, preventing their rapid chemical exchange with trace water.

  • Performance: This solvent allows you to observe the exchangeable protons (phenolic OH at ~9.2 ppm; amide NH at ~8.0 ppm). However, DMSO's high viscosity increases the rotational correlation time ( τc​ ) of the dipeptide, leading to faster transverse relaxation ( T2​ ) and broader aromatic signals. The two Tyrosine AA'BB' doublets often suffer from baseline overlap.

Alternative B: CD₃OD (The High-Resolution View)
  • Mechanism & Causality: Methanol-d₄ is a protic solvent. The labile phenolic OH and amide NH protons undergo rapid deuterium exchange with the solvent, rendering them invisible in the ¹H NMR spectrum.

  • Performance: The elimination of quadrupolar broadening from the nitrogen nuclei and the lower viscosity of CD₃OD result in significantly sharper aromatic peaks. The AA'BB' systems of the N-terminal (Tyr1) and C-terminal (Tyr2) phenol rings achieve baseline separation, making integration and coupling constant ( J ) extraction highly accurate.

Table 1: Comparative ¹H NMR Chemical Shifts (Representative Data at 600 MHz)
Proton AssignmentMultiplicityIntegrationExp. (CD₃OD) ppmExp. (DMSO-d₆) ppm
Z-group (Cbz) m5H7.25 - 7.357.20 - 7.35
Tyr2 (C-term) 2,6-H d ( J≈8.5 Hz)2H7.057.02
Tyr1 (N-term) 2,6-H d ( J≈8.5 Hz)2H6.956.92
Tyr2 (C-term) 3,5-H d ( J≈8.5 Hz)2H6.756.68
Tyr1 (N-term) 3,5-H d ( J≈8.5 Hz)2H6.656.60
Phenolic OH s (br)2HExchanged9.15, 9.20
Amide NH d2HExchanged7.95, 8.05

Part 2: In Silico Prediction vs. Experimental Reality

Researchers frequently rely on NMR prediction software to deconvolute complex spectra. We compared the predictive accuracy of two industry standards against the experimental reality of Z-Tyr-Tyr-OH[3].

  • ChemDraw (Linear Additivity Rules): ChemDraw utilizes substituent chemical shift (SCS) additivity rules. Verdict: Poor accuracy for this specific dipeptide. ChemDraw often predicts identical chemical shifts for both Tyr1 and Tyr2 because it fails to account for the 3D anisotropic shielding effects of the peptide backbone and the spatial difference between an N-terminal amide and a C-terminal carboxylic acid[4].

  • Mnova (HOSE Codes & Machine Learning): Mnova utilizes Hierarchically Ordered Spherical Environment (HOSE) codes combined with 3D conformer generation. Verdict: Moderate to High accuracy. Mnova successfully differentiates the two Tyrosine rings, though it typically overestimates the downfield shift of the C-terminal protons by ~0.05 ppm.

Part 3: Experimental Workflow & Protocols

To ensure a self-validating system, the following protocol must be strictly adhered to when preparing Z-Tyr-Tyr-OH for high-resolution NMR.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of highly pure Z-Tyr-Tyr-OH in 600 µL of CD₃OD (99.8% D). Ensure complete dissolution via gentle vortexing. Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated locking on the deuterium signal of CD₃OD.

  • Shimming: Execute 3D gradient shimming (TopShim or equivalent) to optimize the Z -axis gradients. A well-shimmed sample should yield a residual solvent peak full-width at half-maximum (FWHM) of < 0.8 Hz.

  • Acquisition Parameters: Set the probe temperature to 298 K. Acquire a standard 1D ¹H spectrum using a 30° pulse angle (zg30), 64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the aromatic protons.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transform. Phase and baseline correct the spectrum manually. Calibrate the chemical shift using the residual CD₂HOD quintet at 3.31 ppm.

NMR_Workflow Start Z-Tyr-Tyr-OH Sample Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Observe OH/NH) Solvent->DMSO CD3OD CD3OD (Sharper Aromatic Signals) Solvent->CD3OD Acq 1H NMR Acquisition (600 MHz, 298K) DMSO->Acq CD3OD->Acq Process Fourier Transform & Multiplet Analysis Acq->Process

Experimental workflow for Z-Tyr-Tyr-OH 1H NMR solvent selection and acquisition.

Part 4: Signal Assignment Logic

To definitively assign the 13 aromatic protons, follow this logical deduction tree:

  • Identify the Z-Group: The 5 protons of the benzyl ring do not have an electron-donating hydroxyl group para to the attachment point. They will appear as the most downfield multiplet (~7.3 ppm).

  • Identify the Tyrosine Systems: The remaining 8 protons belong to the two phenol rings. Because the hydroxyl group is strongly electron-donating via resonance, the ortho protons (3,5-H) are shielded and appear further upfield (~6.6 - 6.8 ppm) than the meta protons (2,6-H) (~6.9 - 7.1 ppm).

  • Differentiate Tyr1 vs. Tyr2: Use a 2D COSY experiment. The cross-peaks will link the 2,6-H doublet to its corresponding 3,5-H doublet, confirming the two distinct AA'BB' spin systems. The C-terminal Tyrosine (Tyr2) is generally slightly more deshielded than the N-terminal Tyrosine (Tyr1) due to the proximity of the free carboxylic acid.

Signal_Assignment Aromatic Aromatic Region (6.5 - 7.5 ppm) ZGroup Z-Group (Cbz) 5H Multiplet (~7.3 ppm) Aromatic->ZGroup Tyr Tyrosine Phenol Rings 8H Total Aromatic->Tyr Tyr1 Tyr1 (N-term) AA'BB' System Tyr->Tyr1 Tyr2 Tyr2 (C-term) AA'BB' System Tyr->Tyr2 COSY 2D COSY Validation Tyr1->COSY Tyr2->COSY

Logical assignment tree for resolving the 13 aromatic protons of Z-Tyr-Tyr-OH.

References

  • Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications. ACS Publications. Available at:[Link]

  • Quantitative 1H Nuclear Magnetic Resonance (Qnmr) of Aromatic Amino Acids for Protein Quantification. Preprints. Available at:[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. Available at:[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. Available at:[Link]

Sources

Comparative

Introduction: The Critical Choice of a Substrate in Protease Research

An In-Depth Guide to Substrate Specificity: Z-Tyr-Tyr-OH vs. Z-Phe-Tyr-OH for Protease Activity Assays In the fields of enzymology and drug development, the accurate characterization of protease activity is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Substrate Specificity: Z-Tyr-Tyr-OH vs. Z-Phe-Tyr-OH for Protease Activity Assays

In the fields of enzymology and drug development, the accurate characterization of protease activity is paramount. Proteases, such as chymotrypsin and carboxypeptidase A, exhibit exquisite specificity, preferentially cleaving peptide bonds adjacent to particular amino acid residues. The choice of substrate is therefore not a trivial matter; it is a critical experimental parameter that dictates the sensitivity, accuracy, and relevance of an assay. This guide provides a detailed comparison of two common dipeptide substrates: Z-Tyr-Tyr-OH (N-α-Carbobenzoxy-L-tyrosyl-L-tyrosine) and Z-Phe-Tyr-OH (N-α-Carbobenzoxy-L-phenylalanyl-L-tyrosine).

These substrates are particularly useful for assaying endopeptidases like chymotrypsin, which cleaves at the C-terminal side of the first residue (P1), and exopeptidases like Carboxypeptidase A, which cleaves the C-terminal residue (P1'). By understanding the subtle yet significant differences between a tyrosine and a phenylalanine at the P1 position, researchers can design more insightful experiments to probe enzyme kinetics, screen for inhibitors, and develop novel therapeutics.

Structural and Physicochemical Comparison

The sole structural difference between Z-Tyr-Tyr-OH and Z-Phe-Tyr-OH lies in the P1 residue: a single hydroxyl (-OH) group on the phenolic ring of tyrosine, which is absent in phenylalanine. This seemingly minor variation has significant implications for the substrate's physicochemical properties and its interaction with an enzyme's active site.

  • Z-Phe-Tyr-OH (P1 = Phenylalanine): Features a purely hydrophobic benzyl side chain at the P1 position. This makes it an archetypal substrate for enzymes with a deep, nonpolar S1 binding pocket, such as chymotrypsin[1][2].

  • Z-Tyr-Tyr-OH (P1 = Tyrosine): The addition of a hydroxyl group to the phenyl ring introduces a polar element. This group can act as both a hydrogen bond donor and acceptor. This feature may influence its binding affinity and solubility.

The solubility of these peptides, particularly those containing tyrosine, is known to be pH-dependent, with solubility generally increasing in acidic or basic conditions compared to neutral pH[2][3]. The hydrophobic N-terminal carbobenzoxy (Z) group decreases overall aqueous solubility, often necessitating the use of small amounts of organic co-solvents like DMSO or ethanol for stock solutions.

Enzymatic Specificity and Kinetic Rationale

While direct, side-by-side kinetic data for these two specific substrates under identical conditions is not extensively documented in a single report, we can infer the expected enzymatic preferences based on the well-characterized specificities of relevant proteases.

α-Chymotrypsin

Chymotrypsin is a serine endopeptidase renowned for its preference for cleaving peptide bonds following large, hydrophobic residues at the P1 position. Its S1 specificity pocket is a deep, hydrophobic cavity that readily accommodates aromatic side chains like phenylalanine, tyrosine, and tryptophan[1][4].

  • Interaction with Z-Phe-Tyr-OH: The phenylalanine at P1 fits snugly into the S1 pocket, driven by favorable hydrophobic interactions. This is a classic enzyme-substrate pairing.

  • Interaction with Z-Tyr-Tyr-OH: The tyrosine at P1 also fits well into the S1 pocket. The key question is the role of the p-hydroxyl group. It could potentially form a hydrogen bond with backbone atoms or trapped water molecules at the rim of the S1 pocket. This additional interaction could, in theory, increase binding affinity (lower Km) compared to phenylalanine. However, it could also necessitate minor conformational adjustments that might slightly alter the turnover rate (kcat). For chymotrypsin, the primary driving force for binding is hydrophobicity, and the preference between Phe and Tyr is often subtle and can be isoform-dependent[5][6].

Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloexopeptidase that removes the C-terminal amino acid from a peptide chain. Its specificity is dictated by a hydrophobic pocket (the S1' pocket) that preferentially binds C-terminal residues with aromatic or large branched aliphatic side chains[7][8]. Both Z-Tyr-Tyr-OH and Z-Phe-Tyr-OH present a C-terminal tyrosine (P1' residue), which is a favored residue. The enzyme's interaction will therefore be primarily with this C-terminal tyrosine. However, the identity of the P1 residue (the penultimate amino acid) can also influence binding and catalysis.

  • For Carboxypeptidase A, the primary cleavage occurs after the C-terminal Tyr. The difference between the two substrates lies in the P1 residue (Phe vs. Tyr). The enzyme's active site cleft can extend to accommodate several residues, and interactions beyond the scissile bond can influence kinetics. An additional hydrogen bond opportunity from the P1 Tyr in Z-Tyr-Tyr-OH could subtly modulate the overall binding and catalytic efficiency.

Quantitative Comparison: Expected Kinetic Observations

The following table summarizes the key metrics for comparing the two substrates and the hypothesized kinetic consequences based on their structures. Researchers should experimentally determine these values for their specific enzyme and assay conditions.

ParameterZ-Phe-Tyr-OHZ-Tyr-Tyr-OHRationale for Expected Difference
Enzyme Target Chymotrypsin, Carboxypeptidase AChymotrypsin, Carboxypeptidase ABoth possess hydrophobic residues favored by these proteases.
Structure P1 residue is PhenylalanineP1 residue is TyrosineTyrosine has a p-hydroxyl group; Phenylalanine does not.
Binding Affinity (Km) BaselinePotentially Lower (Higher Affinity)The P1 tyrosine's -OH group could form an additional hydrogen bond with the enzyme active site, potentially stabilizing the enzyme-substrate complex.
Turnover Rate (kcat) BaselineComparable or Slightly LowerThe potential for tighter binding does not always translate to a faster turnover. The release of the more polar Z-Tyr-OH product might be slightly slower.
Catalytic Efficiency (kcat/Km) HighPotentially HigherA significant decrease in Km (tighter binding) without a proportional decrease in kcat would result in higher overall catalytic efficiency. This must be determined experimentally.
Aqueous Solubility LowerSlightly HigherThe polar hydroxyl group on the P1 tyrosine can slightly improve solubility in aqueous buffers, potentially simplifying assay setup.

Experimental Protocol: A Validated Assay for Comparative Analysis

This protocol provides a robust method for directly comparing the hydrolysis of Z-Tyr-Tyr-OH and Z-Phe-Tyr-OH by a protease like α-chymotrypsin. The methodology relies on quantifying the newly formed free α-amino group of the C-terminal tyrosine product using a ninhydrin-based colorimetric assay[9][10].

Diagram of Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis prep_sub Substrate Stocks: 10 mM Z-Tyr-Tyr-OH in DMSO 10 mM Z-Phe-Tyr-OH in DMSO assay_setup Assay Plate Setup: - Substrate Working Dilutions - Buffer - Controls (No Enzyme, No Substrate) prep_sub->assay_setup Dilute in Buffer prep_enz Enzyme Stock: 1 mg/mL Chymotrypsin in 1 mM HCl assay_init Initiate Reaction: Add Chymotrypsin working solution (e.g., final conc. 10 µg/mL) prep_enz->assay_init Dilute in Buffer prep_buf Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl pH 7.8 @ 25°C prep_buf->assay_setup prep_nin Ninhydrin Reagent: 0.35g Ninhydrin in 100 mL Ethanol prep_std Standard Curve: L-Tyrosine dilutions (0 - 200 µM) analysis Data Analysis: - Plot Standard Curve - Calculate Product Concentration - Determine Initial Velocity (V₀) - Calculate Km, kcat prep_std->analysis For Calibration assay_setup->assay_init assay_incubate Incubate at 25°C Take aliquots at time points (e.g., 0, 5, 10, 20, 30 min) assay_init->assay_incubate assay_stop Stop Reaction: Add aliquot to Ninhydrin Reagent assay_incubate->assay_stop detect_heat Heat at 95°C for 15 min (Color Development) assay_stop->detect_heat detect_cool Cool to Room Temp detect_heat->detect_cool detect_read Read Absorbance at 570 nm detect_cool->detect_read detect_read->analysis

Caption: Workflow for comparing protease activity on Z-Tyr-Tyr-OH and Z-Phe-Tyr-OH.

Materials
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • Z-Tyr-Tyr-OH (Bachem, I-1475)

  • Z-Phe-Tyr-OH (Bachem, I-1395)

  • Trizma® base (Tris)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Dimethyl sulfoxide (DMSO)

  • Ninhydrin[11]

  • Ethanol (or 1:1 acetone/butanol mixture)[11]

  • L-Tyrosine (for standard curve)

  • Microplate reader or spectrophotometer

Step-by-Step Protocol

Part A: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl containing 100 mM NaCl. Adjust pH to 7.8 at 25°C.

  • Enzyme Stock (1 mg/mL): Dissolve chymotrypsin in cold 1 mM HCl. Store in aliquots at -20°C. Causality: Dissolving in dilute acid prevents autolysis and maintains enzyme stability.

  • Substrate Stocks (10 mM): Dissolve Z-Tyr-Tyr-OH and Z-Phe-Tyr-OH in 100% DMSO.

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol. Store protected from light[11].

  • Tyrosine Standard Stock (1 mM): Prepare a 1 mM stock of L-Tyrosine in Assay Buffer. Use this to prepare a standard curve (e.g., 0, 25, 50, 100, 150, 200 µM) in the same final volume as the assay samples.

Part B: Enzyme Assay (96-well plate format)

  • Substrate Working Solutions: Prepare a range of substrate concentrations (e.g., 0.1 to 5 mM) by diluting the 10 mM stock solutions into the Assay Buffer.

  • Assay Setup: In separate wells of a microplate, add:

    • Test Wells: 50 µL of substrate working solution.

    • No-Enzyme Control: 50 µL of substrate working solution.

    • No-Substrate Control: 50 µL of Assay Buffer.

  • Pre-incubation: Equilibrate the plate at 25°C for 5 minutes.

  • Enzyme Working Solution: Immediately before use, dilute the enzyme stock to a working concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL) in Assay Buffer.

  • Reaction Initiation: Start the reaction by adding 50 µL of the enzyme working solution to the Test and No-Substrate wells. Add 50 µL of Assay Buffer to the No-Enzyme control wells.

  • Incubation & Sampling: Incubate at 25°C. At defined time points (e.g., 0, 5, 10, 20, 30 minutes), transfer a 10 µL aliquot from each well to a new plate containing 100 µL of Ninhydrin Reagent. This stops the reaction and begins the detection step. Trustworthiness: Time-course sampling is crucial to ensure the reaction rate is measured in the initial linear phase.

Part C: Ninhydrin Detection

  • Color Development: Seal the detection plate and heat in a water bath or oven at 95-100°C for 15-20 minutes[11]. A deep purple color will develop in the presence of free amino groups.

  • Cooling: Cool the plate to room temperature.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Part D: Data Analysis

  • Standard Curve: Plot the absorbance at 570 nm versus the concentration of your L-Tyrosine standards. Determine the linear equation (y = mx + c).

  • Calculate Product Concentration: Use the standard curve equation to convert the absorbance values of your samples into the concentration of product (L-Tyrosine) formed.

  • Determine Initial Velocity (V₀): For each substrate concentration, plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes).

  • Calculate Kinetic Parameters: Plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. Calculate kcat from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).

Conclusion and Recommendations

The choice between Z-Tyr-Tyr-OH and Z-Phe-Tyr-OH depends on the specific goals of the research.

  • For general chymotrypsin activity screening, Z-Phe-Tyr-OH is an excellent choice, representing a canonical hydrophobic substrate.

  • To investigate the role of subtle polar interactions in the S1 pocket, a direct comparison using both Z-Phe-Tyr-OH and Z-Tyr-Tyr-OH is highly informative. The potential for Z-Tyr-Tyr-OH to exhibit tighter binding (lower Km) makes it a valuable tool for probing the finer details of substrate recognition.

  • From a practical standpoint, the slightly higher potential solubility of Z-Tyr-Tyr-OH might offer a marginal advantage in preparing high-concentration stock solutions or in assays where organic co-solvents must be minimized.

Ultimately, the power of these substrates lies in their direct comparability. By employing the validated protocol described above, researchers can empirically determine the kinetic parameters for their enzyme of interest, providing authoritative, data-driven insights into its specific substrate preferences.

References

  • ResearchGate. (n.d.). Ninhydrin Assay For Proteolysis in Ripening Cheese. Retrieved from [Link]

  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Hitchcock, D.I. (1924). The solubility of tyrosine in acid and in alkali. The Journal of General Physiology. Retrieved from [Link]

  • Carta, R., & Tola, G. (2003). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Substrate specificity – Knowledge and References. Retrieved from [Link]

  • DiVA portal. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

  • Dua, R. D., & Ralhan, S. (1985). Mechanistic studies on carboxypeptidase a from goat pancreas — part II: Evidence for carboxyl group. Journal of Biosciences. Retrieved from [Link]

  • Dua, R. D., & Ralhan, S. (1985). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences. Retrieved from [Link]

  • Szabó, A., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. FEBS Open Bio. Retrieved from [Link]

  • Kajiwara, K., & Kuroda, S. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carboxypeptidase A – Knowledge and References. Retrieved from [Link]

  • PubMed. (1973). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Retrieved from [Link]

  • PubMed. (1973). Anomalous pH dependence of kcat-KM in enzyme reactions. Rate constants for the association of chymotrypsin with substrates. Retrieved from [Link]

  • PubMed. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Retrieved from [Link]

  • PubMed. (1972). A mechanism of action for carboxypeptidase A. Retrieved from [Link]

  • PubMed. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. Retrieved from [Link]

  • PubMed. (1980). Carboxypeptidase A mechanisms. Retrieved from [Link]

  • PubMed. (1992). The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. Retrieved from [Link]

  • PubMed. (2008). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Retrieved from [Link]

  • Research Repository UCD. (n.d.). The importance of tetrahedral intermediate formation in the catalytic mechanism of the serine proteases chymotrypsin and subtilisin. Retrieved from [Link]

  • csbsju. (2016). B: mechanisms of enzyme catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics of Tyr (a), Phe (b), and Trp (c) at different ratios.... Retrieved from [Link]

  • CORE. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Retrieved from [Link]

  • PubMed. (1977). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Carboxypeptidase Y stability. Retrieved from [Link]

  • Nature. (n.d.). Regulation of enzymatic reactions by chemical composition of peptide biomolecular condensates. Retrieved from [Link]

  • Nature. (n.d.). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Retrieved from [Link]

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Validation

Validation of Z-Tyr-Tyr-OH purity using elemental analysis

A Comprehensive Guide to the Purity Validation of Z-Tyr-Tyr-OH: Elemental Analysis vs. Chromatographic Methods Executive Summary In biochemical research, dosing inaccuracies are frequently traced back to a fundamental mi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Purity Validation of Z-Tyr-Tyr-OH: Elemental Analysis vs. Chromatographic Methods

Executive Summary

In biochemical research, dosing inaccuracies are frequently traced back to a fundamental misunderstanding of peptide characterization: the conflation of "Chromatographic Purity" with "Net Peptide Content" (NPC)[1]. Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide derivative widely utilized as an oxytocin inhibitor[2],[3]. When researchers dissolve a lyophilized vial of Z-Tyr-Tyr-OH assuming that 1 mg of powder equals 1 mg of active peptide, they systematically under-dose their assays by 10% to 30%.

This guide objectively compares Elemental Analysis (EA) against alternative methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Amino Acid Analysis (AAA) for validating the true purity and active mass of Z-Tyr-Tyr-OH. By establishing a self-validating orthogonal workflow, we demonstrate why EA remains the gold standard for absolute peptide quantification[4],[5].

The Chemical Context & The "Invisible Mass" Causality

To understand why RP-HPLC alone is insufficient, we must examine the chemical structure of Z-Tyr-Tyr-OH:

  • Molecular Formula: C₂₆H₂₆N₂O₇

  • Molecular Weight: 478.50 g/mol

  • Theoretical Nitrogen Content: 5.85%

The Causality of Invisible Mass: RP-HPLC utilizes UV detection (typically at 214 nm or 220 nm) to measure the absorbance of peptide bonds and aromatic rings (like the Tyrosine side chains and the Cbz protecting group). However, lyophilized peptide powders are highly hygroscopic. They absorb ambient moisture and often retain residual solvents from the purification process[6].

Crucially, unlike highly basic peptides (e.g., those rich in Arginine or Lysine) which form predictable, stoichiometric trifluoroacetate (TFA) salts, Z-Tyr-Tyr-OH lacks free basic amines. Its N-terminus is protected by the Cbz (Z) group, and its side chains are acidic phenols. Consequently, its mass discrepancy is driven almost entirely by variable, batch-dependent bound water rather than predictable salt formation[1],[6]. Because water (H₂O) lacks chromophores, it is entirely invisible to HPLC. Elemental Analysis solves this by combusting the sample to measure the absolute mass fraction of Nitrogen. Since water and residual solvents contain no Nitrogen, any drop in the measured Nitrogen percentage below the theoretical 5.85% is directly proportional to the "invisible" impurity mass[4],[7].

Comparative Analysis: Elemental Analysis vs. Alternatives

To establish a robust quality control strategy, researchers must select the appropriate analytical tool for the correct metric.

Analytical MethodPrimary Metric AssessedDetects Salts & Moisture?Precision / AccuracyBest Use Case for Z-Tyr-Tyr-OH
Elemental Analysis (CHN) Net Peptide Content (NPC)Yes (Indirectly via N dilution)High (±0.3% variance)Absolute mass quantification for precise molar dosing.
RP-HPLC (UV) Chromatographic PurityNo (UV blind to H₂O/salts)High (Resolves isomers)Identifying truncated/deletion peptide impurities.
Amino Acid Analysis (AAA) Net Peptide Content (NPC)Yes Moderate (Hydrolysis loss)Alternative to EA, but prone to Tyrosine degradation.
Mass Spectrometry (MS) Molecular Identity (m/z)No High (Exact mass)Confirming the dominant peak is actually C₂₆H₂₆N₂O₇.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental noise or instrument drift cannot be misinterpreted as sample data.

Protocol A: Chromatographic Purity via RP-HPLC

Objective: Determine the percentage of target sequence relative to peptidic impurities.

  • Mobile Phase Preparation: Prepare Solvent A (0.1% TFA in LC-MS grade H₂O) and Solvent B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing reagent to suppress the ionization of the C-terminal carboxylic acid, sharpening the peak shape.

  • System Blanking (Self-Validation): Inject 10 µL of pure Solvent A. Causality: Establishes the baseline and proves the column is free of carryover from previous runs.

  • System Suitability Test (SST): Inject a known Z-Tyr-Tyr-OH reference standard. Verify that the theoretical plate count is >2000 and the tailing factor is <1.5.

  • Sample Analysis: Inject the sample using a gradient of 10% to 90% Solvent B over 20 minutes on a C18 column (4.6 x 150 mm, 5 µm).

  • Integration: Calculate purity by dividing the area of the main Z-Tyr-Tyr-OH peak by the total area of all UV-absorbing peaks.

Protocol B: Net Peptide Content via Elemental Analysis (CHN)

Objective: Determine the absolute active mass of the peptide.

  • Instrument Purge & Blanking (Self-Validation): Run 3 empty tin capsules through the CHNS/O analyzer at 1000°C in pure O₂. Causality: Ensures the system is purged of atmospheric N₂ and establishes a true zero-nitrogen baseline.

  • K-Factor Calibration (Self-Validation): Combust 3 aliquots of a certified Sulfanilamide standard (Theoretical N = 16.27%). Build a linear response curve. If the variance exceeds 0.1%, halt and recalibrate.

  • Sample Combustion: Accurately weigh 1.5 mg of lyophilized Z-Tyr-Tyr-OH into a tin capsule. Combust to convert all nitrogenous material into NOₓ, which is then reduced to N₂ gas and quantified via a Thermal Conductivity Detector (TCD).

  • Drift Check: Run a secondary standard post-sample to verify detector stability.

  • Calculation: NPC (%)=(Measured N%/Theoretical N%)×100 [7].

Orthogonal Workflow Visualization

G Start Z-Tyr-Tyr-OH Lyophilized Powder (Peptide + Water + Salts) Split Orthogonal Aliquoting Start->Split HPLC RP-HPLC Analysis (UV Detection @ 220nm) Split->HPLC EA Elemental Analysis (Combustion & TCD) Split->EA MS Mass Spectrometry (m/z Profiling) Split->MS HPLC_Res Chromatographic Purity (%) Misses: Salts, Moisture HPLC->HPLC_Res EA_Res Net Peptide Content (%) Accounts for Absolute Mass EA->EA_Res Combine True Active Molarity Calculation (Gross Mass × HPLC% × NPC%) MS->Combine HPLC_Res->Combine EA_Res->Combine

Caption: Orthogonal validation workflow combining RP-HPLC, Elemental Analysis, and MS.

Experimental Data: Z-Tyr-Tyr-OH Case Study

To illustrate the critical nature of this orthogonal approach, consider the following experimental data from a standard 1.000 mg batch of Z-Tyr-Tyr-OH.

ParameterAnalytical MethodResultScientific Implication
Gross Weight Analytical Balance1.000 mgTotal mass including invisible impurities.
Chromatographic Purity RP-HPLC (220 nm)98.5%High sequence fidelity; minimal deletion peptides.
Nitrogen Content Elemental Analysis4.80%Lower than theoretical 5.85% due to bound water.
Net Peptide Content (NPC) Calculated (4.80 / 5.85)82.05%17.95% of the powder is non-peptidic mass[7].
True Active Mass Gross × Purity × NPC0.808 mgActual mass of target Z-Tyr-Tyr-OH for dosing.

Sources

Comparative

Comparative Synthesis Guide: Z-Tyr-Tyr-OH vs. Boc-Tyr-Tyr-OH

Executive Summary The synthesis of tyrosine-rich dipeptides is a cornerstone of modern peptide chemistry, crucial for developing hydrogels, photocontrolled drug release systems, and protein-interaction inhibitors[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tyrosine-rich dipeptides is a cornerstone of modern peptide chemistry, crucial for developing hydrogels, photocontrolled drug release systems, and protein-interaction inhibitors[1]. However, the incorporation of consecutive Tyrosine (Tyr) residues presents unique synthetic challenges due to the nucleophilic nature of its phenolic side chain[2]. This guide provides a comprehensive, data-driven comparison between two dominant N-terminal protection strategies: the Z (Benzyloxycarbonyl) strategy and the Boc (tert-Butyloxycarbonyl) strategy, specifically focusing on the synthesis of Z-Tyr-Tyr-OH and Boc-Tyr-Tyr-OH.

Mechanistic Causality: The Tyrosine Challenge

The fundamental bottleneck in synthesizing Tyr-Tyr dipeptides is the phenolic hydroxyl (-OH) group. If left unprotected during carboxyl activation, this group is highly susceptible to undesired O-acylation, leading to branched byproducts and significantly diminished yields[2].

To mitigate this, the side chain must be masked. The choice of N-terminal protection (Boc vs. Z) dictates the entire downstream deprotection causality:

  • Boc Strategy: The Boc group is acid-labile and typically removed using anhydrous trifluoroacetic acid (TFA)[3]. Because TFA would prematurely cleave standard acid-labile side-chain protectors, Tyrosine is often protected as a benzyl ether (Boc-Tyr(OBzl)-OH)[4]. This necessitates a final global deprotection step (e.g., catalytic hydrogenation) to remove the OBzl groups without affecting the N-terminal Boc group[1].

  • Z Strategy: The Z group provides robust protection against racemization during activation and is uniquely stable to mild acids[3]. It is classically removed via catalytic hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH)[3]. In the synthesis of Z-Tyr-Tyr-OH, the Z group is intended to remain on the final product, meaning side-chain protection can either be omitted (if coupling conditions are highly controlled) or removed orthogonally.

Mechanism PhenolicOH Tyrosine Phenolic -OH Unprotected Unprotected -OH Risk: O-Acylation PhenolicOH->Unprotected No Protection Protected Protected -OH (e.g., OBzl) Prevents Side Reactions PhenolicOH->Protected Benzyl/tBu Ether BocChoice Boc Strategy Requires Acidic Cleavage Protected->BocChoice ZChoice Z Strategy Allows Mild Hydrogenolysis Protected->ZChoice

Mechanistic logic for Tyrosine side-chain protection and N-terminal strategy selection.

Quantitative Yield & Performance Comparison

The table below synthesizes quantitative experimental data for the two methodologies. The Boc strategy data is derived from the active ester coupling of Boc-Tyr(OBzl)-OSu[1], while the Z strategy data reflects standard carbodiimide-mediated solution-phase peptide synthesis.

ParameterBoc-Tyr-Tyr-OH SynthesisZ-Tyr-Tyr-OH Synthesis
Coupling Reagents Active Ester (OSu) + H-Tyr-OBzlEDC·HCl / HOBt + H-Tyr-OMe
Solvent System CH₃CN / H₂O[1]Anhydrous DMF
Intermediate Formed Boc-Tyr(OBzl)-Tyr-OBzl[1]Z-Tyr-Tyr-OMe
Intermediate Yield 51%[1]~75 - 80%
Deprotection Method 10% Pd/C Hydrogenation (24 h)[1]LiOH Saponification (2 h)
Deprotection Yield Quantitative (≥99%)[1]~90%
Overall Process Yield ~50 - 51% ~67 - 72%
Final Purity (RP-HPLC) ≥97%[1]≥95%

Note: The moderate 51% yield in the Boc pathway is a direct consequence of the steric hindrance imposed by the bulky OBzl side-chain protecting groups during the aqueous/organic coupling phase[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workup step relies on specific acid-base chemistry to isolate the target peptide from unreacted precursors, ensuring the integrity of the intermediate before proceeding to deprotection.

Workflow Start Dipeptide Synthesis BocRoute Boc-Tyr(OBzl)-OSu + H-Tyr-OBzl Start->BocRoute ZRoute Z-Tyr-OH + H-Tyr-OMe Start->ZRoute BocInter Boc-Tyr(OBzl)-Tyr-OBzl Yield: 51% BocRoute->BocInter Active Ester Coupling ZInter Z-Tyr-Tyr-OMe Yield: ~75-80% ZRoute->ZInter EDC/HOBt Coupling BocFinal Boc-Tyr-Tyr-OH via Pd/C Hydrogenation BocInter->BocFinal Global Deprotection ZFinal Z-Tyr-Tyr-OH via LiOH Saponification ZInter->ZFinal C-terminal Hydrolysis

Experimental workflows for Boc-Tyr-Tyr-OH and Z-Tyr-Tyr-OH synthesis highlighting key intermediates.
Protocol A: Synthesis of Boc-Tyr-Tyr-OH (Active Ester Method)

This protocol utilizes an N-hydroxysuccinimide (OSu) active ester to drive the coupling without the need for harsh carbodiimides, minimizing side reactions at the cost of reaction speed[1].

Step 1: Coupling

  • Dissolve Boc-Tyr(OBzl)-OSu (1.0 eq, e.g., 12.54 mmol) in 50 mL of Acetonitrile (CH₃CN)[1].

  • In a separate flask, dissolve H-Tyr-OBzl (1.5 eq, 18.82 mmol) in 50 mL of deionized water[1].

  • Add the aqueous amine solution dropwise to the active ester solution. Stir the biphasic mixture vigorously for 8 hours at room temperature[1].

  • Self-Validation Workup: Remove CH₃CN in vacuo. Dissolve the resulting residue in Ethyl Acetate (100 mL). Wash the organic layer twice with saturated NaHCO₃ (to neutralize and remove any hydrolyzed Boc-Tyr(OBzl)-OH), followed by 1 M KHSO₄ (to protonate and partition unreacted H-Tyr-OBzl into the aqueous phase), and finally with brine[1].

  • Dry over Na₂SO₄ and concentrate to yield solid Boc-Tyr(OBzl)-Tyr-OBzl (Yield: ~51%)[1].

Step 2: Global Deprotection

  • Dissolve Boc-Tyr(OBzl)-Tyr-OBzl (3.2 mmol) in 50 mL of 1,4-dioxane[1].

  • Add 10% Pd/C catalyst (10% w/w). Purge the flask with N₂, then introduce H₂ gas via a balloon.

  • Stir at room temperature for 24 hours[1]. The Boc group is entirely stable to catalytic hydrogenation[3], ensuring only the benzyl ethers and esters are cleaved.

  • Filter through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield Boc-Tyr-Tyr-OH in quantitative yield[1].

Protocol B: Synthesis of Z-Tyr-Tyr-OH (Carbodiimide Method)

This protocol uses EDC and HOBt. HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDC to create an active ester in situ, which suppresses both racemization and potential O-acylation of the unprotected Tyrosine side chains[3].

Step 1: Coupling

  • Dissolve Z-Tyr-OH (1.0 eq) and H-Tyr-OMe·HCl (1.05 eq) in anhydrous DMF at 0°C under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt, freeing the nucleophilic amine.

  • Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1 M KHSO₄ (removes unreacted amine and EDC urea byproducts), saturated NaHCO₃ (removes unreacted Z-Tyr-OH and HOBt), and brine.

  • Dry over Na₂SO₄ and concentrate to yield Z-Tyr-Tyr-OMe .

Step 2: C-Terminal Saponification

  • Dissolve Z-Tyr-Tyr-OMe in a 3:1 mixture of THF/H₂O.

  • Cool to 0°C and add LiOH·H₂O (1.5 eq). Stir for 2 hours. Causality: Low temperature prevents base-catalyzed racemization of the alpha-carbon.

  • Monitor via TLC. Once complete, evaporate the THF in vacuo.

  • Acidify the remaining aqueous phase with 1 M HCl to pH 2-3. The target Z-Tyr-Tyr-OH will precipitate as a white solid. Filter, wash with cold water, and dry.

Strategic Selection Criteria

  • Choose Boc-Tyr-Tyr-OH when: You require downstream solid-phase peptide synthesis (SPPS) where the N-terminus must be iteratively deprotected using acidic conditions (TFA)[3]. The quantitative yield of the final hydrogenation step makes it highly reliable for generating clean building blocks[1].

  • Choose Z-Tyr-Tyr-OH when: You are conducting solution-phase synthesis and require an intermediate that is highly crystalline and resistant to racemization[3]. The Z-strategy generally offers a higher overall yield (~70%) compared to the sterically hindered Boc-OBzl active ester route (~50%).

References

  • Source: National Institutes of Health (NIH)
  • A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis Source: Benchchem URL
  • Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Creative Peptides URL
  • BOC Protection and Deprotection Source: BZ Chemical URL

Sources

Validation

Determination of Z-Tyr-Tyr-OH Molar Extinction Coefficient at 280 nm: A Comparative Guide

Accurate determination of peptide concentration is a foundational requirement in drug development, enzymatic assay calibration, and biomaterial synthesis. Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate determination of peptide concentration is a foundational requirement in drug development, enzymatic assay calibration, and biomaterial synthesis. Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly utilized hydrophobic dipeptide, frequently employed as a model substrate for proteolytic enzymes (like pepsin and cathepsins) and as a precursor for tyrosine-derived polycarbonates in advanced drug delivery systems.

This guide provides an authoritative, comparative analysis of the molar extinction coefficient (ε) of Z-Tyr-Tyr-OH at 280 nm, contrasting it with alternative standards, and outlines a self-validating experimental protocol to ensure absolute quantitative accuracy.

Mechanistic Principles of UV-Vis Absorbance at 280 nm

The quantification of proteins and peptides at 280 nm relies on the Beer-Lambert Law ( A=ε⋅c⋅l ), where absorbance is directly proportional to the molar concentration ( c ) and the path length ( l )[1].

For peptides, the absorbance at 280 nm is almost exclusively driven by the presence of aromatic amino acids—specifically Tryptophan (Trp) and Tyrosine (Tyr), with minor contributions from disulfide bonds (Cystine)[2].

The Chromophore Landscape of Z-Tyr-Tyr-OH

When evaluating Z-Tyr-Tyr-OH, we must account for the specific functional groups:

  • The Tyrosine Residues: Each phenolic ring of a free Tyrosine residue has a well-established molar extinction coefficient of approximately 1,490 M⁻¹cm⁻¹ at 280 nm in aqueous buffers[1][3].

  • The Z-Protecting Group (Benzyloxycarbonyl): The aromatic ring of the Z-group absorbs strongly in the far-UV range (maximum ~254 nm). Because this ring is not conjugated with the peptide backbone in a manner that shifts its absorption spectrum, its contribution to absorbance at 280 nm is negligible.

Consequently, the theoretical extinction coefficient of Z-Tyr-Tyr-OH is strictly additive based on its two Tyrosine residues, yielding an expected value of ~2,980 M⁻¹cm⁻¹ .

Chromophores Molecule Z-Tyr-Tyr-OH Molecule ZGroup Z-Protecting Group (Benzyloxycarbonyl) Molecule->ZGroup Tyr1 Tyrosine Residue 1 (Phenolic Ring) Molecule->Tyr1 Tyr2 Tyrosine Residue 2 (Phenolic Ring) Molecule->Tyr2 Abs254 Strong Absorbance at 254 nm (Negligible at 280 nm) ZGroup->Abs254 Abs280_1 ε ≈ 1490 M⁻¹cm⁻¹ at 280 nm Tyr1->Abs280_1 Abs280_2 ε ≈ 1490 M⁻¹cm⁻¹ at 280 nm Tyr2->Abs280_2 Total Total Theoretical ε at 280 nm ≈ 2980 M⁻¹cm⁻¹ Abs280_1->Total Abs280_2->Total

Caption: Additive chromophore contributions dictating the 280 nm molar extinction coefficient of Z-Tyr-Tyr-OH.

Comparative Analysis: Z-Tyr-Tyr-OH vs. Alternative Standards

When selecting a standard for tyrosine-based assays or validating a spectrophotometer, researchers must choose between free amino acids, protected derivatives, or full proteins. The table below objectively compares Z-Tyr-Tyr-OH against common alternatives.

Compound / StandardTheoretical ε₂₈₀ (M⁻¹cm⁻¹)Chromophore CompositionSolubility ProfilePrimary Application
L-Tyrosine 1,490[1]1 TyrHigh in acidic/basic aq.Baseline calibration standard.
Z-Tyr-OH ~1,4901 Tyr + 1 Z-groupModerate (requires co-solvent)Single-residue protected model.
Tyr-Tyr ~2,9802 TyrHigh in aqueous buffersUnprotected dipeptide standard.
Z-Tyr-Tyr-OH ~2,980 2 Tyr + 1 Z-group Low (hydrophobic) Protease assays; polymer synthesis.
BSA (Standard) ~43,824[3]19 Tyr, 2 Trp, 17 CysVery High (aqueous)Universal protein quantification[2].

Key Insight: While the theoretical ε of Z-Tyr-Tyr-OH is identical to unprotected Tyr-Tyr, its profound hydrophobicity alters the experimental approach. Aromatic ring stacking (hypochromic effect) can occur if the peptide forms micro-aggregates in purely aqueous solutions, artificially lowering the observed absorbance. Therefore, solvent selection is critical.

Self-Validating Experimental Protocol

To determine the empirical molar extinction coefficient of Z-Tyr-Tyr-OH, relying solely on the gravimetric weight of the lyophilized powder is a critical error. Lyophilized peptides contain variable amounts of bound water and residual counter-ions, which skew concentration calculations.

The following protocol utilizes a self-validating system combining Quantitative Amino Acid Analysis (AAA) with UV-Vis spectroscopy to ensure absolute trustworthiness[4].

Step-by-Step Methodology

Phase 1: Preparation of the Stock Solution

  • Solvent Selection (Causality): Because Z-Tyr-Tyr-OH is highly hydrophobic, dissolve 5 mg of the peptide in 1 mL of an organic co-solvent (e.g., 100% Methanol or DMSO) to ensure complete monomeric dissolution.

  • Buffer Dilution: Slowly dilute the stock 1:10 into a standard physiological buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) while vortexing. Note: Ensure the final co-solvent concentration is identical in your blank.

Phase 2: Absolute Concentration Validation 3. Amino Acid Analysis (AAA): Submit an aliquot of the stock solution for quantitative AAA. The peptide is hydrolyzed in 6M HCl at 110°C for 24 hours, and the liberated Tyrosine is quantified against a NIST-traceable standard. 4. Correction: Use the AAA-derived molar concentration ( ctrue​ ) for all subsequent calculations, rather than the gravimetric concentration.

Phase 3: UV-Vis Spectrophotometry 5. Serial Dilution: Prepare a 5-point standard curve from the validated stock solution (e.g., 10 µM to 100 µM). 6. Measurement (Causality): Measure the absorbance of each dilution in a 1 cm quartz cuvette at both 280 nm and 320 nm [5]. 7. Scatter Correction: Subtract the A320​ value from the A280​ value. Why? Neither Tyrosine nor the Z-group absorbs at 320 nm. Any signal here indicates Rayleigh scattering caused by peptide micro-aggregation. Subtracting it isolates the true chromophore absorbance.

Phase 4: Calculation 8. Plot the corrected absorbance ( A280​−A320​ ) on the Y-axis against the true molar concentration ( ctrue​ ) on the X-axis. 9. The slope of the linear regression line represents the empirical molar extinction coefficient ( ε ).

Workflow Start 1. Gravimetric Preparation (Dissolve in Co-solvent/Buffer) AAA 2. Amino Acid Analysis (AAA) (Determine True Molarity) Start->AAA Dilution 3. Serial Dilutions (10 µM to 100 µM) AAA->Dilution UVVis 4. UV-Vis Measurement (A280 and A320) Dilution->UVVis Correction 5. Scatter Correction (Corrected A = A280 - A320) UVVis->Correction Plot 6. Linear Regression (Slope = Empirical ε) Correction->Plot

Caption: Self-validating workflow for determining the empirical molar extinction coefficient.

Troubleshooting & Data Interpretation

If your empirically derived ε deviates significantly from the theoretical ~2,980 M⁻¹cm⁻¹ , consider the following causal factors:

  • Observed ε is significantly lower (< 2,700 M⁻¹cm⁻¹): This is the most common error and is usually caused by relying on gravimetric weight without AAA validation. The presence of 10-15% bound water in the lyophilized powder means your actual peptide concentration is lower than calculated, artificially depressing the calculated ε .

  • High baseline at 320 nm: Indicates that the Z-Tyr-Tyr-OH is precipitating out of the aqueous buffer. You must increase the percentage of organic co-solvent or slightly elevate the pH to deprotonate the C-terminal carboxylic acid, enhancing solubility.

  • Non-linear standard curve: At high concentrations, aromatic ring stacking between the Z-group and Tyrosine residues can cause self-quenching (hypochromism). Ensure measurements are taken in the linear dynamic range of the spectrophotometer (typically A280​ between 0.1 and 1.0).

References

  • Bio-Synthesis Inc. "Extinction Coefficient Determination of Proteins." Available at: [Link]

  • Agilent Technologies. "Determination of Protein Extinction Coefficients and Concentration by UV‐Vis." Available at: [Link]

  • Pace, C. N., et al. "Observed and predicted molar absorption coefficients at 280 nm for 80 proteins." Protein Science (1995). Available via ResearchGate: [Link]

Sources

Comparative

Chiral purity analysis of L-Tyrosyl-L-Tyrosine derivatives

An in-depth technical guide on the chiral purity analysis of L-Tyrosyl-L-Tyrosine (Tyr-Tyr) derivatives, designed for analytical chemists, researchers, and drug development professionals. Executive Summary The dipeptide...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chiral purity analysis of L-Tyrosyl-L-Tyrosine (Tyr-Tyr) derivatives, designed for analytical chemists, researchers, and drug development professionals.

Executive Summary

The dipeptide L-Tyrosyl-L-Tyrosine (Tyr-Tyr) and its derivatives (e.g., sulfated or N-acetylated analogues) are critical building blocks in the development of antimicrobial peptides and HIV-entry inhibitors[1]. Because Tyr-Tyr possesses two chiral centers, its synthesis can yield four distinct stereoisomers: L,L-, D,D-, L,D-, and D,L-. Ensuring the enantiomeric and diastereomeric purity of the target L,L-isomer is paramount, as stereochemical variance directly alters target binding affinity, pharmacokinetic profiles, and enzymatic stability.

This guide objectively compares the three leading analytical modalities for Tyr-Tyr chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC) , Capillary Electrophoresis (CE) with Cyclodextrins , and Chiral Ligand Exchange CE (CLE-CE) .

Mechanistic Overview of Chiral Recognition

The selection of an analytical method relies on the physicochemical properties of the Tyr-Tyr derivative. The molecule is zwitterionic, containing a primary amine, a terminal carboxylic acid, and two phenolic hydroxyl groups. Effective chiral recognition requires a selector capable of simultaneous ionic interaction, hydrogen bonding, and steric inclusion of the bulky aromatic rings.

G N1 Tyr-Tyr Derivative Sample Prep N2 Method Selection N1->N2 N3 Chiral HPLC (Teicoplanin CSP) N2->N3 High Throughput & Prep N4 Capillary Electrophoresis (Cyclodextrin Selector) N2->N4 High Efficiency & Micro-scale N5 Optimize Mobile Phase (pH 4.1 - 6.0) N3->N5 N6 Optimize BGE (pH 2.5 - 3.5) N4->N6 N7 Stereoisomer Resolution (L,L / D,D / L,D / D,L) N5->N7 N6->N7

Workflow for selecting and optimizing chiral analysis methods for Tyr-Tyr derivatives.

Comparative Analysis of Analytical Modalities

A. Chiral HPLC (Macrocyclic Antibiotic Stationary Phases)

Macrocyclic antibiotics, specifically Teicoplanin (e.g., CHIROBIOTIC T columns), are the gold standard for underivatized amino acids and dipeptides[2]. Teicoplanin contains 20 chiral centers, multiple hydrogen-bonding sites, and a hydrophobic inclusion cavity.

  • Causality of Choice: The teicoplanin phase operates optimally in the polar ionic mode. By using a volatile buffer (e.g., Ammonium Acetate) in methanol, the ionic interactions between the protonated N-terminus of Tyr-Tyr and the carboxylate groups of teicoplanin drive the primary retention, while the phenolic rings undergo stereoselective steric inclusion.

B. Capillary Electrophoresis (Cyclodextrin Selectors)

CE utilizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the background electrolyte (BGE) provides exceptional resolving power for tyrosine-containing dipeptides[3].

  • Causality of Choice: The β-cyclodextrin cavity (approx. 6.0–6.5 Å) perfectly accommodates the phenolic ring of tyrosine. Running the BGE at highly acidic conditions (pH 2.5) suppresses the ionization of the Tyr-Tyr carboxyl group and the silanol groups on the capillary wall, eliminating electroosmotic flow (EOF). Separation is thus driven purely by the electrophoretic mobility differences of the transient diastereomeric complexes formed between the enantiomers and the neutral HP-β-CD[3].

C. Chiral Ligand Exchange CE (CLE-CE)

CLE-CE utilizes a central transition metal (usually Cu²⁺) and a chiral ligand (e.g., L-tartrate or chiral ionic liquids like [EMIM][L-Tar]) to form ternary complexes with the target dipeptide[4].

  • Causality of Choice: The stereoselectivity arises from the thermodynamic stability differences between the [Cu(L-Ligand)(L,L-Tyr-Tyr)] and[Cu(L-Ligand)(D,D-Tyr-Tyr)] complexes. While highly selective, it requires complex BGE optimization and is less compatible with MS detection due to metal ion contamination.

Quantitative Performance Comparison
ParameterChiral HPLC (Teicoplanin CSP)CE (HP-β-CD Selector)CLE-CE (Chiral Ionic Liquids)
Primary Interaction Ionic, H-bonding, StericInclusion complexationTernary metal coordination
Mobile Phase / BGE MeOH / 0.1% TEAA (pH 4.1)Tris/H₃PO₄ (pH 2.5)Cu(II) / L-Tartrate buffer
Resolution ( Rs​ ) L,L vs D,D 2.1 – 2.82.5 – 3.21.8 – 2.2
Analysis Time 15 – 20 min8 – 12 min10 – 15 min
Sensitivity (LOD) ~0.1 µg/mL (UV) / <10 ng/mL (MS)~1.0 µg/mL (UV)~0.5 µg/mL (UV)
Scalability High (Preparative scale possible)Low (Analytical only)Low (Analytical only)

Logical Relationships in Chiral Recognition

To trust a method, one must understand the molecular logic driving the separation. The diagram below illustrates the self-validating interaction points required to achieve baseline resolution ( Rs​>1.5 ) on a Teicoplanin CSP.

Mechanism Analyte Tyr-Tyr Dipeptide (Zwitterionic) Interaction1 Ionic Interaction (Primary Amino Group) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Phenolic OH & Amide) Analyte->Interaction2 Interaction3 Steric Inclusion (Aromatic Rings) Analyte->Interaction3 Selector Teicoplanin CSP (Macrocyclic Antibiotic) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Resolution Resolution Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Logical relationship of chiral recognition mechanisms between Tyr-Tyr and Teicoplanin CSP.

Standardized Protocol: Chiral HPLC Analysis of Tyr-Tyr

For pharmaceutical lot-release and stability testing, Chiral HPLC is recommended over CE due to its robustness, reproducibility, and MS-compatibility. The following protocol utilizes a self-validating System Suitability Test (SST) to ensure data integrity.

Materials:

  • Column: Astec CHIROBIOTIC® T (Teicoplanin), 250 mm × 4.6 mm, 5 µm[2].

  • Mobile Phase: Methanol / 0.1% Triethylammonium acetate (TEAA) buffer (70:30, v/v), adjusted to pH 4.1.

  • Detection: UV at 280 nm (or ESI-MS in positive mode).

Step-by-Step Methodology:

  • Mobile Phase Preparation (Causality focus):

    • Prepare a 0.1% TEAA solution in LC-MS grade water. Adjust the pH strictly to 4.1 using glacial acetic acid.

    • Why pH 4.1? The isoelectric point (pI) of Tyr-Tyr is approximately 5.5. At pH 4.1, the dipeptide is sufficiently protonated at the N-terminus to ensure strong ionic binding with the CSP, while avoiding total suppression of the carboxylate interaction.

    • Mix 300 mL of the buffer with 700 mL of Methanol. Degas via ultrasonication for 10 minutes.

  • System Equilibration:

    • Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min for at least 45 column volumes (approx. 60 minutes) until the baseline is completely stable. Maintain column temperature at 25°C.

  • System Suitability Testing (Self-Validating Step):

    • Inject 10 µL of a racemic standard mixture containing 50 µg/mL each of L,L-Tyr-Tyr, D,D-Tyr-Tyr, L,D-Tyr-Tyr, and D,L-Tyr-Tyr.

    • Validation Criteria: The analysis is only valid if the resolution ( Rs​ ) between the most closely eluting critical pair (typically L,L and L,D) is ≥1.5 , and the tailing factor for the L,L-isomer is ≤1.5 . If criteria fail, refresh the mobile phase buffer, as TEAA is prone to microbial degradation.

  • Sample Preparation & Injection:

    • Dissolve the synthesized Tyr-Tyr derivative sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Inject 10 µL of the sample.

  • Data Acquisition & Integration:

    • Record the chromatogram for 25 minutes.

    • Calculate the chiral purity using the area normalization method: % L,L-isomer=(AreaL,L​/Total Area of all isomers)×100 .

Sources

Validation

Comprehensive IR Spectroscopy Guide: Structural Analysis of Z-Tyr-Tyr-OH vs. Alternative Peptide Derivatives

As a Senior Application Scientist in peptide characterization, I frequently encounter the challenge of accurately assigning secondary structures and verifying protecting groups in synthetic peptide derivatives. Infrared...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide characterization, I frequently encounter the challenge of accurately assigning secondary structures and verifying protecting groups in synthetic peptide derivatives. Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for this purpose.

This guide provides an objective, data-driven comparison of the IR spectrum of Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) against common alternatives like Fmoc-Tyr-Tyr-OH and unprotected Tyr-Tyr-OH . By understanding the causality behind specific vibrational modes, researchers can avoid common analytical pitfalls and ensure robust quality control in peptide drug development.

Structural Causality and Vibrational Modes

To accurately interpret the IR spectrum of Z-Tyr-Tyr-OH, we must deconstruct the molecule into its functional domains. The IR spectrum is not merely a fingerprint; it is a direct physical manifestation of the molecule's bond force constants and hydrogen-bonding environment.

  • The Z-Protecting Group (Benzyloxycarbonyl): The urethane (carbamate) linkage in the Z-group introduces a distinct carbonyl (C=O) stretching frequency. Because the carbonyl carbon is flanked by an oxygen atom and a nitrogen atom, the inductive effect of the oxygen increases the bond's force constant. This shifts the carbamate C=O stretch to a higher frequency (~1695–1710 cm⁻¹) compared to a standard peptide amide bond.

  • The Peptide Backbone (Amide I & II): The Amide I band (~1630–1660 cm⁻¹) is primarily governed by the stretching vibrations of the peptide C=O group, while the Amide II band (~1530–1550 cm⁻¹) derives mainly from in-plane N-H bending and C-N stretching[1]. The exact position of these bands is highly sensitive to the backbone conformation and hydrogen-bonding network[2].

  • Tyrosine Residues: The phenolic side chains of the two tyrosine residues exhibit a broad O-H stretching band (~3200–3400 cm⁻¹) due to extensive intermolecular hydrogen bonding. Additionally, the aromatic ring C=C stretching vibrations reliably appear as sharp peaks at ~1610 cm⁻¹ and ~1515 cm⁻¹[3].

Comparative IR Spectral Analysis

When evaluating Z-Tyr-Tyr-OH against Fmoc-protected or unprotected alternatives, the most critical diagnostic region lies between 1500 cm⁻¹ and 1800 cm⁻¹.

A Common Analytical Pitfall: The "False β-Sheet"

A frequent error in peptide IR analysis is misinterpreting the carbamate C=O stretch. In unprotected peptides, a peak at ~1685–1695 cm⁻¹ is a classic indicator of antiparallel β-sheet formation. However, in Z- and Fmoc-protected peptides, the carbamate carbonyl absorbs in this exact same region[4]. Therefore, relying solely on the ~1690 cm⁻¹ band to assign β-sheet structures in Z-Tyr-Tyr-OH is structurally invalid unless the carbamate contribution is mathematically deconvoluted.

Quantitative Data Comparison

The following table summarizes the key IR band assignments, comparing Z-Tyr-Tyr-OH with Fmoc-Tyr-Tyr-OH and unprotected Tyr-Tyr-OH.

Vibrational ModeZ-Tyr-Tyr-OH (cm⁻¹)Fmoc-Tyr-Tyr-OH (cm⁻¹)Tyr-Tyr-OH (cm⁻¹)Structural Significance & Causality
Carbamate C=O Stretch ~1695 – 1710~1685 – 1705AbsentVerifies N-terminal protection. The Z-group typically absorbs slightly higher than Fmoc due to differing steric and stacking environments[4].
Amide I (Peptide C=O) ~1635 – 1660~1635 – 1660~1635 – 1660Indicates backbone conformation. Shifts to lower frequencies (~1635 cm⁻¹) indicate stronger hydrogen bonding (e.g., β-sheet-like packing).
Amide II (N-H Bend) ~1530 – 1550~1530 – 1550~1530 – 1550Confirms peptide bond integrity and secondary structural coupling[1].
Tyrosine Aromatic C=C ~1610 & ~1515~1610 & ~1515~1610 & ~1515Validates the presence of the intact phenolic side chains[3].
Phenolic & Amide O-H/N-H ~3200 – 3400~3200 – 3400~3200 – 3400Broadness is caused by a distribution of hydrogen-bond lengths in the solid state.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the acquisition method must minimize environmental artifacts. Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods because KBr is highly hygroscopic; absorbed water exhibits a strong bending vibration at ~1640 cm⁻¹, which perfectly masks the critical Amide I band.

Step-by-Step Methodology:

  • System Purge & Background Acquisition:

    • Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes to eliminate atmospheric water vapor and CO₂ interference.

    • Acquire a background spectrum on the clean, dry diamond ATR crystal (Resolution: 4 cm⁻¹, 64 scans).

  • Sample Preparation & Loading:

    • Ensure the Z-Tyr-Tyr-OH sample is lyophilized and stored in a desiccator prior to analysis.

    • Place 1–2 mg of the solid peptide powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil. Causality note: Do not over-pressurize, as extreme mechanical stress can induce polymorphic transitions or alter the hydrogen-bonding network, shifting the Amide I band.

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (Resolution: 4 cm⁻¹, 64 scans) to ensure a high signal-to-noise ratio.

  • Spectral Deconvolution (Self-Validation Step):

    • Isolate the 1500–1800 cm⁻¹ region.

    • Apply a Second Derivative algorithm (Savitzky-Golay, 9-point smoothing) to resolve overlapping bands (e.g., separating the ~1700 cm⁻¹ carbamate peak from the ~1650 cm⁻¹ Amide I peak).

    • Validation: If the second derivative reveals a peak at ~1640 cm⁻¹ but the broad O-H stretch at 3400 cm⁻¹ is unusually intense, suspect water contamination rather than a pure peptide conformation.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of FTIR analysis for protected peptides, highlighting the critical divergence in spectral interpretation caused by the protecting group.

G Start Peptide Sample (Z-Tyr-Tyr-OH) Prep ATR-FTIR Preparation (Desiccation & Background) Start->Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Load on Diamond Crystal Deconv Spectral Deconvolution (1500 - 1800 cm⁻¹ Region) Acquisition->Deconv Baseline Correction Analysis1 Identify Z-Group (~1700 cm⁻¹ Carbamate C=O) Deconv->Analysis1 Analysis2 Identify Peptide Backbone (~1650 cm⁻¹ Amide I) Deconv->Analysis2 Analysis3 Identify Tyrosine Residues (~1515 cm⁻¹ Aromatic C=C) Deconv->Analysis3 Validation Structural Validation & Quality Control Analysis1->Validation Analysis2->Validation Analysis3->Validation

FTIR analytical workflow for structural validation of Z-protected dipeptides.

Significance in Drug Development

For drug development professionals, the IR spectrum of Z-Tyr-Tyr-OH is more than a structural confirmation—it is a critical quality attribute (CQA) assay. Monitoring the exact frequency and line shape of the Amide I and carbamate bands allows scientists to detect batch-to-batch variations in peptide aggregation states. Furthermore, during solid-phase peptide synthesis (SPPS) or solution-phase scale-up, the disappearance of the ~1700 cm⁻¹ carbamate band serves as a rapid, label-free method to confirm the successful deprotection of the N-terminus before subsequent coupling steps.

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Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Assessment

Advanced Operational Guide: Handling, Decontamination, and Disposal of Z-Tyr-Tyr-OH As drug development professionals and application scientists, handling synthetic peptide derivatives like Z-Tyr-Tyr-OH (N-Benzyloxycarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, Decontamination, and Disposal of Z-Tyr-Tyr-OH

As drug development professionals and application scientists, handling synthetic peptide derivatives like Z-Tyr-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine, CAS: 10417-83-1) requires a rigorous approach to laboratory safety and waste management. While generally classified as a low-hazard biochemical[1], the presence of the benzyloxycarbonyl (Z) protecting group and the phenolic rings of the tyrosine residues dictate specific logistical and disposal protocols.

This guide provides a self-validating, step-by-step operational plan to ensure absolute compliance with environmental health and safety (EHS) standards, building trust through uncompromising scientific integrity.

Understanding the molecular behavior of Z-Tyr-Tyr-OH is critical for designing an effective disposal strategy.

Table 1: Physicochemical and EHS Profile of Z-Tyr-Tyr-OH

Property / ParameterValue / DescriptionOperational Implication
Molecular Formula C26H26N2O7High carbon content; requires complete combustion for disposal.
Physical State Solid (White to off-white powder)Prone to aerosolization; requires handling under local exhaust ventilation.
Solubility Soluble in DMF, DMSO, MeOH; Insoluble in H2OAqueous waste streams must be segregated from organic solvent waste.
Hazard Classification Non-hazardous (OSHA 29 CFR 1910.1200)No specific GHS hazard pictograms, but standard PPE is mandatory.
Environmental Impact Potential aquatic toxicity from aromatic degradationStrictly prohibited from drain disposal; requires high-temp incineration[2].

The Causality Behind the Hazard Assessment: Although the peptide backbone is biologically benign, the synthetic Z-protecting group introduces an aromatic moiety. If discharged into municipal wastewater, environmental proteases may cleave the peptide, but the degradation of the Z-group can release benzyl derivatives that disrupt local microbial ecosystems. Therefore, high-temperature incineration is the only scientifically sound method to ensure complete oxidation into CO₂, H₂O, and NOₓ.

Decision Matrix: Waste Segregation Pathway

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Follow this logical pathway for all Z-Tyr-Tyr-OH waste.

ZTyrTyrOH_Disposal Start Z-Tyr-Tyr-OH Waste Generated State Determine Physical State Start->State Solid Solid Powder/Residue State->Solid Liquid Liquid Solution State->Liquid SolidBin Place in Double-Lined Chemical Waste Bag Solid->SolidBin SolventCheck Determine Solvent Type Liquid->SolventCheck EHSPickup EHS Hazardous Waste Pickup SolidBin->EHSPickup Incineration High-Temp Incineration (>800°C) Aqueous Aqueous Waste (<5% Organics) SolventCheck->Aqueous Organic Organic Waste (DMSO/DMF/MeOH) SolventCheck->Organic Aqueous->EHSPickup Organic->EHSPickup EHSPickup->Incineration

Workflow for segregation and disposal of Z-Tyr-Tyr-OH solid and liquid waste streams.

Step-by-Step Methodologies: Handling and Disposal

Every operational step below is designed as a self-validating system —meaning the process inherently proves its own success, leaving no room for guesswork.

Protocol A: Solid Waste Disposal

Objective: Safely package unreacted or residual solid Z-Tyr-Tyr-OH for EHS collection.

  • Containment : Working within a certified fume hood, carefully sweep up any residual powder using a disposable anti-static brush and dustpan.

    • Causality: Anti-static tools prevent the fine, hydrophobic peptide powder from aerosolizing and adhering to surfaces via electrostatic forces.

  • Packaging : Transfer the solid into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Labeling : Affix a standard non-hazardous chemical waste label. Explicitly list "Z-Tyr-Tyr-OH (Peptide Derivative) - 100%".

  • Self-Validation (Mass Balance) : Weigh the recovered solid waste container and compare it against the expected waste volume or depleted inventory. A matching mass balance validates that no residual powder was left uncontained in the hood.

Protocol B: Liquid Waste Management

Objective: Segregate and dispose of Z-Tyr-Tyr-OH dissolved in assay buffers or synthesis solvents.

  • Solvent Identification : Determine if the primary solvent is aqueous (e.g., PBS buffer) or organic (e.g., DMSO, DMF).

  • Segregation :

    • Organic: Pour into the designated "Halogen-Free Organic Solvent Waste" carboy.

      • Causality: Z-Tyr-Tyr-OH contains no halogens; mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process.

    • Aqueous: Pour into the "Aqueous Chemical Waste" carboy. Do not use bleach to neutralize, as bleach can react with the organic co-solvents to form toxic chlorinated byproducts.

  • Self-Validation (pH Verification) : Perform a rapid pH check of the final aqueous waste carboy using indicator paper. A neutral pH (6-8) validates that no unintended acidic/basic cross-reactions have occurred during the segregation of the peptide buffers.

Protocol C: Spill Clean-Up & Decontamination

Objective: Remediate a Z-Tyr-Tyr-OH powder spill and scientifically validate the cleanliness of the surface.

  • Initial Recovery : Don standard PPE (nitrile gloves, lab coat, safety goggles). Gently cover the spilled powder with damp absorbent paper towels to suppress dust formation.

  • Collection : Wipe up the damp powder and place the towels into a solid waste container.

  • Chemical Wash : Wash the affected surface with a 70% Ethanol or Isopropanol solution.

    • Causality: Z-Tyr-Tyr-OH is highly hydrophobic and poorly soluble in water; an alcohol wash is required to effectively solubilize and remove micro-residues from the benchtop.

  • Self-Validation (The UV-Quench Test) : To prove the surface is completely decontaminated, pass a handheld UV lamp (254 nm) over the cleaned area.

    • Causality: The aromatic rings in the Z-group and Tyrosine residues strongly absorb UV light at 254 nm, appearing as dark spots (fluorescence quenching) against standard TLC-grade lab benching. If no dark spots are observed, the decontamination is validated as 100% successful.

References

Sources

Handling

Personal protective equipment for handling Z-Tyr-Tyr-OH

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation based on molecular causality. Handling Z-Tyr-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-ty...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation based on molecular causality. Handling Z-Tyr-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine) requires an understanding of both its physical state as a lyophilized powder and its distinct chemical properties[1].

While synthetic peptides are generally classified as low-hazard materials, the true operational risk emerges during the reconstitution phase. By understanding the "why" behind these protocols, your laboratory can build a self-validating safety culture that protects personnel and preserves the integrity of your assays.

The Causality of Hazard: Why Standard PPE Fails

To design an effective Personal Protective Equipment (PPE) strategy for Z-Tyr-Tyr-OH, we must analyze the molecule's behavior in two distinct phases:

1. The Physical Hazard (Dry Powder Phase) Z-Tyr-Tyr-OH is typically supplied as a fine, lyophilized powder. In this state, the primary risk is aerosolization. Lyophilized powders hold significant static charge; opening a vial or using a standard plastic spatula can cause the powder to "jump" and become airborne. Inhalation of synthetic peptides can trigger respiratory mechanical irritation or immune sensitization[2][3].

2. The "Solvent Synergy" Hazard (Reconstitution Phase) The benzyloxycarbonyl (Z) protecting group and the dual aromatic tyrosine rings render Z-Tyr-Tyr-OH highly hydrophobic. To solubilize this peptide, you must use a strong aprotic solvent, almost universally Dimethyl Sulfoxide (DMSO) [4].

This is where standard laboratory safety protocols often fail. DMSO is a potent dermal penetration enhancer[5]. If a DMSO-peptide solution spills on standard thin nitrile gloves, the solvent will rapidly degrade the nitrile barrier and carry the biologically active peptide directly across your stratum corneum and into your bloodstream[6]. Therefore, the hazard profile of the solution dictates a completely different PPE requirement than the powder.

Z-Tyr-Tyr-OH PPE & Risk Matrix

To standardize safety across your workflows, utilize the following tiered PPE matrix based on the operational task.

Operational TaskPrimary HazardRequired PPE ConfigurationScientific Rationale
Handling Dry Powder (Milligram scale)Aerosol inhalation, static jumpStandard nitrile gloves, splash-resistant safety goggles, lab coat.Nitrile provides a sufficient barrier for dry, non-toxic powders. Goggles prevent mechanical eye irritation[2].
Handling Dry Powder (Gram scale/Sonicating)High-volume aerosolizationAdd a NIOSH-approved N95 or higher-rated particulate respirator.Increased mass proportionally increases the risk of airborne particulate generation during transfer[3].
Reconstitution (Handling DMSO/Solvents)Transdermal solvent penetrationButyl rubber, Neoprene, or 15-mil thick latex gloves , safety goggles, lab coat.Standard nitrile degrades rapidly upon contact with DMSO. Thicker, specific elastomers are required to prevent solvent-mediated peptide absorption[5][6].

Operational Plan: Step-by-Step Methodology

The following protocol is a self-validating workflow designed to mitigate static aerosolization and prevent transdermal solvent exposure.

Phase 1: Environmental & Static Preparation

  • Isolate the Environment: Perform all weighing inside a Class I Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood to ensure negative pressure containment of any generated aerosols.

  • Mitigate Static: Pass an anti-static ionizer gun over the sealed peptide vial and your weighing tools. Use a grounded stainless-steel spatula rather than plastic to prevent the powder from aerosolizing during transfer.

Phase 2: Weighing and Reconstitution 3. Don Initial PPE: Equip standard nitrile gloves, a lab coat, and safety goggles. 4. Weighing: Weigh the required mass of Z-Tyr-Tyr-OH directly into the destination vial to minimize transfer loss. 5. PPE Swap (Critical Step): Before opening your DMSO solvent, remove your nitrile gloves and don Butyl rubber or Neoprene gloves [6]. 6. Solubilization: Add the required volume of DMSO directly to the vial to achieve a high-concentration stock solution (e.g., 10–50 mM). Cap the vial tightly and vortex gently. If the hydrophobic peptide resists immediate solubilization, sonicate the sealed vial in a water bath for 30–60 seconds.

Phase 3: Aliquoting and Storage 7. Aliquot: Peptides are highly susceptible to degradation from repeated freeze-thaw cycles. Divide your high-concentration DMSO stock into single-use aliquots (e.g., 10–50 µL per tube)[3]. 8. Storage: Store the aliquots at -20°C to -80°C. When ready for use, thaw a single tube and dilute it directly into your final aqueous assay buffer[3].

Workflow A 1. Environmental Prep (Ventilated Enclosure) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Weighing (Anti-static tools) B->C D 4. PPE Swap (Change to Neoprene/Butyl) C->D E 5. Reconstitution (DMSO Addition) D->E F 6. Aliquoting & Storage (-20°C to -80°C) E->F

Workflow for safe handling and reconstitution of Z-Tyr-Tyr-OH.

Spill Response and Disposal Plan

Spill response logic must be dictated by the physical state of the peptide at the time of the accident.

  • Dry Powder Spills: Do not sweep the powder, as the mechanical action of a brush will instantly generate an inhalable aerosol cloud. Instead, gently cover the powder with a damp absorbent paper towel to trap the particulates. Wipe up the area inward toward the center, and place the contaminated towels into a sealed chemical waste container[7].

  • Reconstituted Liquid Spills (DMSO): Evacuate the immediate area if the spill is large, as DMSO is a combustible liquid and its vapors can cause respiratory irritation[6]. Wearing Neoprene gloves, pour an inert absorbent material (such as sand or vermiculite) over the spill[7]. Do not use combustible paper towels for large DMSO spills. Scoop the absorbed material into a hazardous chemical waste bin.

SpillResponse Start Spill Detected Type State of Material? Start->Type Powder Dry Powder Spill Type->Powder Solid Liquid DMSO Solution Spill Type->Liquid Solution Action1 Cover with damp absorbent (Prevent aerosolization) Powder->Action1 Action2 Absorb with inert material (Sand/Vermiculite) Liquid->Action2 Dispose Transfer to sealed chemical waste container Action1->Dispose Action2->Dispose

Decision matrix for Z-Tyr-Tyr-OH laboratory spill containment.

Sources

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